2-Chloro-1-(3,4-difluorophenyl)ethanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259298 | |
| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-97-1 | |
| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol
Introduction: A Key Chiral Building Block in Modern Pharmaceuticals
This compound is a specialized chemical intermediate whose significance is intrinsically linked to the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, its chiral (specifically, the (S)-enantiomer) form serves as a critical synthon in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The presence of a stereocenter, a halogenated phenyl ring, and a reactive chloroethyl side chain makes this molecule a versatile precursor, yet also imparts a unique set of physicochemical properties that are critical to understand for process optimization, formulation development, and analytical characterization.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known . Where precise experimental data is not publicly available, we will provide theoretically grounded estimations and detail authoritative protocols for their experimental determination, reflecting a field-proven approach to chemical characterization.
Chemical Identity and Structural Features
The molecule's structure dictates its reactivity and physical behavior. The difluorinated benzene ring creates a highly electron-poor aromatic system, while the hydroxyl and chloro groups provide key reactive sites for subsequent synthetic transformations.
-
IUPAC Name: this compound
-
CAS Numbers:
-
Canonical SMILES: C1=CC(=C(C=C1C(CCl)O)F)F
Core Physicochemical Properties
The physical and chemical parameters of a compound are foundational to its handling, reaction kinetics, and purification. The data for this compound is summarized below. It is crucial to note the variance in reported physical state, which may be attributable to the analysis of different enantiomeric purities or residual solvents from synthesis.
| Property | Value / Description | Source / Rationale |
| Appearance | Yellow Solid; Light yellow oily liquid; Clear, almost colorless, viscous liquid. | [4][6][9] |
| Boiling Point | 256.3 °C (at 760 mmHg) | [4][10] |
| Density | 1.37 - 1.4 g/cm³ | [4][10] |
| Melting Point | Not definitively reported. The varied descriptions suggest a low melting point near ambient temperature. | [10][11] |
| LogP (Octanol/Water) | 2.22 (Predicted) | [12] |
| pKa (Acidity) | Estimated ~14-15. The pKa of the hydroxyl proton is expected to be lower (more acidic) than simple aliphatic alcohols (e.g., ethanol, pKa ~16) due to the strong inductive electron-withdrawing effects of the adjacent chlorine atom and the difluorophenyl ring. | Based on chemical principles[13] |
| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and toluene.[9][14] Expected to have low solubility in water based on its predicted LogP value. | Inferred from synthesis protocols[9][14] |
Anticipated Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is vital for quality control and reaction monitoring.
¹H NMR Spectroscopy
In a deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct regions:
-
Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the difluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
-
Methine Proton (-CH(OH)-) (δ ~5.0 ppm): This proton, attached to the carbon bearing the hydroxyl group, will likely appear as a triplet, split by the two adjacent methylene protons.
-
Methylene Protons (-CH₂Cl) (δ ~3.7-3.9 ppm): These two protons adjacent to the chlorine atom will appear as a doublet, split by the single methine proton.
-
Hydroxyl Proton (-OH) (δ variable): This proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. In an anhydrous sample, it may show coupling to the methine proton.[15]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six unique signals for the aromatic carbons (two of which are directly bonded to fluorine, showing large C-F coupling constants) and two signals for the aliphatic carbons.
-
Aromatic Carbons (δ 115-150 ppm): Complex signals due to C-F coupling.
-
Methine Carbon (-CH(OH)-) (δ ~70-75 ppm): The carbon attached to the oxygen.
-
Methylene Carbon (-CH₂Cl) (δ ~45-50 ppm): The carbon attached to the chlorine.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium-intensity bands.
-
C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Multiple sharp bands.
-
C-F Stretch (1100-1300 cm⁻¹): Strong, characteristic bands for the aryl-fluoride bonds.
-
C-O Stretch (1000-1200 cm⁻¹): A strong band for the secondary alcohol.
-
C-Cl Stretch (600-800 cm⁻¹): A medium to strong band.
Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
The aqueous solubility of a drug intermediate is a critical parameter influencing its environmental fate, bioavailability in case of exposure, and purification processes involving aqueous washes. The OECD Guideline 105 "Water Solubility" shake-flask method is the gold standard for this determination.
Causality Behind Experimental Choices:
-
Method: The shake-flask method is chosen because it is a globally recognized standard that directly measures the saturation point of a compound in water at equilibrium, providing highly reliable data.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a water bath or incubator is essential for reproducibility.
-
Equilibrium Attainment: The protocol requires preliminary testing to determine the time needed to reach equilibrium. Shaking for extended periods (e.g., 24-48 hours) ensures that the dissolution process is complete and the measured concentration represents the true solubility limit.
-
Phase Separation: Centrifugation is a critical step to separate undissolved solid from the saturated aqueous solution without affecting the equilibrium. This prevents artificially high readings from suspended microparticles.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its high sensitivity, specificity, and accuracy in quantifying aromatic compounds like this one. A validated calibration curve is essential for trustworthy results.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) for HPLC calibration. Create a series of calibration standards by diluting the stock.
-
Sample Preparation: Add an excess amount of the compound to several flasks containing a known volume of deionized water. "Excess" ensures that a saturated solution is formed with visible undissolved solid remaining.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 ± 1 °C). Agitate the flasks for a predetermined time (e.g., 24 hours).
-
Phase Separation: After agitation, allow the flasks to stand in the temperature-controlled environment to let larger particles settle. Then, transfer the contents to centrifuge tubes and centrifuge at high speed until a clear supernatant is obtained.
-
Sampling: Carefully extract a known volume of the clear aqueous supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the aqueous sample if necessary and analyze it using a validated HPLC-UV method against the prepared calibration curve.
-
Calculation: Determine the concentration of the compound in the aqueous sample from the calibration curve. The result, typically expressed in mg/L or µg/mL, is the water solubility at the specified temperature. Run at least three replicate experiments to ensure precision.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Safety and Handling
As a halogenated organic compound used in API synthesis, this compound requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[12][16]
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12][16]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Handling Precautions: Avoid direct contact with the substance. Prevent inhalation of dust, fumes, or vapors. After handling, wash hands and any exposed skin thoroughly.[16][17]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container. Some suppliers recommend storing under an inert atmosphere (e.g., Argon) to prevent degradation.[16]
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media. Combustion may produce toxic fumes, including carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[16]
Conclusion: A Profile for the Process Scientist
This compound is more than a mere intermediate; it is an enabling molecule for the synthesis of life-saving medicines. Its physicochemical properties—from its boiling point and density, which inform distillation and purification conditions, to its solubility, which dictates solvent choice and extraction efficiency—are paramount to developing a robust, scalable, and safe manufacturing process. While some experimental data remains to be published, the established principles of physical organic chemistry and standardized analytical protocols provide a solid framework for any scientist or researcher to fully characterize this vital compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 51336-97-1 [m.chemicalbook.com]
- 8. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 11. This compound [myskinrecipes.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. This compound | CAS No: 51336-97-1 [aquigenbio.com]
A Senior Application Scientist's Technical Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 51336-97-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Critical Building Block in Modern Pharmaceutical Synthesis
2-Chloro-1-(3,4-difluorophenyl)ethanol is a sophisticated halogenated alcohol that has garnered significant attention in medicinal chemistry and process development. Its structural features—a chiral center, a reactive chloromethyl group, and a difluorinated phenyl ring—make it an exceptionally valuable intermediate. The strategic incorporation of fluorine atoms is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2][3]
This compound is most notably recognized as a pivotal chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][5][][7][8][9] The precise stereochemistry of the alcohol is critical for the efficacy of the final API, placing a strong emphasis on stereoselective synthesis methods. This guide provides an in-depth exploration of the synthesis, characterization, application, and safe handling of this key intermediate, grounded in established scientific principles and field-proven insights.
Physicochemical and Structural Properties
A foundational understanding of a compound's properties is paramount for its effective use in synthesis and development. The key characteristics of this compound are summarized below. It is important to note that while the CAS number 51336-97-1 refers to the racemate, the enantiomerically pure forms, particularly the (S)-enantiomer (CAS: 1006376-60-8), are of greater industrial relevance.[5][10][11]
| Property | Value | Source(s) |
| CAS Number | 51336-97-1 (Racemate) | [12][13] |
| 1006376-60-8 ((S)-enantiomer) | [5][10][14] | |
| Molecular Formula | C₈H₇ClF₂O | [10][11][12][14] |
| Molecular Weight | 192.59 g/mol | [10][11][12][14] |
| Appearance | Clear, almost colorless to yellow, viscous or oily liquid | [10][15] |
| Purity | Typically >98% for commercial grades | [5][10] |
Synthesis Strategies: The Pursuit of Chirality
The primary synthetic challenge is the stereoselective reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS: 51336-95-9)[16], to the desired chiral alcohol. Both chemical and biocatalytic approaches have been refined to achieve high enantiomeric excess (ee) and yield.
Caption: General synthesis pathway via asymmetric reduction.
Chemical Asymmetric Reduction
Chemical methods rely on chiral catalysts or reagents to direct the reduction of the ketone, favoring the formation of one enantiomer over the other.
Causality of Method Choice: The Corey-Bakshi-Shibata (CBS) reduction is a widely trusted method for the asymmetric reduction of ketones. It utilizes a chiral oxazaborolidine catalyst that complexes with a stoichiometric reducing agent (e.g., borane). The catalyst creates a sterically defined pocket that forces the ketone to bind in a specific orientation, leading the hydride to attack from a predetermined face. This geometric constraint is the direct cause of the high enantioselectivity observed.
Protocol: Asymmetric Reduction via (S)-Diphenylprolinol Catalyst
This protocol is adapted from methodologies described in patent literature, demonstrating a robust chemical synthesis route.[15]
-
Catalyst Preparation: In a nitrogen-purged reactor, add (S)-diphenylprolinol and an equivalent of trimethoxyborane to toluene. Heat the mixture to ~40°C for 90 minutes to form the chiral catalyst complex.
-
Reducing Agent Addition: Maintaining the temperature between 35-45°C, slowly add borane dimethyl sulfide complex over 15 minutes. Stir for an additional 60 minutes.
-
Substrate Addition: Prepare a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene. Add this solution to the reactor over 120 minutes, ensuring the temperature remains between 35-45°C.
-
Reaction Monitoring: Stir the mixture at 40°C for 60 minutes post-addition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Cool the reactor to 10°C and carefully add methanol over 20 minutes to quench the excess borane. Control gas evolution and ensure the temperature does not exceed 35°C.
-
Workup and Purification: After stirring, perform an aqueous wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product with high optical purity (e.g., >98% ee).[15]
Biocatalytic Reduction: A Green Chemistry Approach
Biocatalysis has emerged as a powerful, environmentally friendly alternative to traditional chemical synthesis.[17] It employs enzymes, such as ketoreductases (KREDs), which exhibit exquisite stereoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH).[9][18]
Causality of Method Choice: Whole-cell biocatalysis is often preferred over using isolated enzymes for industrial applications. The cell's native environment protects the enzyme, and the cell's own machinery can regenerate necessary cofactors (like NADH or NADPH), eliminating the need to add expensive cofactors to the reaction medium. This self-sustaining system is the reason for the high efficiency and cost-effectiveness of this approach, enabling complete conversion at very high substrate concentrations.[4][19]
Caption: Workflow for whole-cell biocatalytic reduction.
Protocol: Whole-Cell Bioreduction using Recombinant E. coli
This protocol is based on a highly efficient process developed for the synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.[4][19]
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing a suitable ketoreductase (e.g., PpKR8) and a cofactor regenerating enzyme like glucose dehydrogenase (GDH). Harvest the cells via centrifugation.
-
Reaction Setup: In a temperature-controlled bioreactor (e.g., 100 mL flask), prepare a reaction buffer (e.g., phosphate buffer). Add the harvested whole cells and glucose (as the co-substrate for NAD⁺ regeneration).
-
Substrate Addition: Pre-incubate the mixture at 35°C with stirring (e.g., 400 rpm). Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the desired concentration (up to 300 g/L has been demonstrated).[4]
-
pH Control: Maintain the pH of the reaction at a stable level (e.g., 6.0) using an automated system that adds a base like 2.0 M Na₂CO₃ as needed. The reduction process often generates acidic byproducts, making pH control critical for enzyme stability and activity.
-
Reaction Monitoring: Track the conversion of the ketone to the alcohol using GC or HPLC.
-
Extraction and Isolation: Once the reaction is complete, add an equal volume of an organic solvent like ethyl acetate to extract the product. Separate the organic phase.
-
Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product as a light-yellow oily liquid, typically with >99.9% ee and high yield.[4]
Analytical Characterization
Rigorous analytical validation is required to confirm the identity, purity, and stereochemistry of the synthesized material.
Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorse methods for this analysis.
-
Purity and Conversion Analysis (GC/HPLC): A standard GC or reverse-phase HPLC method can be used to determine the conversion ratio by measuring the relative peak areas of the starting ketone and the product alcohol.[4]
-
Enantiomeric Excess (ee) Analysis (Chiral GC/HPLC): This is the most critical analysis. A chiral stationary phase is required to separate the (R) and (S) enantiomers. The choice of a chiral column (e.g., Chiralpak IC) and mobile phase (e.g., n-hexane/isopropanol) is crucial for achieving baseline separation of the two enantiomers, allowing for precise calculation of the ee.[15]
Protocol: Chiral HPLC Analysis
-
Column: Chiralpak IC (4.6 mm × 250 mm).[15]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 35°C.[15]
-
Detection: UV at 250 nm.[15]
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess.
Spectroscopic Techniques
Spectroscopy provides unequivocal structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for an alcohol: a broad O-H stretching band around 3300-3600 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons (in the 7.0-7.5 ppm region), a multiplet for the carbinol proton (-CHOH) around 4.5-5.0 ppm, and a doublet for the diastereotopic protons of the chloromethyl group (-CH₂Cl) around 3.6-3.9 ppm. The O-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon attached to the hydroxyl group will appear deshielded in the 70-80 ppm range.[20] Signals for the aromatic carbons and the chloromethyl carbon (~45-55 ppm) will also be present.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (M⁺ at m/z 192 for ³⁵Cl isotope). The fragmentation pattern can provide further structural information.
Application in Drug Development: The Synthesis of Ticagrelor
The primary industrial application of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is as a precursor for a key cyclopropyl intermediate in the synthesis of Ticagrelor. The defined stereochemistry of the alcohol is transferred to the cyclopropane ring, a transformation that is essential for the drug's biological activity.
Caption: Role as a key starting material for Ticagrelor.
The difluorophenyl moiety, introduced via this building block, is critical. The fluorine atoms can block metabolic oxidation at those positions and modulate the electronics of the aromatic ring, which can improve the molecule's binding affinity to its target, the P2Y12 receptor.[1][3]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification:
-
Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[21]
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).[21]
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles, face shield). | [21] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid direct contact with the substance. | [21] |
| Storage | Store in a cool, well-ventilated area in the original, tightly closed container. For long-term stability, store under an inert atmosphere such as Argon. | [21] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. | [12] |
| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. | [12][22] |
| First Aid (Ingestion/Inhalation) | Move to fresh air. If ingested, seek immediate medical assistance. Do not induce vomiting. | [12] |
| Firefighting | Use carbon dioxide, dry chemical powder, foam, or water spray. | [12] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 11. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 12. kmpharma.in [kmpharma.in]
- 13. chemwhat.com [chemwhat.com]
- 14. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 15. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 16. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. opcw.org [opcw.org]
The Strategic Importance of a Chiral Halohydrin in Modern Drug Synthesis
An In-Depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS: 1006376-60-8)
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a complex chemical name; it represents a critical chiral building block in the synthesis of advanced pharmaceuticals.[1] Its primary significance lies in its role as a key intermediate for Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][3][4] The specific stereochemistry—the (S) configuration at the hydroxyl-bearing carbon—is paramount, as it dictates the final stereoisomeric purity of the active pharmaceutical ingredient (API), which is essential for its therapeutic efficacy and safety.[1] This guide provides a detailed exploration of this molecule, from its fundamental properties to its synthesis and application, designed for the practicing researcher and drug development professional.
Physicochemical and Stereochemical Profile
Understanding the fundamental properties of a synthetic intermediate is the foundation of its effective use in process development and scale-up.
| Property | Value | Source(s) |
| CAS Number | 1006376-60-8 | [2][5] |
| Molecular Formula | C₈H₇ClF₂O | [3][5] |
| Molecular Weight | 192.59 g/mol | [3][5][6] |
| Appearance | Clear, almost colorless to yellow viscous liquid or solid | [6][7] |
| Purity | Typically ≥98% | [8][9] |
| Boiling Point | 256.3 ± 35.0 °C (Predicted) | [5] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [5] |
The molecule's structure, featuring a chiral center, a halogen, and a difluorinated phenyl ring, makes it a versatile synthon. The fluorine atoms enhance metabolic stability and binding interactions in the final API, while the chloro and hydroxyl groups provide reactive handles for subsequent synthetic transformations.
Strategic Approaches to Stereoselective Synthesis
The generation of the (S)-enantiomer with high enantiomeric excess (ee) is the central challenge in synthesizing this intermediate. Two primary strategies have proven effective: asymmetric chemical reduction and biocatalytic reduction.
Asymmetric Chemical Reduction: The Corey-Bakshi-Shibata (CBS) Method
This approach utilizes a chiral catalyst to directly convert the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, into the desired (S)-alcohol with high stereoselectivity. The CBS reduction is a well-established and powerful tool in asymmetric synthesis, relying on a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane reagent.[10][11]
Causality of Stereoselection: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the CBS catalyst. The steric bulk of the catalyst's diphenyl groups blocks one face of the ketone, forcing the borane-THF complex to deliver the hydride to the opposite face, resulting in the preferential formation of the (S)-enantiomer.
Caption: Workflow for CBS Asymmetric Reduction.
Experimental Protocol: CBS Reduction [10]
-
System: 1L four-necked flask under a nitrogen atmosphere.
-
Step 1 (Catalyst Preparation): To the dry flask, add (S)-methyl-CBS catalyst (1mol/L in toluene, ~0.01 mol eq.). Add borane-THF complex (BH₃·THF, 1mol/L in toluene, ~0.7 mol eq.) and stir for 1 hour at 10°C.
-
Step 2 (Substrate Addition): Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (~1.0 mol eq.) in toluene dropwise over approximately 2 hours, maintaining the temperature at 10°C.
-
Step 3 (Reaction): Stir the reaction mixture for 1 hour at 10°C after the addition is complete. Monitor for completion via TLC or HPLC.
-
Step 4 (Quenching): While maintaining the temperature below 10°C, carefully add dilute sulfuric acid (e.g., 0.2 mol/L) dropwise to quench the reaction.
-
Step 5 (Workup): Allow the mixture to warm to 25°C and stir for 30 minutes. Separate the organic and aqueous layers.
-
Step 6 (Purification): Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.
-
Step 7 (Isolation): Evaporate the solvent under reduced pressure to yield the product as a yellow oil. The expected yield is high (>98%) with an enantiomeric excess (ee) often exceeding 98%.[10]
Biocatalytic Synthesis: A Green Chemistry Approach
Enzymatic reduction offers a highly efficient and environmentally benign alternative to chemical methods.[4] This process uses a ketoreductase (KRED) enzyme, which stereoselectively reduces the ketone to the (S)-alcohol with near-perfect enantioselectivity (>99.9% ee) and conversion.[4]
Causality of Stereoselection: The KRED enzyme possesses a precisely shaped active site that binds the ketone substrate in a specific orientation. A cofactor, such as NADH or NADPH, then delivers a hydride to only one face of the carbonyl, dictated by the enzyme's chiral environment. This process is often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) to make the process economically viable.[12]
Caption: General workflow for biocatalytic reduction.
Experimental Protocol: Biocatalytic Reduction (Conceptual) [4]
-
System: Bioreactor with pH and temperature control.
-
Step 1 (Medium Preparation): Prepare a buffered aqueous solution (e.g., phosphate buffer).
-
Step 2 (Enzyme & Substrate Loading): Add the ketoreductase (KRED), the ketone substrate (can be up to 500 g/L), and the components for the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Step 3 (Reaction): Maintain the reaction at an optimal temperature and pH for the enzyme. Vigorously stir to ensure proper mixing. Monitor for completion by HPLC.
-
Step 4 (Workup): Upon completion (near 100% conversion), terminate the reaction.
-
Step 5 (Isolation): Extract the product directly from the aqueous medium using a suitable organic solvent (e.g., ethyl acetate).
-
Step 6 (Purification): Dry the organic extract and evaporate the solvent to yield the highly pure (S)-alcohol.[4] This method often requires minimal downstream purification due to the high selectivity of the enzyme.
Quality Control & Analytical Characterization
Verifying the identity, purity, and stereochemical integrity of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is critical. A combination of spectroscopic and chromatographic techniques is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key expected signals include multiplets in the aromatic region (7-8 ppm) for the difluorophenyl protons, a multiplet for the carbinol proton (-CHOH) around 3.4-4.5 ppm, and signals for the chloromethyl protons (-CH₂Cl). The hydroxyl proton (-OH) signal is often a broad singlet.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong, broad absorption for the O-H stretch in the 3300-3400 cm⁻¹ region and a C-O stretch near 1000-1100 cm⁻¹.[13]
-
HPLC Analysis: Reversed-phase HPLC is used to determine the chemical purity of the compound.
-
Chiral HPLC Analysis: This is the definitive method for determining the enantiomeric excess (ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification. An ee of >99% is typically required for pharmaceutical applications.
Application in the Synthesis of Ticagrelor
The primary application of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is its role in constructing the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain of Ticagrelor.[1][2][] The chiral halohydrin is converted into a key cyclopropyl intermediate, which is then coupled to the core of the drug molecule.
Caption: Role as a precursor in Ticagrelor synthesis.
This transformation leverages the stereochemistry established during the synthesis of the halohydrin to set the correct stereochemistry of the cyclopropane ring, which is crucial for the drug's binding to the P2Y12 receptor.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is classified as harmful and an irritant.[16]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16] Use in a well-ventilated area or with suitable respiratory equipment.[17]
-
Handling: Avoid direct contact with the substance. Use spark-proof tools and ground equipment to prevent static discharge.[17][18]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[16] Storing under an inert atmosphere, such as argon, is recommended to prevent degradation.[16]
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Bathe the eye with running water for at least 15 minutes and seek specialist medical examination.[16]
-
Ingestion: Wash out the mouth with water and consult a doctor. Do not induce vomiting.[16]
-
Inhalation: Remove the person to fresh air.[16]
-
Conclusion
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a high-value, enabling intermediate whose importance is directly tied to the therapeutic success of Ticagrelor. The ability to produce this molecule with high chemical purity and exceptional enantiomeric excess is a testament to the power of modern synthetic methods, particularly asymmetric catalysis and biocatalysis. For researchers in drug development and process chemistry, a thorough understanding of its synthesis, characterization, and handling is fundamental to its successful application in the creation of life-saving medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1006376-60-8 [chembk.com]
- 6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 7. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 1006376-60-8 (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol AKSci 9132AH [aksci.com]
- 9. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]
- 10. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 11. dnrcollege.org [dnrcollege.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. images.thdstatic.com [images.thdstatic.com]
molecular weight of 2-Chloro-1-(3,4-difluorophenyl)ethanol
An In-Depth Technical Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanol
A Core Reference for Researchers and Drug Development Professionals
Introduction
This compound is a chiral alcohol that has garnered significant attention in the pharmaceutical industry. Its structural complexity and specific stereochemistry make it a crucial building block, or synthon, for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its role in the development of the antiplatelet agent Ticagrelor.
Molecular Identity and Physicochemical Properties
Chemical Structure and Core Attributes
This compound is a substituted ethanol molecule featuring a difluorinated phenyl ring and a chlorine atom. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol and (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol. The (S)-enantiomer is of particular industrial importance.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H7ClF2O | [][2][3] |
| Molecular Weight | 192.59 g/mol | [][2][3] |
| CAS Number | 1006376-60-8 ((S)-enantiomer) | [][2][3] |
| 51336-97-1 (racemic) | [4][5] | |
| Appearance | Clear, almost colorless to yellow viscous liquid or solid | [3][6] |
| Boiling Point | 256.3 °C at 760 mmHg | [6][7] |
| Density | ~1.37-1.4 g/cm³ | [6][7] |
| Flash Point | 108.8 °C | [7] |
| Storage Conditions | 2-8°C, dry, sealed, under Argon | [5][8] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic protons of the chloromethyl group. The aromatic region would display complex splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range of 60-70 ppm, while the carbons of the phenyl ring would be further downfield, with their chemical shifts influenced by the fluorine substituents.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[9] Strong C-F stretching bands would be observable in the fingerprint region, typically between 1000 and 1300 cm⁻¹. A C-Cl stretching absorption is expected in the range of 600-800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 192.59, with a characteristic M+2 peak approximately one-third the intensity of the M+ peak, indicative of the presence of a chlorine atom.
The Critical Role in Pharmaceutical Synthesis
The primary application of this compound, specifically the (S)-enantiomer, is as a key chiral intermediate in the synthesis of Ticagrelor.[][2][10] Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[10][11] The precise stereochemistry of the chiral alcohol is crucial for the efficacy of the final drug molecule.
This compound is also utilized as a reference standard in analytical method development and validation for quality control during the production of Ticagrelor.[4][12]
Caption: Role as a key intermediate in Ticagrelor synthesis.
Synthesis Methodologies: A Focus on Asymmetric Reduction
The industrial production of enantiomerically pure (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol primarily relies on the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone.[10][13][14] Both biocatalytic and chemical methods have been developed to achieve high enantioselectivity.
Biocatalytic Synthesis via Ketoreductases (KREDs)
Enzymatic reduction using ketoreductases has emerged as a green and efficient method for producing the desired (S)-enantiomer.[10][11] These enzymes exhibit high stereoselectivity, leading to products with excellent enantiomeric excess (>99.9% ee).[10]
Experimental Protocol: Generalized Biocatalytic Reduction
-
Enzyme Screening: A library of ketoreductases (KREDs) is screened to identify an enzyme with high activity and selectivity for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.[10]
-
Reaction Setup: The selected KRED is added to a buffered aqueous solution. A co-factor regeneration system, often involving an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is included to recycle the NAD(P)H cofactor.
-
Substrate Addition: The ketone substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. Substrate concentrations can be as high as 500 g/L.[10]
-
Reaction Conditions: The reaction is maintained at a controlled pH and temperature (e.g., 35°C) with agitation.[13]
-
Monitoring and Quenching: The reaction progress is monitored by techniques such as HPLC or GC. Once the starting material is consumed, the reaction is quenched.
-
Product Isolation: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product.[13]
-
Purification: If necessary, the product is purified by column chromatography.
Caption: Workflow for biocatalytic synthesis.
Chemical Asymmetric Hydrogen Transfer Reduction
Chemical methods involving metal catalysts and chiral ligands are also employed.[14] One such method uses a metal catalyst with formic acid and triethylamine as hydrogen donors to perform a catalytic hydrogen transfer reduction.[14]
Experimental Protocol: Chemical Asymmetric Reduction
-
Reaction Setup: The ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, a chiral metal catalyst, and a suitable solvent (e.g., toluene) are charged into a reaction vessel.[14]
-
Hydrogen Donor Addition: A premixed solution of a hydrogen donor, such as a formic acid/triethylamine mixture, is added to the reaction flask.[14]
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30°C) until completion, which is monitored by TLC or HPLC.[14]
-
Workup: The reaction is quenched with water. The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[13]
-
Purification: The crude product is purified by silica gel column chromatography to yield the optically pure alcohol.[14]
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
First Aid Measures:
-
Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere like argon.[8]
Conclusion
This compound stands out as a high-value chemical intermediate due to its integral role in the synthesis of modern pharmaceuticals. The development of efficient and highly stereoselective synthesis routes, particularly through biocatalysis, has been a significant enabler for its industrial application. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and professionals in the field of drug development and organic synthesis.
References
- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 3. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS No: 51336-97-1 [aquigenbio.com]
- 5. This compound [myskinrecipes.com]
- 6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemwhat.com [chemwhat.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-1-(3,4-difluorophenyl)ethanol
This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS No: 51336-97-1), a crucial reference standard in pharmaceutical development.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a comprehensive framework rooted in scientific principles and practical laboratory experience. The causality behind each recommendation is explained to foster a culture of safety and ensure self-validating laboratory protocols.
Section 1: Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Furthermore, it is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] The primary risks associated with this compound stem from its acute toxicity and corrosive properties.
Hazard Classification (CLP): [2]
-
Acute Toxicity, Category 4 (Oral, Dermal, Inhalation)
-
Skin Irritation, Category 2
-
Serious Eye Damage, Category 1
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)
Hazard Pictograms: [2]
| Pictogram | Hazard |
| GHS05: Corrosion | Causes serious eye damage |
| GHS07: Exclamation Mark | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation; May cause respiratory irritation |
Understanding the specific nature of these hazards is paramount. The difluorophenyl group and the chloroethanol moiety both contribute to the compound's reactivity and toxicity. The potential for the release of toxic fumes, including hydrogen chloride (HCl) and hydrogen fluoride (HF) in the event of combustion, necessitates stringent fire safety protocols.[2]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source. For this compound, the following are mandatory:
-
Certified Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or mists.[2][3] The fume hood should have a continuous and verifiable airflow.
-
Ventilation: Ensure sufficient ventilation in the laboratory area where the compound is stored and handled.[2] This dilutes any fugitive emissions and provides a safer working environment.
-
Emergency Eyewash and Safety Shower: An approved and regularly tested emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[2][3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment. The following PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield.[2][3][4] | Protects against splashes that can cause serious and potentially permanent eye damage.[2] |
| Hand Protection | Protective gloves (e.g., fluorinated rubber).[3] | Prevents skin contact, which can cause irritation and systemic toxicity.[2] |
| Body Protection | Flame/fire-resistant lab coat and long-sleeved clothing.[3][4] | Protects the skin from accidental splashes and contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4] In case of emergency, a self-contained breathing apparatus must be available.[2] | Protects against the inhalation of harmful vapors or mists. |
Section 3: Standard Operating Procedures (SOPs) for Handling and Storage
Adherence to well-defined SOPs is critical for ensuring consistent and safe laboratory practices.
Safe Handling Protocol
This step-by-step protocol outlines the essential procedures for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[1]
-
Don all required personal protective equipment as outlined in Section 2.2.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Avoid direct contact with the substance at all times.[2]
-
When transferring the compound, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust or aerosols.
-
If weighing the compound, do so within the fume hood.
-
When using in a reaction, ensure the apparatus is properly set up and secure.
-
-
Cleanup and Storage:
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][5]
-
Container: Keep the container tightly closed and in its original packaging.[2]
-
Inert Atmosphere: For long-term stability, storing under an inert atmosphere, such as argon, is recommended.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3][5]
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical to minimizing harm.
Exposure Response
Caption: Emergency Response Flowchart for Exposure Incidents.
Detailed First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2] Transfer to a hospital for specialist examination.[2]
-
Inhalation: Remove the individual from the source of exposure to fresh air.[2][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water.[2] Do not induce vomiting.[2][4] If the person is conscious, give half a liter of water to drink.[2] Call a physician or Poison Control Center immediately.[4]
Spill and Leak Response
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.[3] Eliminate all sources of ignition.[3]
-
Assess and Protect: Review the SDS and wear appropriate PPE, including respiratory protection if necessary.[3]
-
Contain and Clean: Contain the spillage using bunding or an inert absorbent material like dry earth or sand.[2]
-
Collect and Dispose: Transfer the absorbed material to a closable, labeled container for disposal as hazardous waste.[2][3]
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[2] A water spray can be used to cool containers.[2]
-
Special Hazards: Combustion can produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[2]
Section 5: Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, labeled, and tightly closed containers for waste collection.[3]
-
Regulations: Dispose of the waste in accordance with all local, regional, and national regulations.[6] Consult with your institution's environmental health and safety department for specific guidance.
Section 6: Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and strict adherence to established protocols. By internalizing the principles and procedures outlined in this guide, researchers and scientists can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
Navigating the Stability Landscape of 2-Chloro-1-(3,4-difluorophenyl)ethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Chloro-1-(3,4-difluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its chemical stability is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound. We delve into the core principles of stability testing, propose potential degradation pathways based on the molecule's structural attributes, and offer detailed protocols for establishing optimal storage conditions and retest periods in line with international regulatory standards.
Introduction: The Criticality of Stability in Pharmaceutical Intermediates
The journey from a chemical intermediate to a finished drug product is a meticulous process governed by stringent quality controls. The stability of an intermediate like this compound is a critical quality attribute (CQA) that can significantly impact the purity and yield of the final API. Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove in downstream processes, potentially compromising the safety and efficacy of the drug.
This guide is designed to equip researchers and drug development professionals with the necessary knowledge and practical methodologies to thoroughly assess the stability of this compound. By understanding its intrinsic stability and degradation profile, scientists can define appropriate storage and handling conditions, ensuring the integrity of the material throughout its lifecycle.
Physicochemical Properties and Initial Stability Assessment
A foundational understanding of the physicochemical properties of this compound is essential for designing robust stability studies.
| Property | Value/Information | Source |
| CAS Number | 1006376-60-8 | [1] |
| Molecular Formula | C₈H₇ClF₂O | [1] |
| Molecular Weight | 192.59 g/mol | [1] |
| Appearance | Liquid | [1] |
| Initial Stability | Stable under recommended transport or storage conditions.[1] | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids.[1] | [1] |
Initial safety data sheets (SDS) indicate that the compound is stable under normal conditions but is sensitive to heat and incompatible with strong oxidizing agents and acids.[1] It is recommended to store the material in a cool, well-ventilated area in a tightly closed container, ideally under an inert atmosphere like Argon.[1]
Potential Degradation Pathways: A Mechanistic Perspective
Based on the chemical structure of this compound, several degradation pathways can be postulated under various stress conditions. A proactive investigation into these pathways is a cornerstone of a comprehensive stability program.
Oxidation
The secondary alcohol functional group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This is a primary concern, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods.
Elimination/Substitution of the Chlorine Atom
The chloro group, being a good leaving group, can be susceptible to elimination or substitution reactions, particularly under basic or nucleophilic conditions. This could result in the formation of styrene oxide derivatives or other substituted products.
Degradation of the Aromatic Ring
While the difluorophenyl ring is generally stable, harsh conditions such as high heat, strong UV radiation, or aggressive oxidizing agents could potentially lead to its degradation, although this is considered a less likely pathway under typical storage conditions.
Acid-Catalyzed Reactions
In the presence of strong acids, the alcohol group can be protonated, forming a good leaving group (water). This can facilitate subsequent reactions such as dehydration or rearrangement.
Caption: Potential degradation pathways for this compound.
Designing a Robust Stability Study: A Step-by-Step Approach
A comprehensive stability study should be designed to evaluate the impact of temperature, humidity, and light on the intermediate. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing of new drug substances.[2][3]
Long-Term and Accelerated Stability Studies
Long-term stability studies are conducted under the intended storage conditions to establish the retest period.[4] Accelerated stability studies, conducted under more stressful conditions, are used to predict the long-term stability profile and to quickly identify potential degradation products.[5]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
*RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during the accelerated study.[2]
Forced Degradation (Stress) Studies
Forced degradation studies are essential for elucidating potential degradation pathways and for developing and validating a stability-indicating analytical method.[6] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols for Forced Degradation:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat a solution of the compound with a suitable oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C, 80°C) and the compound in solution to elevated temperatures.
-
Photolytic Degradation: Expose the solid compound and its solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[1]
Development and Validation of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate, detect, and quantify the intact compound from its potential degradation products.[7]
Key Steps in Method Development and Validation:
-
Method Development:
-
Column Selection: A C18 column is often a good starting point for reversed-phase chromatography.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its impurities.
-
Detector Selection: A UV detector is commonly used, with the detection wavelength set to the lambda max of the compound.
-
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks generated during forced degradation studies.
Example HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 225 nm)[8] |
| Injection Volume | 10 µL |
Recommended Storage and Handling Conditions
Based on the comprehensive stability data generated, definitive storage and handling conditions can be established.
-
Temperature: Store in a cool place.[1] The specific temperature range (e.g., 2-8°C or room temperature) should be determined based on long-term stability data.
-
Humidity: Store in a dry environment. The use of desiccants may be considered if the compound is found to be hygroscopic.
-
Light: Protect from light, especially if photostability studies indicate degradation upon light exposure. Amber-colored containers are recommended.
-
Inert Atmosphere: Storing under an inert gas like argon or nitrogen is advisable to prevent oxidative degradation.[1]
-
Packaging: The material should be stored in its original, tightly sealed container to prevent contamination and exposure to moisture and air.[1]
Conclusion: A Proactive Approach to Ensuring Quality
A thorough understanding and proactive evaluation of the stability of this compound are not merely regulatory hurdles but fundamental scientific necessities. By implementing a robust stability testing program that includes long-term, accelerated, and forced degradation studies, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate. The insights gained from these studies are invaluable for defining appropriate storage conditions, establishing a reliable retest period, and ultimately contributing to the development of safe and effective medicines.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ikev.org [ikev.org]
- 4. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 5. biosynce.com [biosynce.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
The Evolving Landscape of Halogenated Phenylethanols: A Technical Guide to the Biological Activities of 2-Chloro-1-(3,4-difluorophenyl)ethanol Derivatives
Abstract
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the latent biological potential of derivatives originating from 2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral building block notable for its role in the synthesis of advanced therapeutic agents. While direct and extensive research on a broad spectrum of these specific derivatives remains an emerging field, this document synthesizes existing knowledge from structurally analogous compounds to forecast and rationalize their potential biological activities. By examining established structure-activity relationships (SAR) of related halogenated phenylethanolamines, azetidinones, and other heterocyclic systems, we will construct a predictive framework for their antimicrobial, antifungal, and cytotoxic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical postulation and practical, data-driven insights to stimulate further investigation into this promising chemical space.
Introduction: The Significance of the this compound Scaffold
This compound is a key chiral intermediate, most prominently utilized in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor. Its structural features—a halogenated phenyl ring, a chiral hydroxyl group, and a reactive chloromethyl moiety—make it a versatile precursor for a diverse array of derivatives. The 3,4-difluoro substitution on the phenyl ring is of particular interest, as fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The presence of the chlorine atom provides a convenient leaving group for nucleophilic substitution, opening avenues for the synthesis of a wide range of derivatives, including amines, ethers, and various heterocyclic systems.
While the primary known application of the parent compound is as a synthetic intermediate, the inherent structural motifs suggest a broader spectrum of biological activities for its derivatives. This guide will explore these potential activities by drawing parallels with established principles of medicinal chemistry and evidence from related compound classes.
Synthetic Pathways and Derivative Scaffolds
The derivatization of this compound can proceed through several key reactions, primarily targeting the chloromethyl and hydroxyl groups.
Amination and the Formation of Phenylethanolamine Derivatives
Nucleophilic substitution of the chlorine atom with various primary or secondary amines yields the corresponding N-substituted 2-amino-1-(3,4-difluorophenyl)ethanol derivatives. This is a critical step towards creating phenylethanolamine scaffolds, which are known to interact with various biological targets.
Experimental Protocol: General Procedure for Amination
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired amine (1.1-2.0 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture at a temperature ranging from 60 to 100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-amino-1-(3,4-difluorophenyl)ethanol derivative.
Cyclization to Azetidinone Derivatives
The resulting amino alcohol can be further modified. For instance, reaction of the amine with an activated acyl chloride followed by intramolecular cyclization can lead to the formation of β-lactam (azetidinone) rings, a privileged scaffold in medicinal chemistry. The synthesis of azetidinone derivatives often involves the cyclo-condensation of a Schiff base with chloroacetyl chloride.[1]
Diagram: Synthetic Pathway to Azetidinone Derivatives
Caption: Synthetic route to azetidinone derivatives.
Predicted Biological Activities and Structure-Activity Relationships (SAR)
Based on the structural features of this compound derivatives, several key biological activities can be anticipated.
Antimicrobial and Antifungal Activity
The presence of a halogenated phenyl ring is a common feature in many antimicrobial and antifungal agents. The lipophilicity conferred by the fluorine and chlorine atoms can facilitate the passage of these molecules through microbial cell membranes.
Structure-Activity Relationship Insights:
-
Halogenation Pattern: The 3,4-difluoro substitution pattern is often associated with potent biological activity. The electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, potentially enhancing its interaction with microbial targets.
-
Azetidinone Scaffold: The 2-azetidinone ring is the core structure of β-lactam antibiotics. Derivatives incorporating this moiety are prime candidates for antibacterial activity. Studies on other azetidinone derivatives have shown that the nature of the substituent on the nitrogen and at the C4 position of the lactam ring significantly influences the antimicrobial spectrum and potency.[2][3] Chlorine-containing azetidinone derivatives have been reported to exhibit enhanced activity.[1]
-
Phenylethanolamine Core: Halogenated phenylethanolamines and their derivatives have demonstrated antifungal properties.[4] The mechanism of action for some phenylethanol derivatives is linked to their ability to disrupt the integrity of the cell membrane.[5]
Table 1: Predicted Antimicrobial and Antifungal Potential
| Derivative Class | Predicted Activity | Key Structural Features | Rationale from Analogous Compounds |
| N-Aryl/Alkyl Amino Alcohols | Moderate to Good | 3,4-difluorophenyl, secondary/tertiary amine | Halogenated phenylethanolamines show antimicrobial effects.[5] |
| Azetidinones | Good to Excellent | β-lactam ring, halogenated phenyl group | Azetidinones are a well-known class of antibiotics.[1][2][3] |
| Thiazole Derivatives | Moderate to Good | Thiazole ring, difluorophenyl moiety | Thiazole-containing compounds are known for their antifungal properties.[6] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 35°C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic and Anticancer Activity
The 3,4-difluorophenyl moiety is present in several compounds investigated for their cytotoxic properties. Fluorine substitution can enhance the binding of small molecules to target proteins and can also block metabolic pathways, leading to increased bioavailability and efficacy.
Structure-Activity Relationship Insights:
-
Fluorophenyl Group: Compounds containing 3,4-dihalogenated phenyl rings have shown significant cytotoxic effects against various cancer cell lines.[7] The electronic properties and lipophilicity of the difluorophenyl group can play a crucial role in the interaction with biological targets.
-
Thiourea Derivatives: The introduction of a thiourea functionality can lead to compounds with potent anticancer activity. Halogenated phenylthiourea derivatives have been reported to exhibit strong growth inhibitory profiles against colon and prostate cancer cells.[7]
-
Inhibition of Estrogen Biosynthesis: Some halogenated derivatives have been investigated as inhibitors of enzymes involved in estrogen biosynthesis, such as aromatase and steroid sulfatase, which are key targets in hormone-dependent cancers.[8][9]
Table 2: Predicted Cytotoxic Potential
| Derivative Class | Predicted Activity | Key Structural Features | Rationale from Analogous Compounds |
| N-(Halogenated Phenyl) Derivatives | Moderate to Good | 3,4-difluorophenyl, additional halogenated phenyl ring | Dihalogenated phenyl compounds often exhibit cytotoxicity.[7] |
| Thiourea Derivatives | Good | Thiourea linkage, difluorophenyl group | Halogenated phenylthioureas are known for their anticancer properties.[7] |
| Heterocyclic Derivatives | Moderate to Good | Varies (e.g., thiadiazole) | Fluorophenyl-substituted 1,3,4-thiadiazoles show activity against breast cancer cells.[9] |
Diagram: Potential Mechanism of Action for Cytotoxicity
Caption: Postulated mechanism of cytotoxic action.
Future Directions and Conclusion
The derivatives of this compound represent a largely unexplored but highly promising area of research. The synthetic accessibility of a wide range of derivatives, coupled with the favorable pharmacological properties often associated with the 3,4-difluorophenyl motif, provides a strong rationale for their systematic investigation.
Future research should focus on:
-
Synthesis of Diverse Libraries: A combinatorial approach to synthesize a broad range of derivatives, including various amines, amides, and heterocyclic systems, is warranted.
-
Broad-Spectrum Biological Screening: The synthesized compounds should be screened against a wide panel of bacterial and fungal pathogens, as well as various cancer cell lines.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets.
-
In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 2- and/or 4-halogenated 13β- and 13α-estrone derivatives as enzyme inhibitors of estrogen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
A Senior Application Scientist's Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanol: Synthesis, Stereocontrol, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Chiral Alcohol
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral chlorohydrin, has emerged as a cornerstone intermediate, valued for its unique combination of functional groups. The difluorophenyl moiety enhances metabolic stability and binding affinity in target molecules, while the chiral alcohol and adjacent chloride provide versatile handles for subsequent stereospecific transformations.
This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the underlying principles of its synthesis and application. We will dissect the critical challenge of stereocontrol, comparing classical chemical methods with advanced biocatalytic strategies that now dominate industrial production. The primary focus will be on the synthesis of the (S)-enantiomer, a vital chiral intermediate for the production of Ticagrelor, a P2Y12 platelet inhibitor used in the treatment of acute coronary syndromes.[1][2][][4][5] By understanding the causality behind the synthetic choices, researchers and process chemists can better leverage this building block in their own drug development pipelines.
Core Physicochemical & Structural Data
A precise understanding of a building block's fundamental properties is the starting point for any successful synthetic campaign. The data below is consolidated for easy reference.
| Property | Value | CAS Number |
| Molecular Formula | C₈H₇ClF₂O | |
| Molecular Weight | 192.59 g/mol [2][6] | |
| Appearance | Clear, nearly colorless to light yellow viscous liquid/solid[6][7] | |
| Racemic Form | This compound | 51336-97-1[8] |
| (S)-Enantiomer | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 1006376-60-8[2][6] |
| (R)-Enantiomer | (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Not specified in results |
| Precursor Ketone | 2-Chloro-1-(3,4-difluorophenyl)ethanone | 51336-95-9[9] |
The Central Synthetic Challenge: Asymmetric Reduction of a Prochiral Ketone
The principal route to optically pure this compound is the asymmetric reduction of its prochiral ketone precursor, 2-Chloro-1-(3,4-difluorophenyl)ethanone.[1][10] The success of this transformation is measured by its ability to deliver the desired enantiomer in high yield and, most critically, with exceptional enantiomeric excess (e.e.). Two major strategies have been refined for this purpose: stoichiometric/catalytic chemical reduction and enzymatic bioreduction.
Chemical Approach: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a robust and well-documented method for the enantioselective reduction of ketones.[5] Its efficacy stems from the use of a chiral oxazaborolidine catalyst that complexes with an achiral reducing agent, typically a borane source like borane-tetrahydrofuran (BH₃·THF), to create a sterically defined pocket for hydride delivery.
Causality of Stereoselection: The (S)-methyl-CBS catalyst, when complexed with BH₃, presents a conformationally rigid structure. The prochiral ketone, 2-Chloro-1-(3,4-difluorophenyl)ethanone, coordinates to the boron atom in a sterically preferred manner, orienting the larger (3,4-difluorophenyl) group away from the catalyst's methyl group. This orientation exposes one specific face of the carbonyl to intramolecular hydride delivery from the complexed borane, leading preferentially to the (S)-alcohol.
Experimental Protocol (Exemplary): A protocol derived from patent literature demonstrates the practical application.[11]
-
Under an inert nitrogen atmosphere, charge a dry 1L four-necked flask with (S)-CH₃-CBS (1mol/L in toluene solution, 15.6 mL, 0.01 mol).
-
Add BH₃·THF (1mol/L in toluene solution, 110.2 mL, 0.11 mol) and stir the mixture at 10°C for 1 hour to allow for complex formation.
-
Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (30g, 0.16 mol) in toluene (160 mL) dropwise over approximately 2 hours, maintaining the temperature at 10°C.
-
Allow the reaction to proceed for 1 hour at 10°C after the addition is complete.
-
Carefully quench the reaction by adding dilute sulfuric acid (0.2 mol/L, 200 mL) dropwise, keeping the temperature below 10°C.
-
After quenching, stir the mixture at 25°C for 30 minutes.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (400 mL) and water (400 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Self-Validation: Purity and enantiomeric excess (e.e.) are confirmed by HPLC analysis. The referenced procedure reports a purity of 96.5% and an e.e. value of 98.9%.[11]
Biocatalytic Approach: The Power of Ketoreductases (KREDs)
While chemically robust, the CBS reduction requires cryogenic temperatures, stoichiometric borane reagents, and careful handling of pyrophoric materials. Biocatalysis, particularly using engineered ketoreductases (KREDs), offers a greener, safer, and often more efficient alternative for industrial-scale synthesis.[1][4][10][12] These enzymes exhibit exquisite enantioselectivity and can operate under mild, aqueous conditions.
Causality of Stereoselection: KREDs are NADH or NADPH-dependent enzymes. Their active site is an intricate, three-dimensional chiral pocket. The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, binds within this active site in a highly specific orientation. This precise positioning, governed by multiple non-covalent interactions, exposes only one face of the carbonyl to the enzyme-bound cofactor (e.g., NADH). The cofactor then delivers a hydride with near-perfect stereocontrol, producing a single enantiomer of the alcohol product. The regeneration of the expensive cofactor is achieved in-situ using a sacrificial co-substrate like isopropanol or glucose, driven by a second enzyme like glucose dehydrogenase.[10]
Experimental Protocol (High-Concentration Enzymatic Process): This protocol is adapted from a high-yield process described in the literature.[1][5]
-
Prepare a reaction buffer of 100 mM PBS at pH 6.0.
-
In a suitable reaction vessel, dissolve the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone (e.g., 1 gram, for a final concentration of 500 g/L), in a solution of isopropanol (1.4 mL, as both co-solvent and co-substrate) and the PBS buffer (0.6 mL).
-
Add the cofactor NAD⁺ (0.1 mg, 0.05 g/L) and the ketoreductase enzyme (e.g., KR-01 wet cells, 0.1 g, 50 g/L).
-
Agitate the reaction mixture in a shaker at 35°C and 220 rpm for 18 hours.
-
Self-Validation: Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC to confirm conversion and enantiomeric excess. The referenced study achieved near 100% conversion with >99.9% e.e.[1][5]
-
Upon completion, extract the product from the aqueous phase using an organic solvent such as dichloromethane or ethyl acetate (e.g., 3 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which is often of sufficient purity for the next step.
Application in Drug Synthesis: A Key Step Toward Ticagrelor
The paramount importance of producing enantiomerically pure (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol lies in its role as a critical precursor to the antiplatelet drug Ticagrelor.[][10] The chirality established in the alcohol is transferred through subsequent reactions to define the stereochemistry of the final API.
In a key downstream transformation, the (S)-alcohol is used to synthesize (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester.[1][5] This step effectively converts the linear chlorohydrin into a strained cyclopropane ring, a core structural motif of Ticagrelor. The ability to perform this step with high diastereoselectivity (>99.9% d.e.) is directly dependent on the high enantiomeric purity of the starting alcohol, demonstrating the cascading importance of the initial asymmetric reduction.[1]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling building block for advanced pharmaceutical synthesis. The primary hurdle in its preparation—the control of its stereocenter—has been effectively addressed by two powerful synthetic paradigms. While classical chemical methods like the CBS reduction provide a reliable route, modern biocatalytic reductions using ketoreductases have proven superior for industrial applications. These enzymatic processes offer exceptional enantioselectivity (>99.9% e.e.) under mild, environmentally sound conditions and at remarkably high substrate concentrations, simplifying operations and reducing safety risks.[1] For scientists and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the efficient and scalable production of next-generation therapeutics like Ticagrelor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 7. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound CAS#: 51336-97-1 [m.chemicalbook.com]
- 9. 2-Chloro-1-(3,4-difluorophenyl)ethanone|lookchem [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Therapeutic Applications of Fluorinated Alcohols: From Mechanistic Insights to Drug Development
Abstract
Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), represent a unique class of organic compounds whose distinct physicochemical properties have established them as indispensable tools in therapeutic research and development. Characterized by high polarity, strong hydrogen-bond donating capabilities, and low nucleophilicity, these molecules exhibit a remarkable ability to influence biological systems and chemical reactions. This technical guide provides an in-depth exploration of their multifaceted applications, moving from fundamental principles to practical, field-proven insights. We will dissect their role in modern anesthesiology, both as direct modulators of inhibitory neurotransmitter receptors and as crucial precursors to widely used volatile anesthetics. A significant focus is placed on their dual nature in protein science, where they can either induce the formation of pathological amyloid aggregates implicated in neurodegenerative diseases or, at different concentrations, dissolve these same structures, making them invaluable for studying protein folding and misfolding. Finally, we examine their growing importance in medicinal chemistry as versatile building blocks and specialized solvents that enable challenging synthetic transformations for the next generation of fluorinated pharmaceuticals.
Part 1: The Unique Chemical Landscape of Fluorinated Alcohols
The therapeutic utility of fluorinated alcohols stems directly from their unique molecular structure. The substitution of hydrogen atoms with highly electronegative fluorine atoms creates a pronounced dipole moment and significantly enhances the acidity of the hydroxyl proton. This makes them exceptionally strong hydrogen-bond donors but poor hydrogen-bond acceptors, a property that governs their interactions with proteins, solvents, and reagents.[1][2]
Unlike their non-fluorinated counterparts (e.g., ethanol, isopropanol), which are amphiphilic, fluorinated alcohols like TFE and HFIP have a distinct character. Their fluorinated segments are not only hydrophobic but also lipophobic, leading to complex self-association behaviors and interactions with solutes.[3][4] These properties allow them to create unique solvent environments that can stabilize charged intermediates in chemical reactions and profoundly alter the conformational energy landscapes of peptides and proteins.[5][6]
Table 1: Physicochemical Properties of Key Fluorinated Alcohols vs. Non-Fluorinated Analogs
| Property | 2,2,2-Trifluoroethanol (TFE) | Ethanol | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Isopropanol |
| Formula | C₂H₃F₃O | C₂H₆O | C₃H₂F₆O | C₃H₈O |
| Molar Mass ( g/mol ) | 100.04 | 46.07 | 168.04 | 60.10 |
| Boiling Point (°C) | 74-77 | 78.37 | 59 | 82.6 |
| pKa | 12.4 | 16.0 | 9.3 | 16.5 |
| Density (g/mL) | ~1.39 | ~0.789 | ~1.596 | ~0.786 |
| Key Characteristics | Strong H-bond donor, polar | Amphiphilic | Very strong H-bond donor, highly polar | Amphiphilic |
Part 2: Foundational Roles in Anesthesiology
Fluorinated alcohols are central to the field of modern anesthesiology, both as direct-acting agents and as indispensable intermediates in the synthesis of potent inhaled anesthetics.
2.1 Mechanism of Action: Potentiating Inhibitory Neurotransmission
The state of general anesthesia is achieved by enhancing inhibitory neurotransmission and reducing excitatory signals. Key targets for general anesthetics are the ligand-gated ion channels in the central nervous system, particularly the γ-aminobutyric acid type A (GABA-A) and glycine receptors.[7] When activated by their respective neurotransmitters (GABA and glycine), these receptors open an intrinsic chloride channel, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
Fluorinated alcohols, such as trifluoroethanol, have been shown to directly potentiate these receptors.[8][9][10] They bind to specific sites on the receptor protein, allosterically increasing the receptor's affinity for its natural ligand and prolonging the duration of channel opening. This enhancement of inhibitory chloride currents contributes significantly to their anesthetic effect.
Caption: Allosteric modulation of the GABA-A receptor by fluorinated alcohols.
2.2 Precursors to Modern Volatile Anesthetics
Beyond their direct activity, fluorinated alcohols are critical starting materials for synthesizing the most widely used volatile anesthetics, including sevoflurane, desflurane, and isoflurane.[1] For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a key intermediate in the synthesis of sevoflurane.[1] The inclusion of fluorine atoms in these anesthetic molecules confers desirable properties such as non-flammability, high metabolic stability (reducing toxicity), and precise control over anesthetic depth due to favorable pharmacokinetic profiles.[11]
Part 3: The Dichotomy of Protein Structure Modulation
Perhaps the most powerful application of fluorinated alcohols in a research context is their ability to modulate the secondary and tertiary structure of proteins. This effect is highly concentration-dependent, allowing scientists to probe protein folding, misfolding, and aggregation—processes central to diseases like Alzheimer's and Type II Diabetes.
3.1 Concentration-Dependent Effects on Polypeptides
The interaction of fluorinated alcohols with proteins is a double-edged sword, dictated by a delicate balance of forces.
-
At Low Concentrations (5-30% v/v): TFE and HFIP act as potent stabilizers of secondary structures, particularly α-helices.[3][12] The prevailing mechanism suggests that the alcohol molecules preferentially solvate the peptide backbone, displacing water and strengthening intramolecular hydrogen bonds that define the helix.[4][13] This environment can also enhance both hydrophobic and electrostatic interactions between peptide chains, which, paradoxically, can promote the formation of β-sheet-rich amyloid fibrils from amyloidogenic proteins like islet amyloid polypeptide (IAPP) and amyloid-beta (Aβ).[14][15] In this regime, HFIP can suppress the formation of unstructured, amorphous aggregates in favor of highly ordered fibrils.[14][15]
-
At High Concentrations (>40% v/v): The balance shifts. The high concentration of fluorinated alcohol acts as a denaturant for globular proteins by disrupting the tertiary hydrophobic core.[13] For amyloid aggregates, these higher concentrations can effectively dissolve pre-formed fibrils and stabilize the constituent peptides in a monomeric, α-helical state.[14][15] This property is widely exploited to prepare monomeric, aggregate-free solutions of amyloid peptides for in vitro studies.[16]
Caption: Concentration-dependent effects of HFIP on amyloidogenic peptides.
3.2 Experimental Protocol: Monitoring Amyloid Aggregation with Thioflavin T
The pro-aggregation effect of fluorinated alcohols can be quantitatively monitored using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. This protocol provides a robust method for assessing the kinetics of fibril formation.
Objective: To measure the effect of varying HFIP concentrations on the aggregation kinetics of human islet amyloid polypeptide (hIAPP).
Materials:
-
Lyophilized hIAPP peptide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), spectroscopy grade
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Methodology:
-
Peptide Preparation (Disaggregation):
-
Causality: To ensure the experiment starts with a monomeric, aggregate-free peptide population, pre-existing aggregates must be removed.
-
Dissolve lyophilized hIAPP in 100% HFIP to a concentration of 1 mg/mL.
-
Incubate for 1-2 hours at room temperature to fully dissolve any aggregates.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.
-
Store the resulting peptide films at -80°C until use.
-
-
Reaction Setup:
-
Causality: This step prepares the final reaction mixtures with precise concentrations of peptide and HFIP.
-
Prepare a 500 µM ThT stock solution in PBS.
-
Prepare a series of HFIP/PBS solutions (e.g., 0%, 5%, 10%, 25%, 50% v/v HFIP).
-
Resuspend a dried hIAPP peptide film in the appropriate HFIP/PBS solution to achieve a final peptide concentration of 10 µM. The final solution should also contain 20 µM ThT.
-
Self-Validation: Include controls: a) Peptide in buffer without ThT (to check for intrinsic fluorescence), and b) ThT in buffer without peptide (to establish baseline fluorescence).
-
-
Kinetic Measurement:
-
Causality: Monitoring fluorescence over time reveals the lag phase, elongation phase, and plateau of fibril formation.
-
Immediately after preparation, pipette 100-200 µL of each sample into the wells of the 96-well plate.
-
Place the plate in the fluorescence reader pre-set to 37°C.
-
Measure ThT fluorescence every 5-10 minutes for 24-48 hours. Include intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the baseline ThT fluorescence from all readings.
-
Plot fluorescence intensity versus time for each HFIP concentration.
-
Analyze the kinetic parameters, such as the lag time (t_lag) and the apparent growth rate (k_app), to quantify the effect of HFIP.
-
Part 4: A Versatile Tool in Modern Medicinal Chemistry
The unique properties of fluorinated alcohols make them highly valuable in the synthesis and design of new drugs, extending far beyond anesthetics. The incorporation of fluorine is a widely used strategy in drug discovery to improve a molecule's metabolic stability, binding affinity, and bioavailability.[17][18][19][20]
4.1 Fluorinated Moieties for Enhanced Drug Properties
Fluorinated alcohols serve as key building blocks for introducing fluoroalkyl or fluoroalkoxy groups into drug candidates.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[20]
-
Binding Affinity: The high electronegativity of fluorine can alter the pKa of nearby functional groups or create favorable electrostatic interactions (e.g., halogen bonds) within a protein's binding pocket, leading to enhanced potency and selectivity.[21]
-
Lipophilicity and Permeability: Fluorine substitution can fine-tune a molecule's lipophilicity, which is critical for its ability to cross cell membranes and reach its target.[17]
Caption: Workflow for improving metabolic stability using a fluorinated alcohol.
4.2 Unique Reaction Media for Challenging Syntheses
Solvents like HFIP and TFE have emerged as "magic" media for promoting chemical reactions that are sluggish or inefficient in conventional solvents.[2][5] Their strong hydrogen-bonding ability can activate substrates, stabilize cationic intermediates, and promote reactions without the need for strong acid catalysts.[5][22] This has proven particularly valuable in the field of C-H activation, a powerful strategy for streamlining the synthesis of complex molecules by directly functionalizing carbon-hydrogen bonds.[5][22]
Part 5: Toxicology and Safety Considerations
While invaluable, the therapeutic and industrial use of fluorinated alcohols requires a thorough understanding of their toxicological profiles. Studies have shown that compounds like trifluoroethanol can be toxic, exhibiting narcotic effects on the central nervous system and causing irritation and dystrophic changes in parenchymatous organs upon exposure.[23][24]
The metabolism of fluorinated compounds can sometimes lead to the release of toxic metabolites.[25] For instance, the in vivo degradation of certain fluorinated molecules can liberate fluoride ions or, more dangerously, fluoroacetic acid, a potent inhibitor of the Krebs cycle.[25][26] Therefore, when designing drugs or using these alcohols as solvents, careful toxicological assessment and control of residual solvent levels in the final pharmaceutical product are paramount.
Part 6: Conclusion and Future Outlook
Fluorinated alcohols are far more than just specialized solvents. They are active modulators of biological systems and enabling tools for advanced chemical synthesis. Their established role in anesthesiology, their critical use in unraveling the mechanisms of protein aggregation in neurodegenerative diseases, and their expanding application in medicinal chemistry underscore their importance in drug development.
Future research will likely focus on leveraging the unique properties of fluorinated alcohols to design novel therapeutics. This includes the development of drugs that can specifically target and disrupt protein aggregation, the synthesis of more effective and safer fluorinated medicines, and the application of these alcohols in creating sophisticated drug delivery systems that can navigate biological membranes. As our understanding of the subtle interplay between fluorine and biological systems deepens, the therapeutic potential of these remarkable compounds will continue to expand.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theories of general anaesthetic action - Wikipedia [en.wikipedia.org]
- 8. The actions of ether, alcohol and alkane general anaesthetics on GABAA and glycine receptors and the effects of TM2 and TM3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. researchgate.net [researchgate.net]
- 11. resources.wfsahq.org [resources.wfsahq.org]
- 12. "Effects of Trifluoroethanol on the Stability and Folding Dynamics on S" by Amanda Showalter [scholarship.depauw.edu]
- 13. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 14. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyjournal.org [pharmacyjournal.org]
- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. rroij.com [rroij.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 2-Chloro-1-(3,4-difluorophenyl)ethanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(3,4-difluorophenyl)ethanol
Introduction: Defining the Molecular Signature
This compound is a chiral alcohol of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of advanced therapeutics, most notably the antiplatelet agent Ticagrelor.[1][2] The precise stereochemistry and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for its unambiguous identification and quality control.
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple presentation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful technique for the elucidation of the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.
Expertise & Experience: Causality in Experimental Choices
The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for moderately polar compounds and its single, well-defined residual solvent peak. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to resolve the complex splitting patterns anticipated from the aromatic region, which will be subject to both H-H and H-F coupling.
Experimental Protocol: Acquiring High-Fidelity NMR Data
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through its chemical shifts, integration values, and signal splitting (multiplicity). The difluorophenyl group introduces additional complexity due to fluorine-proton (H-F) couplings.
Caption: Predicted ¹H NMR Data Summary for this compound.
-
Aromatic Region (δ 7.10 - 7.40, 3H): The three aromatic protons will appear as a complex multiplet (m). Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and the chloroethanol substituents. The signals are further complicated by both proton-proton (ortho, meta) and proton-fluorine couplings.
-
Methine Proton (Ha, δ ~5.0, 1H): The proton on the carbon bearing the hydroxyl group is significantly deshielded by the adjacent oxygen and the aromatic ring. It is expected to appear as a doublet of doublets (dd), split by the two diastereotopic protons of the adjacent chloromethyl group.
-
Methylene Protons (Hb, Hb', δ ~3.7, 2H): The two protons on the carbon adjacent to the chlorine are diastereotopic due to the neighboring chiral center. They will be deshielded by the electronegative chlorine atom and will likely appear as a complex multiplet, each being split by the other and by the methine proton (Ha).
-
Hydroxyl Proton (H-O, variable, 1H): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet (br s) and may exchange with trace amounts of D₂O, causing it to disappear from the spectrum.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The presence of highly electronegative fluorine atoms results in characteristic C-F coupling constants (J-couplings), which can be a powerful diagnostic tool.
Caption: Predicted ¹³C NMR Data Summary.
-
Aromatic Carbons attached to Fluorine (C3, C4, δ 148-152): These carbons appear far downfield and will be split into doublets with large one-bond C-F coupling constants (¹JCF > 240 Hz).
-
Other Aromatic Carbons (C1, C2, C5, C6, δ 115-138): These carbons will also exhibit splitting due to two- and three-bond C-F couplings, which are smaller in magnitude. The quaternary carbon (C1) attached to the side chain will typically have a weaker signal.[5][6]
-
Methine Carbon (-CH(OH)-, δ ~72): The chemical shift is characteristic of a carbon singly bonded to an oxygen atom.[7]
-
Methylene Carbon (-CH₂Cl, δ ~48): This carbon is shifted downfield by the attached chlorine atom.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: A Straightforward Approach
A high-quality spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a single drop of the neat liquid sample onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[9]
Spectral Interpretation
The IR spectrum of this compound is dominated by absorptions characteristic of its alcohol and substituted aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2960 - 2850 | Medium | C-H stretch | Aliphatic (CH, CH₂) |
| 1600, 1515, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1280 - 1100 | Strong | C-F stretch | Aryl-Fluoride |
| 1260 - 1050 | Strong | C-O stretch | Secondary Alcohol |
| 800 - 600 | Strong | C-Cl stretch | Alkyl Halide |
-
O-H Stretch (3500-3200 cm⁻¹): The most prominent feature is the intense, broad absorption band for the hydroxyl group.[10][11] Its broadness is a direct consequence of intermolecular hydrogen bonding, which creates a range of vibrational energies for the O-H bond.[12]
-
C-F Stretches (1280-1100 cm⁻¹): Strong absorptions in this region are characteristic of the carbon-fluorine bonds on the aromatic ring.
-
C-O Stretch (1260-1050 cm⁻¹): A strong band in this region confirms the presence of the alcohol's carbon-oxygen single bond.[13]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.
Experimental Protocol: GC-MS for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, as it separates the analyte from any volatile impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program is ramped to elute the compound.
-
Ionization: As the compound elutes from the GC, it enters the MS source, where it is ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[14]
Fragmentation Analysis
The molecular formula is C₈H₇ClF₂O, with a monoisotopic mass of approximately 192.02 Da.[15][16]
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 192. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 194 will be present with an intensity of about one-third that of the M⁺ peak.[17] This is a definitive indicator of a monochlorinated compound.
The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[11][17][18]
Caption: Predicted major fragmentation pathways for this compound.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Origin |
| 192 | [C₈H₇ClF₂O]⁺˙ | Molecular Ion (M⁺) |
| 174 | [C₈H₆ClF₂]⁺˙ | Dehydration: [M - H₂O]⁺˙ |
| 143 | [C₇H₆F₂O]⁺ | Alpha-cleavage: [M - •CH₂Cl]⁺ |
| 113 | [C₆H₃F₂]⁺ | Loss of side chain, difluorophenyl cation |
-
Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the oxygen atom. This results in the loss of a chloromethyl radical (•CH₂Cl) to form a stable, resonance-stabilized benzylic oxonium ion at m/z 143 . This is often the base peak in the spectrum.
-
Dehydration: A common fragmentation for alcohols is the loss of a water molecule (18 amu), leading to a peak at m/z 174 (and an M+2 peak at m/z 176).[18]
Conclusion
The structural identity of this compound is unequivocally confirmed by the confluence of data from NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the essential alcohol and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a unique spectroscopic "fingerprint" that is indispensable for quality assurance in the synthesis and application of this vital pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. epfl.ch [epfl.ch]
- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Chloroethanol(107-07-3) 13C NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. FTIR studies of intermolecular hydrogen bonding in halogenated ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 16. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Note: Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2][3][4] The stereochemistry at the hydroxyl-bearing carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Traditional chemical synthesis routes for this chiral alcohol often involve metal catalysts and harsh reaction conditions.[1][4] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), presents a greener, more efficient, and highly selective alternative for producing the desired (R)-enantiomer with high purity.[1][5][6] This application note provides a comprehensive guide to the biocatalytic synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol, detailing the underlying principles, experimental protocols, and analytical methods.
The Advantage of Biocatalysis
The asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the corresponding chiral alcohol is the key transformation. Biocatalytic reductions offer several advantages over traditional chemical methods:
-
High Enantioselectivity: Enzymes can exhibit near-perfect stereocontrol, leading to products with very high enantiomeric excess (e.e.).[1][6]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature, reducing energy consumption and by-product formation.[7][8]
-
Environmental Sustainability: The use of enzymes, which are biodegradable catalysts, aligns with the principles of green chemistry.[8]
Mechanism of Biocatalytic Reduction
The core of this biocatalytic process is the stereoselective reduction of a ketone by a ketoreductase. These enzymes belong to the oxidoreductase class and utilize a hydride transfer from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 4. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Yield Biocatalytic Synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol via Ketoreductase-Mediated Asymmetric Reduction
Abstract
This guide provides a comprehensive protocol for the enzymatic synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate for the antiplatelet drug Ticagrelor.[1][2][3] Traditional chemical synthesis routes for this compound often rely on costly metal catalysts and harsh reaction conditions, which can pose challenges for industrial-scale production and environmental sustainability.[2][4] This application note details a robust and highly efficient biocatalytic method employing a ketoreductase (KRED) to perform the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. The protocol leverages a whole-cell system with a simple and economical isopropanol-based cofactor regeneration system, achieving high substrate loading, excellent conversion rates, and outstanding enantiopurity (>99% ee).[1][5] This method offers a green, safe, and scalable alternative for the synthesis of this high-value pharmaceutical building block.
Introduction: The Case for Biocatalysis
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key synthon for Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][] The stereochemistry of this intermediate is crucial for the efficacy of the final drug.
While chemical methods for asymmetric reduction exist, they often suffer from several drawbacks:
-
High Cost: Chiral ligands and metal catalysts can be expensive.[2]
-
Harsh Conditions: Many chemical reductions require cryogenic temperatures or highly reactive, hazardous reagents like boranes.[2]
-
Metal Contamination: Residual heavy metals in the final product are a significant concern in pharmaceutical manufacturing, requiring extensive purification steps.
Biocatalysis, particularly the use of enzymes like ketoreductases (KREDs), provides an elegant solution to these challenges.[7][8] KREDs are NAD(P)H-dependent oxidoreductases that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with exceptional stereoselectivity.[9][10] By operating under mild aqueous conditions (neutral pH, ambient temperature), they minimize waste, enhance safety, and deliver products of very high chiral purity.[11]
Principle of the Enzymatic Reduction
The core of this protocol is the stereoselective reduction of a ketone carbonyl group. The KRED enzyme binds the ketone substrate and the nicotinamide cofactor (NADPH or NADH) in a precisely oriented manner within its active site. A hydride ion is then transferred from the pro-R position of the cofactor to one face of the carbonyl carbon, establishing the chiral center.[9]
A critical aspect of any KRED-catalyzed process is the regeneration of the expensive nicotinamide cofactor. Since the cofactor is consumed stoichiometrically, a recycling system is essential for economic viability. This protocol employs a "substrate-coupled" regeneration system, which is highly effective and simple to implement.[9] Isopropanol (IPA) serves as a sacrificial co-substrate; the KRED itself catalyzes the oxidation of IPA to acetone, which in turn reduces the oxidized cofactor (NADP+) back to its active NADPH form.[7] This creates a closed-loop system where a cheap, bulk chemical drives the regeneration of the catalytic cofactor.
Figure 1: Reaction scheme for the KRED-catalyzed reduction with cofactor regeneration.
Materials and Protocols
Equipment and Reagents
Equipment:
-
Shaking incubator (30-37°C capability)
-
Centrifuge with rotor for 50 mL and 250 mL tubes
-
pH meter
-
Magnetic stir plate and stir bars
-
Reaction vessel (e.g., jacketed glass reactor or baffled flask)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral column
-
Standard laboratory glassware
Biological Materials & Chemicals:
-
Biocatalyst: Recombinant E. coli BL21(DE3) expressing a suitable ketoreductase (e.g., LsCR, ChKRED20, or a commercially available KRED).[3][5]
-
Substrate: 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS: 250239-81-7)
-
Media: Luria-Bertani (LB) broth, Terrific Broth (TB) for higher cell density.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Antibiotic: As required for plasmid maintenance (e.g., Kanamycin, Ampicillin)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.0)
-
Cofactor: NADP+ sodium salt (optional, as whole cells contain endogenous cofactors)
-
Co-substrate/Co-solvent: Isopropanol (IPA)
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
HPLC Solvents: HPLC-grade n-Hexane and Isopropanol
Protocol 1: Whole-Cell Bioreduction
This protocol describes a typical batch process for reducing 10 grams of the ketone substrate. The procedure should be optimized for specific KREDs and scales.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 5. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral 2-Chloro-1-(3,4-difluorophenyl)ethanol: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral Halohydrins in Medicinal Chemistry
Chiral 2-chloro-1-(3,4-difluorophenyl)ethanol is a critical building block in the synthesis of numerous pharmaceutical compounds. Its importance lies in the stereospecific arrangement of its functional groups, which is paramount for achieving the desired therapeutic effects of the final active pharmaceutical ingredient (API). For instance, the (S)-enantiomer of this halohydrin is a key intermediate in the manufacture of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[1][2] The precise control of stereochemistry during the synthesis of such intermediates is not merely an academic exercise but a regulatory and clinical necessity. This application note provides a detailed overview of robust and scalable methods for the asymmetric synthesis of this valuable chiral alcohol, with a focus on practical, field-proven protocols.
Core Challenge: Enantioselective Reduction of a Prochiral Ketone
The primary route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[3][4] The central challenge is to control the facial selectivity of hydride delivery to the carbonyl group, thereby producing one enantiomer in high excess over the other. This guide will explore three powerful and distinct approaches to achieve this transformation with high enantioselectivity and yield:
-
Biocatalytic Reduction: Harnessing the exquisite selectivity of enzymes.
-
Corey-Bakshi-Shibata (CBS) Reduction: A robust and predictable organocatalytic method.[5][6]
-
Noyori Asymmetric Hydrogenation: A highly efficient transition-metal-catalyzed approach.[7][8]
Methodology 1: Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules.[9] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly adept at the enantioselective reduction of prochiral ketones with high fidelity.[9][10]
Scientific Rationale
Enzymes, as chiral catalysts, create a highly specific three-dimensional active site that preferentially binds the substrate in a single orientation. This precise positioning dictates that the hydride transfer from a cofactor, typically NADH or NADPH, occurs to only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol.[10] The high selectivity and mild reaction conditions make biocatalysis an attractive "green" alternative to traditional chemical methods.
Experimental Protocol: Whole-Cell Bioreduction
This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. A co-expressed glucose dehydrogenase (GDH) is used for the in-situ regeneration of the NADPH cofactor.
Materials:
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
Recombinant E. coli cells expressing a suitable ketoreductase and glucose dehydrogenase
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
NADP+ (catalytic amount)
-
Triton X-100
Procedure:
-
Cell Suspension: Prepare a suspension of the recombinant E. coli cells in 100 mM potassium phosphate buffer (pH 7.0). The cell concentration should be optimized for the specific enzyme system.
-
Reaction Mixture: In a temperature-controlled reactor, combine the cell suspension, D-glucose (as the ultimate reductant for cofactor regeneration), and a catalytic amount of NADP+. Add a small amount of Triton X-100 to improve cell permeability.
-
Substrate Addition: Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture. The final substrate concentration should be optimized to avoid substrate inhibition.
-
Reaction: Stir the reaction mixture at a controlled temperature (typically 30-37 °C) and monitor the progress by HPLC or GC.
-
Workup: Once the reaction is complete, extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Data Summary: Biocatalytic Reduction
| Parameter | Value | Reference |
| Substrate Concentration | 100 mM | [2] |
| Biocatalyst | Recombinant E. coli with KRED and GDH | [2][3] |
| Cofactor | NADP+ (catalytic) | [10] |
| Reductant | D-Glucose | [11] |
| Temperature | 30 °C | [2] |
| pH | 7.0 | [2] |
| Yield | >95% | [2] |
| Enantiomeric Excess (e.e.) | >99% for (S)-enantiomer | [2] |
Methodology 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[6][12][13] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[5][14]
Scientific Rationale
The chiral oxazaborolidine catalyst coordinates with the borane reducing agent, activating it for hydride transfer. The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner, with the larger substituent oriented away from the bulky group on the catalyst. This directs the hydride delivery from the borane to a specific face of the carbonyl, resulting in high enantioselectivity.[12][15]
Experimental Protocol: CBS Reduction
Materials:
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in anhydrous THF.
-
Catalyst Addition: Cool the solution to 0 °C and add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution dropwise.
-
Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Workup: Add 1 M hydrochloric acid and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: CBS Reduction
| Parameter | Value | Reference |
| Catalyst | (S)-(-)-2-Methyl-CBS-oxazaborolidine | [5][6] |
| Reducing Agent | Borane-dimethyl sulfide complex | [12] |
| Solvent | Anhydrous THF | [12] |
| Temperature | 0 °C | [12] |
| Catalyst Loading | 5-10 mol% | [6] |
| Yield | Typically >90% | [6] |
| Enantiomeric Excess (e.e.) | >95% for the (R)-enantiomer | [12] |
Methodology 3: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral diphosphine ligand and a chiral diamine ligand.[16][17] This method is highly efficient and can be performed with very low catalyst loadings.
Scientific Rationale
The active catalyst is a ruthenium hydride species that coordinates the ketone. The chiral ligands create a well-defined chiral pocket around the metal center. The hydrogenation occurs via a six-membered pericyclic transition state where the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group.[18][19] The stereochemical outcome is determined by the chirality of both the diphosphine and the diamine ligands.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
[RuCl2(p-cymene)]2
-
(S)-BINAP
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide
-
Anhydrous isopropanol
-
Hydrogen gas (high pressure)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a high-pressure reactor with [RuCl2(p-cymene)]2, (S)-BINAP, and (S,S)-DPEN in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the precatalyst.
-
Reaction Setup: Add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in anhydrous isopropanol to the reactor, followed by a solution of potassium tert-butoxide in isopropanol.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction to the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them by HPLC or GC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Data Summary: Noyori Asymmetric Hydrogenation
| Parameter | Value | Reference |
| Catalyst System | Ru/(S)-BINAP/(S,S)-DPEN | [16][17] |
| Hydrogen Pressure | 10-50 atm | [17] |
| Solvent | Isopropanol | [17] |
| Base | Potassium tert-butoxide | [17] |
| Temperature | 50 °C | [17] |
| Substrate to Catalyst Ratio | 1000:1 to 10000:1 | [17] |
| Yield | >95% | [17] |
| Enantiomeric Excess (e.e.) | >99% for the (S)-enantiomer | [17] |
Workflow and Mechanistic Diagrams
Caption: Overview of the synthetic routes from the prochiral ketone to the chiral alcohol.
Caption: Simplified mechanism of the CBS reduction.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of an asymmetric synthesis.[20] The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase:
-
A mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized for baseline separation of the enantiomers.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject the sample onto the chiral column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Other techniques such as chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be employed for e.e. determination.[21]
Conclusion and Future Perspectives
The asymmetric synthesis of chiral this compound can be effectively achieved through several powerful methodologies. Biocatalysis offers a green and highly selective route, particularly advantageous for large-scale manufacturing due to its mild conditions and reduced waste. The CBS reduction provides a predictable and reliable method with excellent enantioselectivity for a broad range of substrates. The Noyori asymmetric hydrogenation stands out for its exceptional efficiency and low catalyst loadings, making it a very cost-effective option.
The choice of method will ultimately depend on factors such as the desired scale of production, cost of reagents and catalysts, available equipment, and the specific stereoisomer required. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of key chiral building blocks like this compound will remain an active and important area of research.
References
- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloro-3',4'-difluoroacetophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 11. almacgroup.com [almacgroup.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 17. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Asymmetric Transfer Hydrogenation of α-Ketoamines
Abstract
This document provides a comprehensive guide to the asymmetric transfer hydrogenation (ATH) of α-ketoamines, a pivotal transformation for the synthesis of chiral β-amino alcohols. These structural motifs are prevalent in a vast array of pharmaceuticals and natural products.[1][2] This application note details the theoretical underpinnings, offers a robust experimental protocol, and provides practical insights for researchers, scientists, and drug development professionals. The protocol emphasizes the use of well-defined ruthenium (II) catalysts, which are renowned for their high efficiency and enantioselectivity in the reduction of prochiral ketones and imines.[3]
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are invaluable building blocks in synthetic organic chemistry, forming the core of numerous biologically active molecules, including widely used drugs like epinephrine and norepinephrine.[4][5] Their synthesis with high stereocontrol is a persistent challenge. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the stereoselective reduction of prochiral ketones, including α-ketoamines.[4][5][6] This method utilizes inexpensive and readily available hydrogen donors, such as isopropanol or a formic acid/triethylamine mixture, in place of high-pressure molecular hydrogen, rendering it an operationally simpler and safer alternative to traditional asymmetric hydrogenation.[3][7]
The reaction's efficacy hinges on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand. Ruthenium (II) complexes, particularly those with N-tosylated diamine ligands like TsDPEN, have demonstrated exceptional performance in the ATH of a variety of ketones and imines.[3][7]
Mechanistic Overview: The Outer-Sphere Pathway
The ATH of α-ketoamines catalyzed by Ru(II)-TsDPEN complexes is generally understood to proceed through an "outer-sphere" mechanism. This pathway avoids direct coordination of the substrate to the metal center.
The key steps are:
-
Formation of the Active Hydride Species: The pre-catalyst reacts with the hydrogen donor (e.g., formate from the formic acid/triethylamine mixture) to form the active ruthenium-hydride species.[8]
-
Hydrogen Bonding and Hydride Transfer: The α-ketoamine substrate interacts with the catalyst through hydrogen bonding. This interaction, along with steric factors, orients the substrate for a highly stereoselective hydride transfer from the metal to the carbonyl carbon.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting chiral β-amino alcohol product is released, and the catalyst is regenerated by another molecule of the hydrogen donor, completing the catalytic cycle.
Figure 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the asymmetric transfer hydrogenation of an α-ketoamine using a (R,R)-TsDPEN-Ru(II) catalyst and a formic acid/triethylamine (FA/TEA) azeotropic mixture as the hydrogen source.[9]
3.1. Materials and Reagents
-
Substrate: α-ketoamine hydrochloride (1.0 eq)
-
Catalyst: [(R,R)-TsDPEN-Ru(p-cymene)Cl] (0.005 - 0.01 eq)
-
Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio) (5.0 eq)
-
Solvent: Degassed aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
3.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (manifold or balloon)
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for extraction and chromatography
3.3. Reaction Setup and Execution
Figure 2: Experimental Workflow for ATH of α-Ketoamines.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the α-ketoamine hydrochloride (1.0 eq) and the Ru-catalyst (0.005 - 0.01 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Stir the mixture at room temperature until all solids are dissolved. Then, add the formic acid/triethylamine mixture dropwise via syringe.[9]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 28-40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure chiral β-amino alcohol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Key Parameters and Optimization
The success of the ATH of α-ketoamines is influenced by several factors. Careful optimization of these parameters is crucial for achieving high yield and enantioselectivity.
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Catalyst Loading | 0.1 - 1.0 mol% | Lower catalyst loading is economically favorable but may require longer reaction times or higher temperatures.[4] For many substrates, 0.1 mol% is sufficient for high conversion and enantioselectivity. |
| Solvent | Aprotic dipolar solvents (e.g., CH₃CN, DMF) | The choice of solvent can influence both the rate and selectivity of the reaction. Aprotic polar solvents are commonly used with the FA/TEA system.[7] |
| Hydrogen Donor | FA/TEA (5:2), Isopropanol | The FA/TEA mixture is a highly efficient hydrogen source for Ru-catalyzed ATH.[7][10] The ratio of formic acid to triethylamine can be varied to optimize the reaction rate and enantioselectivity.[11] |
| Temperature | 28 - 60 °C | Most ATH reactions proceed efficiently at or slightly above room temperature. Higher temperatures can accelerate the reaction but may lead to decreased enantioselectivity.[4] |
| Substrate Concentration | 0.1 - 2.0 M | A higher concentration can increase the reaction rate, but solubility issues may arise. The FA/TEA system allows for much higher substrate concentrations compared to using 2-propanol.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient reaction time- Low temperature | - Use a fresh batch of catalyst and ensure it is handled under inert conditions.- Extend the reaction time and monitor by TLC/HPLC.- Gradually increase the reaction temperature, but be mindful of the potential impact on ee. |
| Low Enantioselectivity | - Racemization of the product- Incorrect catalyst enantiomer- High reaction temperature | - Ensure the workup conditions are not too harsh (e.g., strongly acidic or basic).- Double-check that the correct enantiomer of the catalyst was used for the desired product stereoisomer.- Perform the reaction at a lower temperature. |
| Side Product Formation | - Substrate decomposition- Over-reduction | - Use milder reaction conditions (lower temperature, alternative hydrogen donor).- Carefully monitor the reaction to avoid over-reduction of other functional groups. |
Conclusion
The asymmetric transfer hydrogenation of α-ketoamines is a robust and highly valuable method for the synthesis of enantioenriched β-amino alcohols. The use of well-defined ruthenium catalysts, such as [(R,R)-TsDPEN-Ru(p-cymene)Cl], with a formic acid/triethylamine hydrogen source provides a reliable and scalable protocol. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can consistently achieve high yields and excellent enantioselectivities, facilitating the development of novel pharmaceuticals and other valuable chiral compounds.[4][5]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. kanto.co.jp [kanto.co.jp]
- 4. scihorizon.com [scihorizon.com]
- 5. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.takasago.com [assets.takasago.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Chromatographic Strategies for the Quantification of 2-Chloro-1-(3,4-difluorophenyl)ethanol
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[1][2][] We present detailed protocols for both chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination and Gas Chromatography-Mass Spectrometry (GC-MS) for achiral quantification and impurity profiling. The causality behind experimental choices, from column selection to detector settings, is thoroughly explained to provide researchers with a deep understanding of the analytical process. All methodologies are framed within the context of rigorous method validation, adhering to internationally recognized standards to ensure data integrity, trustworthiness, and regulatory compliance.[4][5]
Introduction and Significance
This compound is a key building block in modern pharmaceutical manufacturing. Specifically, the (S)-enantiomer serves as a vital precursor for Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] Given that stereochemistry is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API), the ability to accurately quantify the desired enantiomer and determine the enantiomeric excess (e.e.) is of paramount importance during process development and quality control.
This document provides two primary analytical frameworks:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers, ensuring the stereochemical purity of the intermediate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for quantifying the total concentration of the analyte and for identifying potential process-related impurities with high specificity.
The protocols herein are designed to be self-validating systems, providing a clear pathway for implementation in research, development, and quality control laboratories.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| Molecular Formula | C₈H₇ClF₂O | [7][8] |
| Molecular Weight | 192.59 g/mol | [7][8] |
| CAS Number | 1006376-60-8 ((S)-enantiomer) | [1][7][9] |
| Appearance | Clear, almost colorless viscous liquid or yellow solid | [7][9] |
Chiral HPLC for Enantiomeric Purity and Quantification
Scientific Principle
Enantiomers possess identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[10][11] For this compound, a CSP based on a polysaccharide derivative, such as cellulose tris(3,5-dimethylphenylcarbamate), is highly effective.[12] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times and enabling their separation and quantification.[10] UV detection is suitable due to the aromatic ring in the analyte's structure.
Experimental Workflow: Chiral HPLC
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Method
This protocol is adapted from established methods for the chiral separation of this specific intermediate.[13]
A. Instrumentation, Chemicals, and Reagents
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral HPLC Column: Chiralpak IC (4.6 x 250 mm, 5 µm) or equivalent cellulose-based CSP.
-
Reference Standards: Racemic this compound and an enantiopure standard (e.g., (S)-enantiomer).
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v). Filter through a 0.45 µm membrane and degas thoroughly. Causality: The low polarity of hexane combined with a small amount of a polar modifier like IPA provides the necessary enantioselective interactions on the polysaccharide-based CSP.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the racemic reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This solution is used to confirm peak identity and resolution.
-
Calibration Standards: Perform serial dilutions of an enantiopure stock solution with the mobile phase to prepare a series of at least five concentrations spanning the expected sample concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Further dilute as necessary to fall within the calibration range.
C. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak IC (4.6 x 250 mm, 5 µm) | Proven CSP for this class of compounds.[13] |
| Mobile Phase | n-Hexane:Isopropanol (99:1, v/v) | Optimizes resolution and retention time. |
| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive pressure. |
| Column Temperature | 35 °C | Enhances peak shape and ensures reproducible retention.[13] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 250 nm | Wavelength of good absorbance for the difluorophenyl chromophore.[13] |
D. Data Analysis
-
Quantification: Generate a linear regression curve from the peak areas of the enantiopure calibration standards versus their concentrations. Determine the concentration of each enantiomer in the test sample using this curve.
-
Enantiomeric Excess (e.e.) Calculation:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
GC-MS for Achiral Quantification and Impurity Profiling
Scientific Principle
Gas Chromatography separates volatile and thermally stable compounds by partitioning them between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[14][15] For this compound, a non-polar or mid-polarity column is suitable. The separated components then enter a Mass Spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly specific identification based on the compound's unique mass spectrum and fragmentation pattern.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks at m/z 192 and 194, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio).[16][17]
-
Alpha-Cleavage: The C-C bond adjacent to the oxygen atom can break, leading to a resonance-stabilized cation. This is a characteristic fragmentation for alcohols.[16][17][18]
-
Dehydration: Loss of a water molecule (H₂O, 18 amu) from the molecular ion is another common pathway for alcohols, resulting in a peak at m/z 174/176.[16]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis.
Detailed Protocol: GC-MS Method
A. Instrumentation, Chemicals, and Reagents
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, non-polar phase column.
-
Reference Standard: this compound.
-
Solvent: High-purity Ethyl Acetate or Dichloromethane.
-
Carrier Gas: Helium (99.999% purity).
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Calibration Standards: Prepare a series of at least five concentrations by serial dilution of the stock solution (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the test sample in ethyl acetate. Dilute further as needed to bring the analyte concentration into the calibration range.
C. GC-MS Conditions
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Separates the analyte from solvent and potential impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| MS Acquisition | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) | Scan mode for impurity identification; SIM mode (monitoring m/z 192, 194) for enhanced sensitivity in quantification. |
Analytical Method Validation
Any analytical method used in a regulated environment must be validated to prove it is suitable for its intended purpose.[4][19][20] Validation provides documented evidence that the method is reliable, accurate, and reproducible.[5][21]
Key Validation Parameters
The following parameters should be assessed for the chosen analytical method according to ICH guidelines.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | As defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at different levels (e.g., 80%, 100%, 120%). | Mean recovery typically 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[21] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters remain within limits; results are not significantly impacted. |
Conclusion
The analytical methods presented provide a robust framework for the comprehensive quality assessment of this compound. The chiral HPLC method is indispensable for determining the stereochemical purity, a critical quality attribute for its use as a pharmaceutical intermediate. The GC-MS method offers a complementary technique for orthogonal quantification and powerful impurity identification. Proper implementation and validation of these protocols will ensure the generation of high-quality, reliable, and defensible data essential for drug development and manufacturing.
References
- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. This compound CAS#: 51336-97-1 [m.chemicalbook.com]
- 7. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 8. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 9. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 14. Gas chromatography of Alcohols [delloyd.50megs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. wjarr.com [wjarr.com]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
Application Note: A Robust HPLC Method for the Chiral Separation of 2-Chloro-1-(3,4-difluorophenyl)ethanol Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Chloro-1-(3,4-difluorophenyl)ethanol. As a critical chiral intermediate in the synthesis of the antiplatelet agent Ticagrelor, ensuring the enantiomeric purity of this compound is of utmost importance.[1][2] This guide provides a comprehensive protocol, from mobile phase preparation to method validation, designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation of the (S)- and (R)-enantiomers.
Introduction: The Significance of Chiral Purity
This compound possesses a single stereocenter, resulting in two enantiomers: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol and its (R)-counterpart. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be less active or even contribute to adverse effects.[3] The synthesis of Ticagrelor specifically requires the (S)-enantiomer, making the accurate determination of enantiomeric excess (e.e.) a critical step in the manufacturing process.[1][4]
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for separating and quantifying enantiomers.[5][6][7] The fundamental principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[8] These diastereomeric complexes possess different energy levels, leading to differential retention times and, consequently, separation. This application note details a highly efficient normal-phase HPLC method for this purpose.
Experimental Approach & Rationale
The selection of the Chiral Stationary Phase (CSP) and the mobile phase composition are the most critical factors in developing a successful chiral separation method.
Chiral Stationary Phase (CSP) Selection
For the separation of aromatic alcohols like this compound, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are highly effective.[6][9] These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of the target analyte. The aromatic rings and the hydroxyl group of the analyte can interact with the carbamate groups and the polysaccharide backbone of the CSP, leading to effective enantioseparation.
Mobile Phase Selection
Normal-phase chromatography is often the preferred mode for chiral separations on polysaccharide-based CSPs.[8][10] A mobile phase consisting of a non-polar solvent, typically n-hexane, and a polar modifier, such as isopropanol or ethanol, provides an optimal environment for the necessary chiral recognition interactions. The alcohol modifier plays a crucial role in modulating the retention and selectivity of the separation.
Detailed HPLC Method Parameters
The following table summarizes the optimized conditions for the chiral separation of this compound enantiomers.
| Parameter | Condition |
| Chromatographic System | Standard HPLC system with UV Detector |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
Step-by-Step Experimental Protocol
Materials and Reagents
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Racemic this compound standard
-
(S)- and (R)-enantiomer standards (if available)
-
Methanol (HPLC grade, for cleaning)
-
Sample of this compound for analysis
Mobile Phase Preparation
-
Measure 900 mL of n-Hexane into a 1 L graduated cylinder.
-
Add 100 mL of Isopropanol to the same cylinder.
-
Transfer the mixture to a suitable solvent reservoir.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane:Isopropanol 90:10).
-
Mix thoroughly until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Integrate the peak areas of the two enantiomers.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Workflow for chiral separation of this compound.
Expected Results and Discussion
Under the specified conditions, baseline separation of the two enantiomers should be achieved. The enantiomeric excess (%ee) can be calculated using the peak areas of the two enantiomers with the following formula:
%ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The different stability of these complexes leads to the observed separation.
Caption: Interaction between enantiomers and the Chiral Stationary Phase (CSP).
Method Validation
To ensure the reliability and accuracy of the method, it should be validated according to ICH or USP guidelines.[11][12] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities or related substances.
-
Linearity: Demonstrated by a correlation coefficient (r²) of ≥ 0.999 for a series of concentrations.[9]
-
Accuracy: Determined by recovery studies of spiked samples, with acceptance criteria typically between 98.0% and 102.0%.[9]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2.0%.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2 °C).[9]
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the chiral separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, this method achieves excellent resolution and is suitable for quality control and purity assessment in pharmaceutical development and manufacturing. Proper validation of this method will ensure its accuracy and precision for routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
Application Note: High-Throughput GC-MS Analysis of a 2-Chloro-1-(3,4-difluorophenyl)ethanol Reaction Mixture
Abstract
This application note presents a robust and detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate in the synthesis of the antiplatelet medication, Ticagrelor.[1][2][3] The synthesis of this intermediate, typically achieved through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, necessitates a reliable analytical method to monitor reaction progress, identify potential impurities, and ensure the quality of the final product.[1][2][3][4] This guide provides a comprehensive workflow, from sample preparation to data interpretation, tailored for researchers, process chemists, and quality control analysts in the pharmaceutical industry.
Introduction: The Analytical Imperative
The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to the purity of its synthetic intermediates. This compound (MW: 192.59 g/mol , Formula: C8H7ClF2O) is a cornerstone building block, and its synthesis must be carefully monitored to control for unreacted starting materials and potential byproducts.[5] GC-MS is the analytical technique of choice for this application due to its high resolving power, sensitivity, and the definitive structural information provided by mass spectrometry.[6] This note explains the causality behind the chosen analytical strategy, ensuring a self-validating and scientifically sound protocol.
The Strategic Approach to Analysis
Our methodology is built on a foundation of established principles for the analysis of halogenated and aromatic compounds. The workflow is designed for efficiency and accuracy, ensuring reliable results for in-process control and final product assessment.
The Experimental Workflow: A Visual Overview
The entire analytical process, from receipt of the reaction mixture to the final report, is outlined in the following workflow diagram.
Caption: GC-MS analytical workflow for the analysis of this compound.
Methodology: The Rationale Behind the Parameters
The success of any GC-MS analysis hinges on the careful selection of experimental conditions. This section details the optimized parameters for this specific application.
Sample Preparation: Ensuring a Clean Injection
A clean sample is paramount to prevent contamination of the GC inlet and column, ensuring reproducible results.[6]
-
Solvent Selection: Dichloromethane is an excellent choice as it is a volatile organic solvent that will not interfere with the analysis and is a good solvent for the target analyte and related compounds.[7] Water and non-volatile solvents should be avoided.[2]
-
Dilution: The reaction mixture is diluted to bring the analyte concentration into the optimal range for the detector, preventing saturation. A target concentration of approximately 10-100 µg/mL is generally recommended.
-
Filtration: A 0.22 µm syringe filter is used to remove any particulate matter that could block the syringe or contaminate the GC system.[2]
Gas Chromatography (GC) Parameters
The GC conditions are optimized to achieve baseline separation of the target product from the starting material and any potential byproducts.
| Parameter | Value/Description | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern, reliable GC system is essential for reproducible results. |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics.[8][9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that is standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and is compatible with the MS vacuum system. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | This temperature program allows for the separation of more volatile components at the beginning of the run, followed by a ramp to elute the target analyte and any higher-boiling impurities. |
Mass Spectrometry (MS) Parameters
The MS is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.
| Parameter | Value/Description | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates a library-searchable mass spectrum.[8] |
| Electron Energy | 70 eV | The standard electron energy for EI, which produces consistent and extensive fragmentation. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains the cleanliness of the quadrupole mass filter. |
| Scan Range | 40 - 400 m/z | A wide enough range to capture the molecular ion and key fragment ions of the target analyte and related species. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from reaching the MS detector, which could damage the filament. |
Data Analysis and Interpretation: From Spectra to Results
Peak Identification
The primary method for compound identification is by comparing the acquired mass spectrum of each chromatographic peak with an established mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[8] A high match factor (>800) indicates a good match.[8]
Expected Fragmentation Pattern of this compound
While a library spectrum for the difluorinated target analyte may not be readily available, its fragmentation pattern can be predicted based on the known fragmentation of similar molecules, such as 2-chloro-1-phenylethanol, and general principles of mass spectrometry.[7][10][11]
-
Molecular Ion (M+): The molecular ion peak at m/z 192 is expected, although it may be of low intensity, which is common for alcohols.[10] The presence of chlorine will result in a characteristic M+2 peak at m/z 194 with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Alpha-Cleavage: The most significant fragmentation pathway for alcohols is alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom.[10] For the target molecule, this would result in the loss of the chloromethyl radical (•CH₂Cl), leading to a prominent and stable benzylic oxonium ion.
-
Aromatic Fragments: Fragmentation of the aromatic ring will likely produce ions at m/z 113 (loss of CO from the m/z 141 fragment) and m/z 115 (fluorotropylium or related ions). These are analogous to the m/z 77 and 79 peaks in the spectrum of 2-chloro-1-phenylethanol.[7]
-
Dehydration: A minor peak corresponding to the loss of water (M-18) at m/z 174 may also be observed.[10]
Identification of Key Impurities
-
Starting Material: 2-chloro-1-(3,4-difluorophenyl)ethanone will have a molecular ion at m/z 190 (and M+2 at 192) and will likely show a prominent acylium ion at m/z 159 (loss of •CH₂Cl).
-
Other Byproducts: The analysis may also reveal other halogenated aromatic compounds, which can be tentatively identified through library searching and interpretation of their mass spectra.[6]
Quantitative Summary
The relative amounts of the product, unreacted starting material, and any byproducts can be estimated by comparing their peak areas in the total ion chromatogram (TIC).
| Compound | Expected Retention Time | Key Identifying Ions (m/z) | Relative Peak Area (%) |
| 2-chloro-1-(3,4-difluorophenyl)ethanone (Starting Material) | Earlier than product | 190, 192, 159 | To be determined |
| This compound (Product) | To be determined | 192, 194, 141 (Base Peak), 113 | To be determined |
| Other Impurities | Variable | To be determined by spectral analysis | To be determined |
Detailed Experimental Protocol
This section provides a step-by-step procedure for the analysis.
Materials and Reagents
-
Dichloromethane (DCM), HPLC grade or higher
-
Helium, ultra-high purity (99.999%)
-
0.22 µm PTFE syringe filters
-
2 mL glass GC autosampler vials with caps
Sample Preparation Procedure
-
Pipette 10 µL of the reaction mixture into a 2 mL volumetric flask.
-
Dilute to the mark with dichloromethane and mix thoroughly.
-
Draw the diluted sample into a syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe.
-
Filter the sample directly into a GC autosampler vial.
-
Cap the vial and place it in the autosampler tray.
GC-MS Instrument Setup and Analysis
-
Set up the GC-MS system according to the parameters listed in Tables in section 3.2 and 3.3.
-
Load the prepared sample vial into the designated position in the autosampler.
-
Create a sequence in the data acquisition software, entering the sample information.
-
Start the analysis sequence.
Data Processing
-
Once the run is complete, open the data file in the analysis software.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each integrated peak, view the corresponding mass spectrum.
-
Perform a library search for the mass spectrum of each peak against the NIST database.
-
Confirm the identity of the product and starting material based on the expected fragmentation patterns.
-
Generate a report summarizing the relative peak areas of all identified and unidentified components.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound reaction mixtures. By following this detailed methodology, researchers and analysts can confidently monitor reaction progress, assess product purity, and identify potential impurities. The provided rationale for each step ensures that the protocol is not just a set of instructions, but a self-validating system for robust and reliable analysis in a pharmaceutical development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phcogj.com [phcogj.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: The Stereoselective Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a Critical Intermediate for Ticagrelor
Introduction: The Significance of Chirality in Ticagrelor's Mechanism
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that plays a pivotal role in the management of acute coronary syndromes by inhibiting platelet aggregation.[1] The molecular architecture of Ticagrelor features several stereocenters, and its pharmacological efficacy is critically dependent on the precise three-dimensional arrangement of its atoms. A key building block in its synthesis is the chiral alcohol, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.[2][3] The stereochemistry of this intermediate is fundamental, as it dictates the configuration of the essential (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is crucial for effective binding to the P2Y12 receptor.[4]
This application note provides a detailed guide for researchers and drug development professionals on the synthesis, purification, and analysis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. We will explore both modern biocatalytic and traditional chemical asymmetric reduction methodologies, offering field-proven insights into process optimization and control.
Synthetic Strategy Overview
The primary and most efficient route to obtaining the chiral alcohol is through the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. The success of the entire Ticagrelor synthesis hinges on the ability to perform this reduction with high yield and exceptional enantioselectivity.
Figure 1: High-level overview of the Ticagrelor synthesis, highlighting the critical asymmetric reduction step.
Synthesis of Precursor: 2-Chloro-1-(3,4-difluorophenyl)ethanone
The synthesis of the starting ketone is typically achieved via a Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.
Protocol 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone
-
Reaction Setup: To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable chlorinated solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise under an inert atmosphere (N₂).
-
Substrate Addition: Slowly add 1,2-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C. The stoichiometry must be carefully controlled to prevent di-acylation.
-
Reaction & Quenching: Allow the reaction to stir at room temperature until completion is confirmed by TLC or GC analysis. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Workup & Isolation: Separate the organic layer. Wash sequentially with water, dilute sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-chloro-1-(3,4-difluorophenyl)ethanone, a compound with molecular weight 190.57 g/mol , can be purified by vacuum distillation or recrystallization to achieve the required purity for the subsequent stereoselective step.[5][6]
Asymmetric Reduction to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
This transformation is the most critical step. The goal is to produce the (S)-enantiomer with an enantiomeric excess (ee) of >99% to ensure the isomeric purity of the final drug. We present two highly effective methods: a modern biocatalytic approach and a robust chemical reduction.
Method A: Biocatalytic Reduction using Ketoreductase (KRED)
Biocatalysis offers significant advantages, including exceptional stereoselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental footprint.[7] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantiopurity.
Causality Behind the Method: KREDs utilize a cofactor, typically NADH or NADPH, as the hydride source. The enzyme's chiral active site orients the prochiral ketone in a specific conformation, ensuring the hydride is delivered to only one face of the carbonyl, leading to the formation of a single alcohol enantiomer. For industrial applications, a cofactor regeneration system is essential. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate (e.g., glucose) to regenerate the NADH cofactor.[8]
Figure 2: Step-by-step workflow for the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.
Protocol 2: KRED-Mediated Asymmetric Reduction
This protocol is based on highly successful processes reported in the literature, which achieve near-total conversion at high substrate loads.[7][8]
-
System Preparation: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.0-7.0).
-
Cofactor System: Add the cofactor (NAD⁺) and the regeneration substrate (glucose).
-
Enzyme Addition: Add the ketoreductase (e.g., KR-01 or PpKR8) and glucose dehydrogenase (GDH), either as purified enzymes or as whole-cell lysates from an E. coli co-expression system.[7][8] Pre-incubate for 10-15 minutes at the optimal temperature (e.g., 35 °C).
-
Substrate Loading: Add 2-chloro-1-(3,4-difluorophenyl)ethanone. This can be done at very high concentrations (e.g., 100-500 g/L), a significant advantage of robust enzymatic systems.[7][8]
-
Reaction Control: Maintain the pH using an automated titrator (e.g., with 2.0 M Na₂CO₃) as the oxidation of glucose produces gluconic acid.[8] Stir vigorously to ensure proper mixing.
-
Monitoring: Track the reaction progress using GC or HPLC until the starting ketone is fully consumed.
-
Workup: Once the reaction is complete (~100% conversion), extract the product directly from the aqueous phase using an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a light yellow oily liquid.[8] The product is often of sufficient purity (>99% ee) to be used directly in the next step.[7]
Method B: Chemical Asymmetric Transfer Hydrogenation
This method uses a chiral catalyst and a simple hydrogen donor, avoiding the need for high-pressure hydrogenation gas. It is a cost-effective and scalable chemical approach.
Causality Behind the Method: The reaction employs a chiral transition metal catalyst (e.g., a Ruthenium complex with a chiral ligand). This catalyst coordinates with both the hydrogen donor (formic acid) and the ketone substrate. The chiral environment of the ligand forces the hydride transfer to occur stereoselectively, producing one enantiomer of the alcohol in excess. The formic acid/triethylamine mixture forms an azeotrope that serves as an efficient in-situ source of hydrogen.
Protocol 3: Catalytic Asymmetric Transfer Hydrogenation [9]
-
Inert Atmosphere: Charge a reaction flask with 2-chloro-1-(3,4-difluorophenyl)ethanone, the chiral catalyst (e.g., a Ru(II)-based complex, ~0.01 mol%), and an appropriate solvent (e.g., dichloromethane or toluene).
-
Hydrogen Donor: Prepare a premixed solution of formic acid and triethylamine (typically in a 5:2 molar ratio).
-
Reaction: Add the formic acid/triethylamine mixture to the reaction flask at room temperature. An exotherm may be observed.
-
Incubation: Raise the temperature to 30-40 °C and stir overnight.
-
Monitoring: Follow the disappearance of the starting material by TLC or HPLC.
-
Quenching & Workup: Upon completion, cool the mixture and quench by adding water. Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After concentrating the solution, the crude product must be purified to remove the catalyst and any byproducts. This is typically done using silica gel column chromatography (e.g., eluting with a petroleum ether:ethyl acetate gradient).[9][10]
Data Summary & Comparison
The choice between biocatalytic and chemical methods depends on factors like available equipment, scale, cost, and downstream purity requirements.
| Parameter | Method A: Biocatalytic (KRED) | Method B: Chemical (Transfer Hydrogenation) | Reference(s) |
| Catalyst | Ketoreductase (e.g., KR-01) | Chiral Ru-complex | [7],[9] |
| Stereoselectivity (ee%) | >99.9% | ~98% | [7],[9] |
| Substrate Conc. | Very High (up to 500 g/L) | Moderate (e.g., 0.5 M) | [7],[9] |
| Reaction Conditions | Aqueous, 30-40 °C, pH 6-7 | Organic solvent, 30-40 °C | [7][8],[9] |
| Workup/Purification | Simple extraction, often no chromatography needed | Aqueous workup followed by mandatory column chromatography | [7],[9],[10] |
| Key Advantages | Exceptional enantiopurity, green process, high productivity | Lower initial catalyst cost, no biological expertise needed | [7][8] |
Quality Control & Characterization
Rigorous analytical testing is mandatory to release the intermediate for the next stage of the Ticagrelor synthesis.
-
Identity Confirmation:
-
Purity Assessment:
-
HPLC/GC: Determines the chemical purity by area percentage. The target is typically >99%.
-
-
Stereochemical Purity:
-
Chiral HPLC or Chiral GC: This is the most critical test. The product is analyzed on a chiral stationary phase column to separate the (S) and (R) enantiomers and quantify the enantiomeric excess (ee%). The acceptance criterion is typically >99.5% ee for the desired (S)-enantiomer.[9]
-
Conclusion
The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a cornerstone in the manufacturing of Ticagrelor. While traditional chemical methods like asymmetric transfer hydrogenation provide a reliable route, modern biocatalytic approaches using ketoreductases have emerged as superior in terms of stereoselectivity, process intensity, and environmental impact. The enzymatic method can deliver near-perfect enantiopurity at remarkably high substrate concentrations, simplifying downstream processing and ensuring the highest quality of this vital pharmaceutical intermediate. The protocols and insights provided herein offer a robust framework for the successful and scalable production of this key building block.
References
- 1. jocpr.com [jocpr.com]
- 2. nbinno.com [nbinno.com]
- 3. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. 2-chloro-1-(3,4-difluorophenyl)ethanone;2-Chloro-3',4'-difluoroacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 12. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]
application in the synthesis of central nervous system disorder drugs
Application Notes & Protocols
Title: Strategic Synthesis of Novel Therapeutics for Central Nervous System Disorders: From Blood-Brain Barrier Penetration to Multi-Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Innovation in CNS Drug Synthesis
Central Nervous System (CNS) disorders, encompassing a wide range of neurological and psychiatric conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, represent a significant and growing global health burden.[1][2] Despite decades of research, developing effective treatments remains one of the most formidable challenges in modern medicine.[1] This difficulty stems from the inherent complexity of the CNS, the heterogeneity of these disorders, and, most critically, the physiological fortress known as the Blood-Brain Barrier (BBB).[3][4][5] The BBB is a highly selective barrier that protects the brain from toxins and pathogens but also severely restricts the entry of most therapeutic molecules.[4]
Synthetic chemistry lies at the heart of overcoming these obstacles. The rational design and synthesis of novel small molecules are paramount to creating next-generation CNS drugs with improved efficacy, better safety profiles, and the ability to precisely modulate complex neurological pathways. This guide provides an in-depth exploration of the core principles, key synthetic methodologies, and detailed protocols applied in the synthesis of modern CNS disorder drugs, offering field-proven insights for researchers dedicated to this challenging yet rewarding area of drug discovery.
Part 1: Foundational Principles in CNS Drug Synthesis
Designing for Brain Penetration: The Physicochemical Gauntlet
A CNS drug's journey begins with the fundamental challenge of crossing the BBB. This requires a delicate balancing act of physicochemical properties to favor passive diffusion while avoiding recognition by efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain.[6] Lipophilicity is a critical parameter; a molecule must be lipid-soluble enough to partition into the lipid bilayers of the BBB's endothelial cells, yet not so lipophilic that it suffers from low aqueous solubility or high plasma protein binding.[7]
Key Medicinal Chemistry Tactics for Optimizing Brain Penetration Include:
-
Conformational Constraint & Bioisosteric Replacement: Locking a molecule into a more rigid conformation can reduce its polar surface area and mask hydrogen bonding groups, improving permeability.[6]
-
Reducing Hydrogen Bond Donors (HBD): Lowering the HBD count is one of the most effective strategies for enhancing brain exposure.[7]
-
Mitigating P-gp Efflux: Strategies include designing molecules that are not recognized by P-gp or incorporating structural features that inhibit the transporter. The incidence of P-gp-mediated efflux is significantly lower in successful CNS drugs compared to non-CNS drugs.[6]
| Parameter | Guideline for CNS Drugs | Rationale & Causality |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally exhibit better membrane permeability. |
| Lipophilicity (LogP) | 2.0 - 4.0 | Balances solubility in lipid membranes (for BBB crossing) and aqueous environments (for formulation and distribution). |
| Topological Polar Surface Area (TPSA) | < 70 Ų | Lower TPSA is strongly correlated with increased brain penetration by reducing the energy required for desolvation to enter the lipid membrane.[6] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizes strong interactions with water, facilitating entry into the lipophilic BBB.[7] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBD, controlling HBA count helps manage polarity. |
| Aqueous Solubility (LogS) | > -4.0 | Ensures sufficient concentration in biological fluids for absorption and distribution.[8] |
The Rise of Multi-Target-Directed Ligands (MTDLs)
The traditional "one-molecule, one-target" paradigm is often insufficient for complex CNS diseases, which involve the dysregulation of multiple interconnected protein networks.[8] This has led to the development of Multi-Target-Directed Ligands (MTDLs)—single chemical entities designed to modulate several biological targets simultaneously.[7] This approach can offer improved efficacy through synergistic effects and a more holistic modulation of the disease state. A prominent example is in Alzheimer's disease, where MTDLs have been designed to act on both the cholinergic system (e.g., inhibiting acetylcholinesterase) and the monoaminergic systems (e.g., inhibiting monoamine oxidase) to address both cognitive and behavioral symptoms.[7][8]
Caption: MTDL concept: one ligand, multiple targets.
Part 2: Key Synthetic Methodologies & Case Studies
The true test of a drug design strategy lies in its successful execution in the laboratory. This section details the synthesis of prominent CNS drugs, explaining the rationale behind the chosen synthetic routes and providing actionable protocols.
Case Study: Synthesis of Atypical Antipsychotics
Atypical antipsychotics, such as aripiprazole and lumateperone, are cornerstones in the treatment of schizophrenia and bipolar disorder.[9] Their mechanism often involves a combination of partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors.[10]
Synthetic Workflow for Lumateperone
Lumateperone possesses a complex tetracyclic core. Its synthesis showcases a multi-step sequence involving key N-alkylation and cyclization reactions.[9] The final step involves salt formation to produce the tosylate salt, which is the active pharmaceutical ingredient.
Caption: Synthetic workflow for Lumateperone Tosylate.
Protocol: N-Alkylation for the Synthesis of Lumateperone Base [9]
-
Rationale: This is a crucial C-N bond-forming reaction that attaches the side chain responsible for binding to key CNS receptors. The choice of a suitable base and solvent is critical to ensure efficient reaction and minimize side products.
-
Materials:
-
cis-tetracyclic amine intermediate (1.0 eq)
-
4-chloro-1-(4-fluorophenyl)butane-1-one (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (0.1 eq, catalyst)
-
Acetonitrile (CH₃CN) as solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the cis-tetracyclic amine intermediate, potassium carbonate, and potassium iodide.
-
Add acetonitrile to the flask to create a slurry.
-
Add 4-chloro-1-(4-fluorophenyl)butane-1-one to the reaction mixture.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure Lumateperone base.
-
Case Study: Synthesis of a Selective Serotonin Reuptake Inhibitor (SSRI)
SSRIs, such as fluoxetine and zimelidine, are widely used antidepressants that function by blocking the reuptake of serotonin in the synaptic cleft.[11] Their synthesis often relies on robust and scalable chemical transformations.
Synthetic Protocol: Final Step in the Synthesis of Zimelidine [9]
-
Rationale: This reaction sequence involves a condensation followed by an elimination to form the key trisubstituted alkene core of zimelidine.
-
Materials:
-
3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one (1.0 eq)
-
(4-bromophenyl)magnesium bromide (Grignard reagent, 1.2 eq) in THF
-
Aqueous acid (e.g., 1M HCl) for workup and dehydration
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-one in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the (4-bromophenyl)magnesium bromide solution dropwise via a syringe or dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred solution of 1M HCl at 0°C.
-
Heat the acidic mixture gently (e.g., 40-50°C) for 1-2 hours to facilitate the dehydration of the intermediate tertiary alcohol.
-
Cool the mixture, basify with a suitable base (e.g., NaOH solution) to pH > 10, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography or recrystallization to obtain pure zimelidine.
-
Modern Catalytic Methods: Palladium-Catalyzed Synthesis of an Oxazolidinone Core
Metal-catalyzed reactions, particularly those using palladium, have revolutionized the synthesis of CNS drugs by enabling the efficient formation of C-C and C-N bonds.[9] This is exemplified in the synthesis of the oxazolidinone scaffold, a core structure found in various CNS agents like the antidepressant toloxatone.
Protocol: Palladium-Catalyzed Carboxylative Cyclization [9]
-
Rationale: This protocol describes an elegant method to construct a highly substituted 2-oxazolidinone ring system from a propargyl amine and carbon dioxide (CO₂), a green and abundant C1 source. The palladium catalyst is essential for activating the alkyne and facilitating the cyclization.
-
Materials:
-
Secondary α,α-disubstituted N-propargyl amine (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) as solvent
-
Carbon dioxide (CO₂) balloon
-
-
Procedure:
-
Add the N-propargyl amine, Pd(OAc)₂, dppp, and K₂CO₃ to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with CO₂ from a balloon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80°C and stir for 24 hours under the CO₂ atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-oxazolidinone.
-
Part 3: Integrating Modern Computational and Synthetic Approaches
The synthesis of CNS drugs is increasingly a multidisciplinary effort, where computational chemistry and innovative synthetic technologies work in tandem to accelerate discovery.
Computational Chemistry in Target Design
Before a single flask is warmed, computational methods like Quantitative Structure-Activity Relationship (QSAR) and virtual screening are used to design and prioritize compounds with favorable CNS properties.[7][8] These in silico tools can predict BBB permeability, target binding affinity, and potential off-target effects, allowing chemists to focus synthetic efforts on the most promising candidates.[2][7]
Caption: Iterative cycle of computational design and synthesis.
Innovations in Synthetic Methodologies
The field of chemical synthesis is continuously evolving, providing new tools to tackle the challenges of CNS drug development:
-
Automated Synthesis: Machine learning and robotic platforms are accelerating the synthesis and testing of compound libraries, enabling rapid exploration of chemical space.[12]
-
Photoredox and Biocatalysis: These modern catalytic methods allow for the construction of complex molecular architectures under mild conditions, often with high selectivity, providing access to novel scaffolds that were previously difficult to synthesize.[12]
Conclusion and Future Outlook
The synthesis of drugs for CNS disorders is a complex but evolving field where success hinges on a deep understanding of both neurobiology and advanced organic chemistry. The guiding principles of designing for BBB penetration and, increasingly, for multi-target engagement are crucial for developing effective therapeutics. As demonstrated through the synthetic protocols for leading antipsychotics and antidepressants, a combination of classical transformations and modern catalytic methods provides a powerful toolkit for the medicinal chemist.
Looking forward, the integration of artificial intelligence and generative models for de novo molecular design holds immense promise for exploring novel chemical space and creating CNS drug candidates with optimized properties from the outset.[13][14] By combining these cutting-edge computational approaches with increasingly sophisticated and efficient synthetic methodologies, the scientific community is better equipped than ever to develop breakthrough therapies for patients suffering from devastating CNS disorders.
References
- 1. Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology [informaconnect.com]
- 2. CNS drug discovery: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 8. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]
- 10. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. journalspub.com [journalspub.com]
- 13. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol in API Production
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a pivotal intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), most notably the antiplatelet agent Ticagrelor.[1][2][3][4] We will explore both classical asymmetric chemical synthesis and modern biocatalytic routes, offering detailed, validated protocols. Furthermore, this guide covers essential analytical quality control methods, safety and handling procedures, and the rationale behind key experimental choices, providing a holistic resource for laboratory and process chemistry applications.
Introduction: A Keystone Chiral Intermediate
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS: 1006376-60-8) is a specialized chemical building block whose molecular architecture is indispensable for the construction of complex pharmaceutical agents.[3][4] Its primary significance lies in its role as a key precursor in the manufacturing of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][5]
The efficacy of Ticagrelor is intrinsically linked to its specific stereochemistry. Therefore, the synthesis of the (S)-enantiomer of 2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric purity is a critical control point in the overall API production chain.[2][6] This underscores the need for robust and highly selective synthetic methodologies.
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₇ClF₂O |
| Molecular Weight | 192.59 g/mol [4][7] |
| Appearance | Yellow Solid or Oil[5][7] |
| Primary Application | Chiral intermediate for Ticagrelor[2][8] |
Strategic Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
The synthesis of this chiral alcohol revolves around the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. Two primary strategies have proven effective: asymmetric chemical reduction and biocatalytic reduction.
Protocol 1: Asymmetric Chemical Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone, yielding the desired (S)-alcohol. The CBS reduction is a powerful and well-established tool in asymmetric synthesis.
Causality of Experimental Choices:
-
(S)-Methyl-CBS Catalyst: This chiral catalyst creates a sterically defined environment around the carbonyl group of the substrate, forcing the borane reducing agent to attack from a specific face, thus inducing high enantioselectivity.
-
Borane-THF Complex: This is the stoichiometric reducing agent (hydride source) that is directed by the CBS catalyst.
-
Inert Atmosphere (Nitrogen/Argon): Borane reagents are sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent reagent quenching and ensure reaction efficiency.[7]
-
Low Temperature (10°C): Lower temperatures enhance the enantioselectivity of the reaction by minimizing non-selective background reduction and stabilizing the catalyst-substrate complex.[7]
Caption: Asymmetric chemical reduction using a CBS catalyst.
Step-by-Step Protocol:
-
Under a nitrogen atmosphere, charge a dry, four-necked flask with a 1M toluene solution of (S)-Methyl-CBS catalyst.[7]
-
Slowly add a 1M toluene solution of borane-tetrahydrofuran complex (BH₃·THF) while maintaining the temperature at 10°C. Stir for 1 hour.[7]
-
Prepare a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene.
-
Slowly add the ketone solution to the reaction mixture over approximately 2 hours, ensuring the temperature remains at 10°C.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Carefully and slowly add dilute sulfuric acid to the reaction mixture at a temperature below 10°C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[7]
-
Validation: Confirm product identity and purity via HPLC, NMR, and chiral HPLC to determine enantiomeric excess (ee). A typical ee value for this method is >98%.[7]
Protocol 2: Biocatalytic Synthesis via Ketoreductase (KRED)
This approach leverages the high selectivity of enzymes to perform the asymmetric reduction. It is considered a green and highly efficient alternative to traditional chemical methods.[1][6]
Causality of Experimental Choices:
-
Ketoreductase (KRED): These enzymes are highly specific, often producing a single enantiomer of the product with exceptional purity (>99.9% ee).[1] The choice of KRED (e.g., KR-01) is determined through screening for optimal activity and selectivity towards the specific ketone substrate.[1][6]
-
Whole-Cell Biocatalyst: Using recombinant E. coli cells that express the KRED simplifies the process by eliminating the need for enzyme purification. The cellular machinery also regenerates the necessary cofactor (NADH/NADPH).
-
High Substrate Concentration: Optimized enzymatic processes can be run at very high substrate concentrations (up to 500 g/L), making them highly productive and suitable for industrial applications.[1][9]
Caption: Biocatalytic reduction using a ketoreductase enzyme.
Step-by-Step Protocol:
-
Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst expressing the desired ketoreductase (and often a cofactor recycling enzyme like glucose dehydrogenase) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled reactor, add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone. The substrate can be added at high concentrations (e.g., 500 g/L).[1]
-
Add the biocatalyst suspension and the co-substrate for cofactor regeneration (e.g., glucose).
-
Maintain the reaction at an optimal temperature (e.g., 30°C) and pH with gentle agitation.
-
Monitoring: Monitor the reaction for substrate conversion and product formation using HPLC. The reaction typically achieves near 100% conversion.[1]
-
Work-up: Once the reaction is complete, the product can be directly extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure product.
-
Validation: The resulting (S)-2-chloro-1-(3,4-difluorophenyl)ethanol should be analyzed by chiral HPLC to confirm an enantiomeric excess of >99.9%.[1]
Application in the Total Synthesis of Ticagrelor
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical building block that is incorporated into the Ticagrelor molecule. The subsequent steps involve forming a cyclopropylamine derivative which is then coupled with the triazolopyrimidine core of the drug.
Caption: Overall workflow from intermediate to Ticagrelor API.
The synthesized chiral alcohol is used to prepare (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a key fragment for the final API.[1] This fragment is then converted to the corresponding cyclopropylamine, which is coupled with the chlorinated triazolopyrimidine core in a nucleophilic substitution reaction to complete the synthesis of Ticagrelor.[10][11][12]
Analytical Methods and Quality Control
Rigorous analytical testing is mandatory to ensure the intermediate meets the stringent quality requirements for API manufacturing.
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the correct chemical structure has been synthesized. |
| Chemical Purity | HPLC/UPLC | ≥ 98.0%[5] | Ensures absence of process-related impurities that could affect downstream reactions or the final API quality. |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee[8] | Critical for ensuring the stereochemical integrity of the final API, which is directly linked to its pharmacological activity. |
| Residual Solvents | Gas Chromatography (GC) | Per ICH Q3C limits | Ensures that solvents used in the synthesis and purification are removed to acceptable levels for pharmaceutical use. |
Safety, Handling, and Storage Protocols
Adherence to safety protocols is paramount when working with this and related chemical compounds.
Hazard Identification (based on SDS):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Skin Corrosion/Irritation: Causes skin irritation.[13]
-
Eye Damage: Causes serious eye damage.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Hygiene: Avoid direct contact with the substance.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
-
Spill Management: In case of a spill, contain the material and clean up using appropriate absorbent materials. Ensure proper ventilation and wear full PPE during cleanup.
Storage Conditions:
-
Store in a cool, well-ventilated, and dry area.[13]
-
Keep the container tightly closed to prevent contamination and reaction with moisture.[13]
-
For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[13]
-
Store only in the original packaging.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 5. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. researchgate.net [researchgate.net]
- 7. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 8. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
- 11. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. This compound | CAS No: 51336-97-1 [aquigenbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested experience to help you improve your reaction yields and product purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that can arise during the synthesis of this compound, which is commonly prepared by the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.
Issue 1: Low Overall Yield
Question: We are experiencing significantly lower than expected yields for the synthesis of this compound. What are the likely causes and how can we mitigate them?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the reduction of the ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. The choice of reducing agent, reaction conditions, and work-up procedure are all critical.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduction may not be going to completion. This can be verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the reaction mixture.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and monitor the disappearance of the starting material.
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as this can also lead to side reactions.
-
Excess Reducing Agent: A slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of sodium borohydride) can drive the reaction to completion.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution:
-
Control of Temperature: Many reductions are exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the reducing agent can minimize the formation of side products.
-
Choice of Solvent: The solvent can influence the reactivity of the reducing agent and the stability of the product. Protic solvents like methanol or ethanol are commonly used with sodium borohydride.
-
-
-
Product Degradation: The product, a secondary alcohol, can be sensitive to acidic or basic conditions, potentially leading to decomposition during work-up.
-
Solution:
-
Neutral Work-up: Ensure the work-up procedure is performed under neutral or mildly acidic conditions. A saturated ammonium chloride solution is often used to quench the reaction.
-
Avoid Strong Acids/Bases: Prolonged exposure to strong acids or bases should be avoided during extraction and purification.
-
-
Issue 2: Poor Stereoselectivity in Asymmetric Synthesis
Question: We are attempting an asymmetric synthesis to obtain a specific enantiomer of this compound, but the enantiomeric excess (ee) is low. How can we improve the stereoselectivity?
Answer:
Achieving high enantioselectivity in the reduction of prochiral ketones like 2-chloro-1-(3,4-difluorophenyl)ethanone is a common challenge. The choice of chiral catalyst and reaction conditions are paramount.
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The chiral ligand or catalyst may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.
-
Solution:
-
Screen Chiral Catalysts: Experiment with different chiral catalysts. For example, Corey-Bakshi-Shibata (CBS) catalysts are well-known for the asymmetric reduction of ketones.
-
Ligand Modification: If using a metal-based catalyst, modifying the chiral ligand can have a significant impact on enantioselectivity.
-
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Higher temperatures can lead to a decrease in enantiomeric excess.
-
Solution:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -20 °C to -78 °C) often enhances stereoselectivity.
-
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.
-
Solution:
-
Solvent Screening: Screen a range of aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method is the reduction of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. For racemic synthesis, common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For asymmetric synthesis, chiral reducing agents or catalytic systems, such as those employing a chiral oxazaborolidine catalyst (CBS catalyst), are frequently used.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting ketone and the product alcohol. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate. For more quantitative analysis, HPLC or Gas Chromatography (GC) can be employed.
Q3: What are the recommended purification methods for this compound?
A3: After an aqueous work-up and extraction, the crude product is often purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The purity of the fractions should be monitored by TLC.
Experimental Protocols
Protocol 1: Racemic Synthesis of this compound
-
Dissolution: Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0 - 5 | 85-95 | General |
| Lithium Aluminum Hydride | THF | 0 | 90-98 | General |
| CBS Catalyst/BH₃ | THF | -20 to 0 | 80-95 (high ee) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the reduction of the parent ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. As a critical intermediate in the synthesis of pharmaceuticals like Ticagrelor, achieving a high-yield, high-purity reduction is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the reduction process in a direct question-and-answer format.
Question 1: Why is my yield of the desired this compound unexpectedly low?
Answer: A low yield is the most common issue and can be attributed to several competing side reactions. The primary culprits are typically reductive dehalogenation and over-reduction.
-
Reductive Dehalogenation: The most probable side reaction is the removal of the α-chloro substituent to form 1-(3,4-difluorophenyl)ethanone, which is then subsequently reduced to 1-(3,4-difluorophenyl)ethanol. This process involves the formation of an enolate intermediate.[3] Stronger reducing agents or elevated temperatures can favor this pathway.
-
Over-reduction: While less common with milder hydrides like sodium borohydride (NaBH₄), harsher conditions or more potent reagents can lead to the complete reduction of the carbonyl group to a methylene group, yielding 1-chloro-2-(3,4-difluorophenyl)ethane. Reactions like the Wolff-Kishner or Clemmensen reductions are designed for this transformation but highlight the possibility under certain conditions.[4][5]
-
Epoxide Formation: If the reaction workup or conditions are basic, the initially formed chlorohydrin can undergo an intramolecular Williamson ether synthesis to form a styrene oxide derivative.[6] This is particularly relevant if a strong base is used during workup.
Question 2: My post-reaction analysis (NMR/LC-MS) shows a significant byproduct. How do I identify and minimize it?
Answer: Identifying the byproduct is key to optimizing the reaction. Based on the starting material's structure, here are the most likely impurities and how to address them.
| Observed Issue (Byproduct) | Potential Cause | Recommended Solution |
| Peak corresponding to 1-(3,4-difluorophenyl)ethanol | Reductive dehalogenation occurred. The intermediate ketone was then reduced. | Maintain strict temperature control (0–5 °C). Use a less reactive hydride source or a milder solvent. Consider adding the reducing agent slowly to avoid localized temperature spikes. |
| Peak corresponding to 1-(3,4-difluorophenyl)ethanone | Incomplete reaction following a dehalogenation event. | This indicates the dehalogenation is faster than the subsequent ketone reduction. Use milder conditions as above. Ensure sufficient reducing agent is present to reduce both the starting material and the dehalogenated ketone if its formation is unavoidable. |
| Peak corresponding to 2-(3,4-difluorophenyl)oxirane | Base-induced intramolecular cyclization of the chlorohydrin product. | Ensure the reaction quench and workup are performed under neutral or slightly acidic conditions. Avoid strong bases like NaOH or KOH for pH adjustment if possible.[6][7] |
| Starting material remains | Incomplete reaction. | Verify the quality and stoichiometry of the reducing agent. Ensure adequate mixing and reaction time. The starting ketone may have poor solubility in the chosen solvent; consider a co-solvent system. |
Question 3: The reaction is sluggish and does not proceed to completion, even with excess reducing agent. What could be the cause?
Answer: A stalled reaction often points to issues with reagents, solubility, or reaction conditions.
-
Reagent Quality: Hydride reducing agents like NaBH₄ can decompose upon exposure to moisture. Ensure you are using a fresh, dry reagent from a properly stored container.
-
Solubility: 2-chloro-1-(3,4-difluorophenyl)ethanone has limited solubility in some solvents.[2] If the ketone is not fully dissolved, the reaction becomes a heterogeneous mixture, significantly slowing the rate. Consider using a co-solvent like THF in addition to methanol or ethanol to improve solubility.
-
Temperature: While low temperatures are recommended to prevent side reactions, excessively cold conditions can slow the desired reduction to an impractical rate. Find an optimal balance, often in the 0–10 °C range.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best reducing agent for this transformation?
Answer: The choice of reducing agent is a trade-off between reactivity and selectivity.
-
Sodium Borohydride (NaBH₄): This is the most commonly used and recommended reagent for this type of reduction. It is relatively mild, selective for aldehydes and ketones, and tolerant of many other functional groups.[8] Its lower reactivity helps minimize dehalogenation and over-reduction compared to stronger agents.
-
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent. While it will effectively reduce the ketone, it is far more likely to cause reductive dehalogenation of the α-chloro group. Its use is generally not recommended for this substrate unless dehalogenation is also desired.
-
Biocatalysis (Ketoreductases): For achieving high enantioselectivity, enzymatic reduction using ketoreductases (KREDs) has proven extremely effective, often yielding the desired (S)- or (R)-alcohol with excellent purity (>99% ee) and high conversion rates.[1][2][9] While requiring different experimental setups, this is a powerful option for chiral synthesis.[10]
FAQ 2: How does solvent choice impact the reaction?
Answer: The solvent plays a crucial role in modulating the reactivity of the reducing agent and solvating the substrate.
-
Protic Solvents (Methanol, Ethanol): These are the standard solvents for NaBH₄ reductions. They participate in the mechanism by protonating the intermediate alkoxide. Methanol is generally preferred as it leads to faster reaction rates than ethanol.
-
Aprotic Solvents (THF, Diethyl Ether): These are typically used with stronger hydrides like LiAlH₄. Using NaBH₄ in an aprotic solvent is possible but often results in a very slow reaction. A mixture of THF and methanol can be an effective system to improve the solubility of the starting ketone while maintaining a good reaction rate.
FAQ 3: What are the underlying mechanisms for the main and side reactions?
Answer: Understanding the reaction pathways is essential for rational troubleshooting. The desired reaction is a nucleophilic addition of a hydride to the carbonyl carbon.[8] Competing pathways, however, can divert the reaction to undesired products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-1-(3,4-difluorophenyl)ethanol
Welcome to the technical support center for the purification of 2-Chloro-1-(3,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful purification of this key chiral intermediate. As a critical building block in the synthesis of pharmaceuticals like Ticagrelor, achieving high purity is paramount for downstream success and regulatory compliance.[1][2]
I. Overview of Purification Challenges
The purification of this compound often presents challenges related to the removal of starting materials, reaction byproducts, and stereoisomers. The presence of the chiral center necessitates methods that can not only remove chemical impurities but also ensure high enantiomeric excess (e.e.). Common impurities may arise from the starting material, 2-chloro-1-(3,4-difluorophenyl)ethanone, or from side reactions during the reduction process.[3][4][5]
This guide will focus on the two most prevalent and effective purification techniques: Recrystallization and Column Chromatography .
II. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This indicates that the chosen solvent is not suitable for dissolving the compound even at elevated temperatures.
-
Causality: For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6] If it doesn't dissolve when hot, you will not be able to form a saturated solution necessary for crystal formation upon cooling.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add a small, incremental amount of hot solvent. Be cautious not to add too much, as this will prevent crystallization upon cooling.
-
Switch to a More Polar Solvent: If you are using a non-polar solvent, try a more polar one. For instance, if hexane is failing, consider trying ethyl acetate or isopropanol.
-
Use a Solvent Mixture: A mixture of solvents can fine-tune the solubility. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Heating should then redissolve the compound.[7]
-
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: This is a common issue that can arise from several factors, most often an unsaturated solution or inhibition of nucleation.
-
Causality: Crystal formation requires a supersaturated solution and a nucleation event to initiate the process.[7]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely the solution is not saturated. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Q3: The purified product is an oil, not a solid. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the concentration of impurities is high.
-
Causality: The compound is coming out of solution above its melting point.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Slow cooling encourages the formation of an ordered crystal lattice.
-
Change Solvent System: Choose a solvent with a lower boiling point.
-
Purify by another method first: The presence of significant impurities can disrupt crystal lattice formation. Consider a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.
-
Column Chromatography Troubleshooting
Q4: I'm seeing poor separation of my product from an impurity on the TLC plate. How can I improve this?
A4: Poor separation on TLC indicates that the chosen solvent system (eluent) is not optimal for resolving the components of your mixture.
-
Causality: The polarity of the eluent is not suitable to create a sufficient difference in the retention factors (Rf) of your product and the impurity.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If the Rf values are too high (spots are near the solvent front), decrease the polarity of the eluent. For a common normal-phase system like petroleum ether/ethyl acetate, this means increasing the proportion of petroleum ether.[4]
-
If the Rf values are too low (spots are near the baseline), increase the polarity of the eluent by adding more ethyl acetate.
-
-
Try a Different Solvent System: Sometimes, a simple two-component system does not provide enough selectivity. Consider adding a third solvent with different properties. For example, a small amount of methanol in a dichloromethane eluent can significantly alter selectivity.
-
Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina may offer different selectivity.
-
Q5: My product is eluting with a streaky or tailing band from the column. What is causing this?
A5: Streaking or tailing bands are often a sign of overloading the column or interactions between the compound and the stationary phase.
-
Causality:
-
Overloading: Too much sample has been loaded onto the column for its size.
-
Acidity/Basicity: The compound may be interacting with the slightly acidic silica gel.
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Use a larger column for the amount of sample or reduce the amount of sample being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Use a Modifier in the Eluent: If your compound is acidic or basic, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding 0.1-1% triethylamine can help with basic compounds, while a similar amount of acetic acid can help with acidic compounds.
-
Ensure Proper Sample Loading: The initial band of the sample loaded onto the column should be as narrow as possible. Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can often give better results than loading it as a concentrated solution.[8]
-
Q6: How do I choose the right chiral column and mobile phase for separating the enantiomers?
A6: Chiral separations often require screening of different columns and mobile phases as predicting the outcome is difficult.[9][10]
-
Causality: Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) is needed to create diastereomeric interactions that allow for separation.
-
Troubleshooting Steps:
-
Consult Literature: Check for published methods for separating similar compounds.
-
Column Screening: If no method is available, screen a set of chiral columns with different selectivities. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point.
-
Mobile Phase Screening: For each column, screen different mobile phases.
-
Normal Phase: A common starting point is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[10]
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol can also be effective.
-
Polar Organic Mode: Using a polar organic solvent like acetonitrile or methanol can be beneficial for compounds with poor solubility in normal-phase eluents.[9]
-
-
Optimize: Once a separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and temperature.[9]
-
III. Frequently Asked Questions (FAQs)
Q: What are the typical impurities I should expect in my crude this compound?
A: The impurity profile can vary depending on the synthetic route. Common impurities include:
-
Unreacted starting material: 2-chloro-1-(3,4-difluorophenyl)ethanone.
-
Byproducts from the reduction reaction.
-
Residual solvents from the reaction and workup.[11]
-
The undesired enantiomer of the product.
Q: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): A standard reversed-phase HPLC method can be used to determine chemical purity.
-
Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.) of your product.[4][9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound and identifying any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q: Can I use extraction as a primary purification method?
A: Liquid-liquid extraction is a powerful workup technique to remove many impurities, but it is generally not sufficient as a sole purification method for achieving high purity of pharmaceutical intermediates.[12] It is excellent for removing water-soluble or acid/base-soluble impurities after the reaction is complete. For instance, washing the organic layer containing the crude product with a mild base (like sodium bicarbonate solution) can remove acidic byproducts, while a water wash can remove water-soluble reagents. However, it will not separate the product from structurally similar, neutral impurities or the other enantiomer.
Q: What safety precautions should I take when working with this compound and the solvents used for its purification?
A: Always consult the Safety Data Sheet (SDS) for the compound and any solvents you are using.[13] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Being aware of the flammability of organic solvents and keeping them away from ignition sources.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The choice of solvent will need to be determined experimentally.
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., hexane, toluene, ethyl acetate, isopropanol, or mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any other insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purification by silica gel flash chromatography.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material in various solvent mixtures (e.g., petroleum ether:ethyl acetate). Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Illustrative Parameters for Column Chromatography
| Parameter | Typical Value/Choice | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Eluent System | Petroleum Ether:Ethyl Acetate (e.g., 10:1 to 4:1 v/v) | A common, effective system for compounds of this polarity. The ratio is adjusted based on TLC.[4] |
| Sample Load | 1:30 to 1:100 (sample:silica gel by weight) | Ensures good separation without overloading the column. |
| Loading Method | Dry Loading | Often provides sharper bands and better resolution.[8] |
V. Visualizations
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification strategy.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
VI. References
-
CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol - CymitQuimica. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
(1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 - ChemicalBook. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 1006376-60-8 | GQB37660 - Biosynth. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Common Challenges with Pharmaceutical & Chemical Separation. (2025, April 16). Retrieved January 5, 2026, from --INVALID-LINK--
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Recrystallization and Crystallization. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11). Retrieved January 5, 2026, from --INVALID-LINK--
-
Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol - ACS Publications. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 5, 2026, from --INVALID-LINK--
-
Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 25). Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound | CAS No: 51336-97-1 - Aquigen Bio Sciences. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Chiral alcohol separation : r/CHROMATOGRAPHY - Reddit. (2024, December 3). Retrieved January 5, 2026, from --INVALID-LINK--
-
Experiment 2. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Purification and Isolation of α-Chloro-β-Lactone Precursor - Bridgewater College Digital Commons. (2024, February 4). Retrieved January 5, 2026, from --INVALID-LINK--
-
Recrystallization-1.pdf. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
API Intermediates Production Purity | Arborpharmchem. (2024, June 18). Retrieved January 5, 2026, from --INVALID-LINK--
-
Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - NIH. (2024, August 9). Retrieved January 5, 2026, from --INVALID-LINK--
-
4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Chiral Screening Procedures: A Quick & Easy How-To Guide - YouTube. (2020, July 21). Retrieved January 5, 2026, from --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Separation of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
CN110922299A - Continuous preparation method of high-content 2-chloroethanol - Google Patents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 4. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | CAS No: 51336-97-1 [aquigenbio.com]
optimizing reaction conditions for ketoreductase-catalyzed reactions
Welcome to the technical support center for ketoreductase (KRED) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for optimizing these powerful biocatalytic transformations. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve your desired reaction outcomes.
Part 1: Fundamentals of KRED Reaction Optimization
Before diving into troubleshooting, let's establish the foundational parameters that govern the success of a ketoreductase-catalyzed reaction. Understanding these pillars is crucial for logical and efficient optimization.
FAQ 1: What are the critical starting parameters I need to consider for my KRED reaction?
When setting up an initial KRED reaction, four key parameters form the cornerstone of your experimental design:
-
Enzyme and Substrate Concentration: The ratio of enzyme to substrate is a primary determinant of reaction rate. A typical starting point is in the range of 1-10 mg/mL for the KRED and 10-100 mM for the ketone substrate.
-
Cofactor and Regeneration System: KREDs require a hydride source, typically from nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated counterpart (NADH). Due to the high cost of these cofactors, an in situ regeneration system is almost always employed. A common and efficient system pairs a dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), with a sacrificial substrate (glucose or formate, respectively).
-
pH: The pH of the reaction buffer influences both the activity and stability of the KRED and the cofactor regeneration enzyme. Most KREDs have a pH optimum in the neutral range (pH 6.0-8.0).
-
Temperature: Temperature directly impacts the rate of the enzymatic reaction. A common starting point is room temperature (around 25°C) up to 30-40°C. However, the optimal temperature is a balance between maximizing enzyme activity and ensuring long-term stability.
Visualizing the Core Reaction System
The interplay between the primary enzyme, the substrate, the cofactor, and the regeneration system is central to the entire process.
Caption: The KRED catalytic cycle coupled with cofactor regeneration.
Part 2: Troubleshooting Guide for Common Issues
This section addresses the most frequent challenges encountered during KRED reaction optimization in a systematic, cause-and-effect format.
Problem 1: Low or No Substrate Conversion
You've set up your reaction, but after several hours or a day, HPLC or GC analysis shows minimal product formation.
Answer: The first step is to systematically validate each component of your reaction system. Low conversion is often due to a failure in one of the core components.
Here is a logical workflow for troubleshooting low conversion:
Caption: Decision tree for troubleshooting low KRED reaction conversion.
Answer: A non-functional regeneration system is a very common cause of reaction failure. The regeneration system's role is to constantly replenish the expensive NADPH or NADH consumed by the KRED. If it fails, the reaction will stop once the initial, catalytic amount of cofactor is used up.
Troubleshooting Steps:
-
Assay the Regeneration Enzyme: Independently test the activity of your regeneration enzyme (e.g., GDH or FDH). You can do this spectrophotometrically by monitoring the production of NAD(P)H at 340 nm in the presence of its substrate (e.g., glucose for GDH).
-
Check for pH Drop: If you are using a GDH/glucose system, the oxidation of glucose to gluconic acid will lower the reaction pH. Without sufficient buffering capacity, this pH drop can inactivate your enzymes. Monitor the pH over the first few hours of the reaction. If it drops significantly, you need to use a buffer with a higher buffering capacity (e.g., 200-500 mM phosphate buffer) or implement a pH control system (pH-stat) for larger scale reactions.
-
Verify Sacrificial Substrate: Ensure you have added the correct sacrificial substrate (e.g., glucose, formate) at a non-limiting concentration (typically a 1.1 to 1.5 molar excess relative to the ketone substrate).
Answer: Many ketone substrates, especially in pharmaceutical development, are hydrophobic. Poor solubility limits the substrate's availability to the enzyme, resulting in a low reaction rate. The solution is often to add a water-miscible organic co-solvent.
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration (% v/v) | Notes |
| Isopropanol (IPA) | 5 - 30% | Can also serve as a sacrificial substrate for some KREDs, regenerating the cofactor directly. |
| Dimethyl Sulfoxide (DMSO) | 5 - 30% | Generally well-tolerated by enzymes. |
| Acetonitrile (MeCN) | 5 - 20% | Use with caution, can be more denaturing to some enzymes. |
| t-Butanol (tBuOH) | 5 - 25% | A less denaturing alcohol compared to IPA. |
Causality: Co-solvents increase the concentration of the hydrophobic substrate in the bulk solution, thereby increasing the effective concentration available at the enzyme's active site. However, there is a trade-off: high concentrations of organic solvents can denature and inactivate the enzyme. Therefore, it is critical to perform a co-solvent screen to find the optimal balance between substrate solubility and enzyme stability.
Problem 2: Poor Enantioselectivity (Low %e.e.)
The reaction proceeds to completion, but the desired enantiomer is produced with low purity.
Answer: Low enantioselectivity indicates that the enzyme's active site is not discriminating effectively between the two possible orientations of the ketone carbonyl group.
Troubleshooting Strategy:
-
Screen a KRED Panel: This is the most effective solution. The stereoselectivity of a KRED is highly dependent on the specific enzyme and substrate pairing. Most biocatalysis suppliers offer diverse KRED screening kits containing enzymes that favor the production of either the (R)- or (S)-alcohol. It is highly probable that another KRED in the panel will exhibit better selectivity for your specific substrate.
-
Optimize Reaction Conditions: While less dramatic than changing the enzyme, parameters like temperature and co-solvent can influence enantioselectivity.
-
Temperature: Lowering the reaction temperature (e.g., from 30°C to 15°C) can sometimes enhance enantioselectivity. This is because the activation energy difference between the pathways leading to the two enantiomers becomes more significant at lower temperatures.
-
Co-solvent: The choice and concentration of a co-solvent can alter the flexibility of the enzyme's active site or substrate binding, which can sometimes impact the enantiomeric excess (%e.e.).
-
-
Check for Racemization: Ensure your analytical method (e.g., chiral HPLC/GC) is not causing racemization of the product. Also, verify that the product is stable and does not racemize under the reaction conditions over time.
Part 3: Key Experimental Protocols
Here are step-by-step methodologies for core optimization experiments.
Protocol 1: Parallel Screening of KREDs and pH
This protocol allows for the rapid identification of promising KRED candidates and an initial estimate of the optimal pH.
Materials:
-
96-well microtiter plate
-
Ketone substrate stock solution (e.g., 500 mM in DMSO)
-
Buffer solutions (e.g., 1.0 M stocks of Sodium Citrate pH 5.0, Potassium Phosphate pH 6.0, 7.0, 8.0)
-
KRED enzyme library (lyophilized powders or solutions)
-
Cofactor (NADP⁺ or NAD⁺) stock solution
-
Cofactor regeneration system components (e.g., GDH and Glucose)
-
Plate shaker/incubator
-
Quenching solution (e.g., Acetonitrile with internal standard)
-
Analytical instrument (HPLC or GC)
Procedure:
-
Prepare Master Mixes: For each pH to be tested (e.g., pH 6.0, 7.0, 8.0), prepare a master mix in a separate tube. Each mix should contain the buffer, cofactor, glucose, and GDH at their final desired concentrations.
-
Aliquot Master Mixes: Dispense the appropriate volume of each pH master mix into the wells of the 96-well plate according to your experimental layout.
-
Add KREDs: Add a different KRED from your library to each designated well.
-
Initiate Reaction: Start the reaction by adding the ketone substrate stock solution to all wells.
-
Incubate: Seal the plate and place it in a shaker/incubator at a set temperature (e.g., 30°C) for a defined period (e.g., 16-24 hours).
-
Quench and Analyze: Stop the reactions by adding the quenching solution. Centrifuge the plate to pellet any precipitate. Analyze the supernatant from each well by HPLC or GC to determine substrate conversion and product %e.e.
Protocol 2: Co-solvent Tolerance and Optimization
Procedure:
-
Select Best KRED: Using the top-performing KRED identified in Protocol 1.
-
Prepare Reaction Mix: Prepare a master mix containing buffer, cofactor, regeneration system, and the KRED at the optimal pH.
-
Aliquot and Add Co-solvent: Dispense the master mix into a series of tubes or wells. Add increasing amounts of the co-solvent to be tested (e.g., creating final concentrations of 0%, 5%, 10%, 15%, 20%, 25% v/v DMSO).
-
Initiate, Incubate, and Analyze: Start the reactions by adding the substrate. Incubate under the standard conditions and analyze for conversion and %e.e. at a specific time point.
-
Interpret Results: Plot the conversion and %e.e. as a function of the co-solvent concentration to identify the optimal level that maximizes conversion without significantly compromising enzyme stability or selectivity.
Technical Support Center: Catalyst Deactivation in 2-Chloro-1-(3,4-difluorophenyl)ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the asymmetric synthesis of this key chiral intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on understanding and mitigating catalyst deactivation—a critical factor for achieving high yield and enantioselectivity.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
Symptom: The reaction stalls or shows minimal conversion of 2-chloro-3',4'-difluoroacetophenone to the desired alcohol.[1][2]
Potential Cause 1: Catalyst Poisoning.
Catalyst poisoning is a common cause of deactivation where impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[3][4][5]
-
Explanation: In the asymmetric reduction of a prochiral ketone like 2-chloro-3',4'-difluoroacetophenone, chiral catalysts, often ruthenium or rhodium complexes, are employed.[6] These metal centers are susceptible to poisoning by various functional groups or impurities. Even trace amounts of contaminants can lead to a significant loss of catalytic activity.[3]
-
Troubleshooting Steps:
-
Substrate and Reagent Purity Analysis:
-
Action: Analyze the 2-chloro-3',4'-difluoroacetophenone starting material and the borane reducing agent (e.g., borane-dimethyl sulfide or borane-tetrahydrofuran complex) for impurities using techniques like GC-MS, HPLC, or NMR.[7]
-
Rationale: Impurities from the synthesis of the starting material, such as residual acids or bases from a Friedel-Crafts acylation, can neutralize the catalyst or interfere with its function.[8] Similarly, degradation products of the borane reagent can also act as poisons.
-
-
Solvent Purity Check:
-
Action: Ensure that the solvent (e.g., THF, methanol) is anhydrous and free of peroxides.
-
Rationale: Water can react with both the borane reagent and the catalyst, leading to their deactivation.[5] Peroxides can oxidize and decompose the catalyst.
-
-
Potential Cause 2: Thermal Degradation of the Catalyst.
-
Explanation: Many asymmetric catalysts have a limited thermal stability. High reaction temperatures can lead to the agglomeration of metal particles (sintering) or the decomposition of the chiral ligands, resulting in a loss of both activity and enantioselectivity.[3][5]
-
Troubleshooting Steps:
-
Reaction Temperature Optimization:
-
Action: Carefully control the reaction temperature according to the catalyst's specifications. If the reaction is exothermic, ensure adequate cooling.
-
Rationale: Maintaining the optimal temperature range is crucial for catalyst longevity and performance.
-
-
Issue 2: Poor Enantioselectivity (Low %ee)
Symptom: The reaction proceeds to completion, but the desired enantiomer of this compound is produced with low enantiomeric excess (%ee).
Potential Cause 1: Catalyst Deactivation to a Non-Stereoselective Species.
-
Explanation: The chiral environment of the catalyst is responsible for directing the reaction to form one enantiomer preferentially.[9][10] Partial degradation of the chiral ligand or the formation of achiral catalyst species can lead to a background, non-enantioselective reaction, thereby reducing the overall %ee.[6]
-
Troubleshooting Steps:
-
Monitor %ee Over Time:
-
Action: Take aliquots from the reaction at different time points and analyze the %ee.
-
Rationale: A decrease in %ee over the course of the reaction is a strong indicator of catalyst deactivation to a less selective form.
-
-
Ligand Purity and Integrity:
-
Action: Verify the purity and integrity of the chiral ligand before preparing the catalyst.
-
Rationale: Impurities in the ligand can lead to the formation of catalytically active but non-enantioselective species.
-
-
Potential Cause 2: Substrate Control Issues.
-
Explanation: While the catalyst plays a primary role, the substrate itself can sometimes influence the stereochemical outcome.[11][12] In some cases, interactions between the substrate and the catalyst might not be optimal, leading to reduced enantioselectivity.
-
Troubleshooting Steps:
-
Re-evaluate Catalyst-Substrate Compatibility:
-
Action: If consistently low %ee is observed, consider screening a different family of chiral catalysts or ligands.
-
Rationale: Not all catalysts are universally effective for all substrates. A different chiral pocket may provide better stereochemical control for this specific substrate.
-
-
Issue 3: Inconsistent Reaction Rates and Yields
Symptom: Reproducibility issues are observed, with significant variations in reaction time and final product yield from batch to batch.
Potential Cause: Fouling of the Catalyst.
-
Explanation: Fouling occurs when insoluble materials, such as polymers or byproducts, physically block the active sites of the catalyst.[5][13] This is distinct from poisoning, which is a chemical interaction.
-
Troubleshooting Steps:
-
Analysis of Reaction Byproducts:
-
Action: Analyze the crude reaction mixture for the presence of polymeric or high-molecular-weight species.
-
Rationale: The starting material or product might be unstable under the reaction conditions, leading to the formation of fouling agents.
-
-
Feedstock Pre-treatment:
-
Action: Consider passing the substrate and solvent through a plug of a suitable adsorbent (e.g., activated carbon, silica gel) before the reaction.
-
Rationale: This can remove non-volatile impurities that could contribute to fouling.[3]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The asymmetric reduction of 2-chloro-3',4'-difluoroacetophenone is typically achieved using chiral catalysts. These often fall into two main categories:
-
Transition Metal Catalysts: Chiral ruthenium and rhodium complexes with phosphine or diamine ligands are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones.[6]
-
Biocatalysts: Ketoreductase (KRED) enzymes are also highly effective for this transformation, offering excellent enantioselectivity under mild reaction conditions.[14]
Q2: How can I minimize catalyst deactivation caused by the borane reducing agent?
A2: Borane reagents like borane-dimethyl sulfide (BMS) and borane-tetrahydrofuran (BTHF) can be sources of impurities that deactivate the catalyst.[7][15]
-
Use High-Purity Reagents: Always use freshly purchased or properly stored borane reagents.
-
Proper Handling: Boranes are sensitive to air and moisture.[16] Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Consider Alternative Reducing Agents: In some cases, alternative reducing agents that are more stable or have fewer deactivating impurities may be suitable.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Catalyst regeneration depends on the mechanism of deactivation.
-
Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing the catalyst or by a chemical treatment. However, if the poison is strongly chemisorbed, regeneration may not be feasible.
-
Fouling: Deactivation by fouling can sometimes be reversed by washing the catalyst with a suitable solvent to dissolve the deposited material.
-
Thermal Degradation: Deactivation due to sintering or ligand decomposition is generally irreversible.
Q4: How does the purity of the starting material, 2-chloro-3',4'-difluoroacetophenone, affect the reaction?
A4: The purity of the starting material is critical. Impurities can act as catalyst poisons, leading to low conversion and/or low enantioselectivity.[17] Common impurities might include:
-
Residual acids or bases from the synthesis: These can neutralize the catalyst.
-
Other halogenated compounds: These may compete with the desired substrate for the active sites of the catalyst.
-
Byproducts from the Friedel-Crafts acylation: These can have various detrimental effects on the catalyst.[8]
Q5: What analytical techniques are recommended for monitoring the reaction and diagnosing catalyst deactivation?
A5: A combination of analytical techniques is recommended:
-
Chiral HPLC or GC: To monitor the conversion of the starting material and the enantiomeric excess (%ee) of the product.[18][19][20]
-
NMR Spectroscopy: To identify the structure of the product and any major byproducts.
-
GC-MS: To identify volatile impurities in the starting materials and solvents.
III. Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-3',4'-difluoroacetophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. scispace.com [scispace.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. mdpi.com [mdpi.com]
- 7. Borane Reagents [organic-chemistry.org]
- 8. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 9. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 10. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Stereoselectivity of Reduction Reactions
Welcome to the technical support center for navigating the complexities of solvent effects on the stereoselectivity of reduction reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling stereochemical outcomes during the synthesis of chiral molecules. Here, we will move beyond simple protocols to explore the underlying principles that govern how solvents influence the formation of stereoisomers.
Frequently Asked Questions (FAQs)
Q1: Why does the choice of solvent have such a profound impact on the stereoselectivity of my reduction reaction?
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can significantly influence the energy of the transition state, which in turn dictates the stereochemical outcome.[1] The primary ways a solvent exerts this influence are through:
-
Differential Solvation of Transition States: The solvent can stabilize one diastereomeric transition state more than another. This stabilization is often related to the solvent's polarity and its ability to engage in specific interactions like hydrogen bonding.[2][3][4]
-
Reagent Aggregation and Reactivity: The nature of the reducing agent can be altered by the solvent. For instance, metal hydrides like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) can exist as different aggregated or solvated species, each with its own steric profile and reactivity.[5][6]
-
Conformational Control of the Substrate: Solvents can influence the conformational equilibrium of the substrate. By favoring a particular conformation, the solvent can predispose the substrate to attack from a specific face.
Q2: I'm reducing a ketone with an adjacent chiral center, but my diastereoselectivity is low. How do I begin to troubleshoot this?
Low diastereoselectivity in the reduction of a ketone with an α-chiral center often points to a mismatch between the substrate, the reducing agent, and the solvent. Here is a logical workflow to address this issue:
Caption: A workflow for troubleshooting low diastereoselectivity.
Start by analyzing your substrate in the context of established stereochemical models like the Felkin-Anh or Cram's rule.[7][8] These models provide a framework for predicting the favored diastereomer based on the steric and electronic properties of the substituents at the chiral center.[9]
Q3: How do I choose between a protic and an aprotic solvent for my reduction?
The choice between a protic and an aprotic solvent is critical and depends heavily on the reducing agent and the desired stereochemical outcome.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding, which can stabilize charged intermediates.[10] With a reagent like NaBH₄, protic solvents can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack.[11][12] However, they can also solvate the hydride reagent, potentially modulating its reactivity.[13]
-
Aprotic Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): These are required for highly reactive hydrides like LiAlH₄, which would otherwise react violently with protic solvents.[14] Aprotic solvents that can coordinate to the metal counter-ion (like THF) can influence the aggregation state and Lewis acidity of the reagent, thereby affecting stereoselectivity.
Q4: What is "chelation control," and how can I use solvent choice to promote or disrupt it?
Chelation control is a powerful strategy for directing stereoselectivity when the substrate contains a Lewis basic group (e.g., hydroxyl, alkoxy) at the α- or β-position to the carbonyl.[15][16] A chelating metal from the reducing agent (or an added Lewis acid) can coordinate to both the carbonyl oxygen and the heteroatom, locking the substrate into a rigid cyclic conformation.[17] This forces the nucleophilic hydride to attack from the less hindered face of this constrained system.[16][18]
-
Promoting Chelation: Non-coordinating, non-polar solvents are generally preferred for promoting chelation, as they are less likely to compete with the substrate for coordination to the metal center.[16]
-
Disrupting Chelation: Polar, coordinating solvents (like THF) can disrupt chelation by solvating the metal ion, leading to a reaction that follows non-chelation models like Felkin-Anh.[19] Similarly, using bulky silyl protecting groups on the heteroatom can sterically hinder chelation.[20]
Troubleshooting Guides
Scenario 1: Unexpected Reversal of Stereoselectivity with a Change in Solvent
Problem: You switched from THF to methanol as the solvent for a NaBH₄ reduction of an α-alkoxy ketone and observed a reversal in the major diastereomer produced.
Analysis: This is a classic example of switching between chelation and non-chelation control.
-
In a non-coordinating solvent (like toluene or dichloromethane), a chelating reagent would likely favor the Cram-chelate product.
-
In a coordinating solvent (like THF), the solvent molecules can compete for coordination sites on the metal, potentially disrupting the chelate and leading to the Felkin-Anh product.
-
In a protic solvent (like methanol), hydrogen bonding and strong solvation of the cation can completely disrupt chelation, favoring the Felkin-Anh pathway.
Troubleshooting Steps:
-
Confirm the presence of a chelating group on your substrate.
-
Analyze the expected products from both the Felkin-Anh and chelation-controlled pathways.
-
Systematically vary the solvent to control the dominant pathway. Consider a solvent screen that includes non-polar, polar aprotic, and polar protic options.
Data Interpretation Table:
| Solvent | Polarity | Coordinating Ability | Expected Control Model | Observed Major Diastereomer |
| Toluene | Non-polar | Low | Chelation | syn (hypothetical) |
| THF | Polar Aprotic | High | Felkin-Anh (likely) | anti (hypothetical) |
| Methanol | Polar Protic | High (H-bonding) | Felkin-Anh | anti (hypothetical) |
Scenario 2: Poor Enantioselectivity in a Catalytic Asymmetric Reduction
Problem: You are using a chiral catalyst (e.g., a Noyori-type catalyst for asymmetric transfer hydrogenation) and observe low enantiomeric excess (e.e.).
Analysis: In catalytic systems, the solvent can influence the catalyst's conformation, the solubility of reactants, and the stability of the diastereomeric transition states. In some cases, solvent-free or highly concentrated conditions can surprisingly improve enantioselectivity and reaction rates.[21]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can interfere with many catalytic systems.
-
Screen a Range of Solvents: The optimal solvent is often not predictable and requires empirical screening. Include both conventional and "green" solvents like 2-MeTHF.[22]
-
Vary Reactant Concentration: Explore the effect of running the reaction at higher concentrations or even under solvent-free conditions.[21]
-
Consider Temperature Effects: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.
Caption: Optimization workflow for catalytic asymmetric reduction.
Experimental Protocols
Protocol 1: Screening Solvents for Diastereoselective Reduction of an α-Alkoxy Ketone
Objective: To determine the optimal solvent for maximizing the diastereoselectivity of the reduction of 2-methoxy-1-phenylethanone with NaBH₄.
Materials:
-
2-methoxy-1-phenylethanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvents: Toluene, Tetrahydrofuran (THF), Methanol (MeOH)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Set up Reactions: In three separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 2-methoxy-1-phenylethanone (1.0 mmol) in 10 mL of each of the chosen anhydrous solvents (Toluene, THF, MeOH).
-
Cooling: Cool each flask to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: To each flask, add NaBH₄ (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reactions at 0 °C and monitor their progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench each reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the crude product from each reaction using ¹H NMR spectroscopy by integrating the signals corresponding to the carbinol protons of the two diastereomers.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sodium Borohydride [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Cram's Rule - Cyclic Model | OpenOChem Learn [learn.openochem.org]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurities in Large-Scale Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol
Introduction
Welcome to the technical support guide for the large-scale synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol. This compound is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antiplatelet agent Ticagrelor.[1][2] The control of impurities during its synthesis is not merely a matter of yield optimization but a fundamental requirement for ensuring the safety, efficacy, and regulatory compliance of the final drug product.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during synthesis and offers robust, validated solutions in a direct question-and-answer format. Our objective is to explain the causality behind process choices, empowering you to troubleshoot and optimize your manufacturing process effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent industrial method is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This transformation can be achieved through two primary pathways:
-
Biocatalytic Reduction: This "green" chemistry approach utilizes a ketoreductase (KRED) enzyme to achieve high conversion and exceptional enantioselectivity (>99.9% ee).[1][3] It offers mild reaction conditions and avoids the use of heavy metal catalysts.[3]
-
Chemical Asymmetric Reduction: This route often employs a chiral catalyst system, such as a borane reduction mediated by a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata reduction) or catalytic transfer hydrogenation with a chiral metal complex.[4]
While biocatalysis is often preferred for its environmental and selectivity advantages, chemical reduction remains a viable and well-established alternative. The choice depends on factors like cost of goods, process development timelines, and available equipment.
Q2: What are the primary process-related impurities I should be aware of?
During the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, several key impurities can arise. Proactive monitoring and control of these species are crucial for a robust process.
| Impurity Name | Structure (Simplified Representation) | Typical Origin |
| Unreacted Starting Material (SM) | Ar-C(=O)-CH2Cl | Incomplete reaction, insufficient reducing agent, poor kinetics. |
| Diol Impurity | Ar-CH(OH)-CH2OH | In-situ hydrolysis of the chloro group, often base-mediated. |
| Des-Chloro Impurity | Ar-CH(OH)-CH3 | Reductive dehalogenation (hydrodechlorination).[5] |
| Dimeric Impurities | Complex structures | Side reactions, particularly under harsh conditions. |
Where Ar = 3,4-difluorophenyl
Q3: Which analytical techniques are best for monitoring this process and profiling impurities?
A multi-faceted analytical approach is essential for robust process control.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for monitoring the disappearance of the starting material and the appearance of the product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks.
-
Final Product Release:
-
Purity & Impurity Profile: A validated reverse-phase HPLC method is required to quantify the main product and all known impurities.
-
Chiral Purity (Enantiomeric Excess): Chiral HPLC is mandatory to determine the enantiomeric excess (e.e.%) of the desired enantiomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for this separation.[6][7][8]
-
Section 2: Troubleshooting Guide for Specific Impurities
This section addresses specific impurity challenges in a problem-and-solution format, explaining the chemical rationale behind the proposed troubleshooting steps.
Problem 2.1: High levels of unreacted 2-chloro-1-(3,4-difluorophenyl)ethanone detected in the final product.
-
Root Cause Analysis: This is one of the most common issues and typically points to an incomplete reaction. The primary causes include:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Sodium Borohydride, NaBH₄) may be inadequate due to inaccurate weighing, decomposition of the reagent, or consumption by solvent impurities (e.g., water in a non-aqueous solvent).
-
Poor Temperature Control: Low reaction temperatures can significantly slow the reaction rate, leading to incomplete conversion within the allotted time. Conversely, excessively high temperatures can promote side reactions.
-
Inactive Catalyst: In catalytic reductions, the catalyst may be poisoned or may not have been activated correctly.
-
-
Troubleshooting & Remediation Protocol:
-
Verify Reagent Stoichiometry and Quality: Ensure the reducing agent is of suitable quality and accurately charged. For NaBH₄, which can decompose in the presence of moisture, use a fresh, dry batch.[9][10] A slight excess (1.1-1.5 equivalents) is often used at scale to drive the reaction to completion.
-
Implement Strict Temperature Control: Define and maintain the optimal temperature range for the reaction. Use a reliable heating/cooling system and monitor the internal reaction temperature closely.
-
Monitor Reaction Progress: Implement a stringent IPC schedule using HPLC or TLC. Do not proceed with the work-up until the starting material is below the specified limit (e.g., <0.5%).
-
Post-Reaction Polish: If a batch is found to have high residual starting material after the initial reaction time, a small additional charge of the reducing agent can sometimes be added to "push" the reaction to completion, but this should be done with caution to avoid forming other impurities.
-
Problem 2.2: The presence of 1-(3,4-difluorophenyl)ethane-1,2-diol (Diol Impurity) exceeds specifications.
-
Root Cause Analysis: The diol impurity is formed by the hydrolysis of the primary chloride in the product molecule. This is typically an SN2 reaction where a hydroxide ion displaces the chloride.
-
Causality: The reaction is highly pH-dependent. The work-up and extraction steps, if performed under basic conditions (e.g., using sodium hydroxide or potassium carbonate to quench the reaction), can significantly accelerate this hydrolysis. Elevated temperatures during work-up will also increase the rate of this unwanted side reaction.
-
-
Troubleshooting & Remediation Protocol:
-
Controlled Quench: Quench the reaction by slowly adding a mild acidic solution (e.g., dilute HCl or acetic acid) or a buffered solution to neutralize any excess reducing agent and alkoxide product without creating a strongly basic environment. Maintain a low temperature (<15 °C) throughout the quench.
-
Optimize Work-up pH: During aqueous work-up and phase separations, maintain the pH of the aqueous layer in a neutral to slightly acidic range (pH 5-7).
-
Minimize Temperature and Time: Process the batch through the work-up and isolation steps as efficiently as possible. Avoid prolonged holding times, especially at elevated temperatures.
-
Purification: If the diol is formed, it can often be removed by recrystallization. The diol is significantly more polar than the desired product, so a solvent/anti-solvent system where the product has moderate solubility and the diol is either highly soluble or very insoluble can be effective. A common choice is a mixture of a non-polar solvent like heptane or toluene with a more polar co-solvent like ethyl acetate or isopropanol.
-
Problem 2.3: Significant formation of 1-(3,4-difluorophenyl)ethanol (Des-Chloro Impurity).
-
Root Cause Analysis: This impurity arises from reductive dehalogenation, where the C-Cl bond is cleaved and replaced with a C-H bond.
-
Causality: While NaBH₄ is generally selective for ketones and aldehydes, it can, under certain conditions, reduce alkyl halides.[11] This process can be exacerbated by the presence of catalytic amounts of transition metals (e.g., from the reactor vessel or raw materials) or by using overly powerful reducing systems like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd), which are known to reduce organic halides.[5][12]
-
-
Troubleshooting & Remediation Protocol:
-
Select the Right Reducing Agent: For this synthesis, Sodium Borohydride (NaBH₄) is the preferred reagent over more aggressive hydrides.[9] Its milder nature minimizes the risk of dehalogenation.
-
Material of Construction: Ensure reactors are properly cleaned and passivated to avoid leaching of metal catalysts. Glass-lined reactors are ideal.
-
Control of Raw Materials: Test incoming starting material for trace metal contamination.
-
Purification Challenge: The des-chloro impurity has very similar polarity and physical properties to the desired product, making it extremely difficult to remove by standard crystallization or chromatography. Therefore, prevention is the only viable strategy. Its presence is a strong indicator of a flawed reduction protocol.
-
Section 3: Key Protocols & Workflows
Protocol 3.1: IPC by Reverse-Phase HPLC
This protocol provides a starting point for monitoring the reaction progress. It must be validated for your specific process.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase | A: Water; B: Acetonitrile | Provides good separation for the components of interest. |
| Gradient | 40% B to 90% B over 15 min | Elutes the more polar product first, followed by the ketone starting material. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[6] |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength.[6] |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Sample Prep. | Dilute a quenched reaction sample in the mobile phase. | Ensures compatibility and prevents peak distortion.[6] |
Workflow 3.2: Impurity Identification & Control Logic
The following diagram illustrates the logical workflow for managing impurities throughout the manufacturing process.
Caption: Workflow for Synthesis, Isolation, and Quality Control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 3. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 4. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 5. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Ascensus [ascensusspecialties.com]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Fluorinated Pharmaceutical Intermediates
Welcome to the Technical Support Center for the synthesis of fluorinated pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the field of organofluorine chemistry. The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1][2] However, the unique reactivity of fluorine and the challenging nature of C-F bond formation present a distinct set of synthetic hurdles.[3][4][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these critical intermediates. The content is structured to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guide
This section is dedicated to resolving specific experimental challenges. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.
Issue 1: Low Yield in Nucleophilic Fluorination Reactions
Problem: You are attempting a nucleophilic fluorination (e.g., halide exchange or sulfonate displacement) to introduce a fluorine atom, but are observing low conversion to the desired fluorinated product.
Root Cause Analysis:
Nucleophilic fluorination is a delicate balance of several factors. Low yields can often be attributed to:
-
Poor Fluoride Source Solubility and Reactivity: Many common fluoride salts, like potassium fluoride (KF), have low solubility in organic solvents.[7] The "nakedness" of the fluoride ion is crucial for its nucleophilicity.
-
Competing Elimination Reactions: The basicity of the fluoride source can promote E1 or E2 elimination pathways, leading to the formation of undesired alkenes, a common side reaction in allylic fluorination.[8][9]
-
Presence of Water: Trace amounts of water can hydrate the fluoride ion, significantly reducing its nucleophilicity and leading to the formation of alcohol byproducts.[10]
-
Leaving Group Inefficiency: The leaving group must be sufficiently labile to be displaced by the fluoride ion.
Troubleshooting Protocol:
-
Enhance Fluoride Source Efficacy:
-
Phase-Transfer Catalysis: Employ phase-transfer catalysts such as crown ethers (e.g., 18-crown-6) or tetralkylammonium salts (e.g., tetrabutylammonium fluoride - TBAF) to increase the solubility and reactivity of the fluoride source.[7][11]
-
Aprotic Polar Solvents: Utilize solvents like acetonitrile, DMF, or DMSO to better solvate the cation of the fluoride salt, leaving the fluoride anion more available for reaction. However, be mindful of potential side reactions with some reagents and solvents.[12]
-
Spray-Dried KF: Consider using spray-dried potassium fluoride, which has a higher surface area and is more reactive than standard KF.
-
-
Minimize Elimination Side Reactions:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to disfavor elimination.
-
Substrate Modification: If possible, modify the substrate to disfavor elimination pathways.
-
-
Ensure Anhydrous Conditions:
-
Dry Solvents and Reagents: Rigorously dry all solvents and reagents before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Experimental Workflow for Enhancing Nucleophilic Fluorination Yield
Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Fluorination
Problem: You are performing an electrophilic fluorination on an aromatic substrate and obtaining a mixture of ortho, meta, and para isomers, with low selectivity for the desired product.
Root Cause Analysis:
The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric properties of both the substrate and the fluorinating agent.
-
Mechanism Ambiguity: The mechanism of electrophilic fluorination is complex and can be controversial, with possibilities including a direct SN2-like attack or a single-electron transfer (SET) pathway.[13] The operative mechanism can influence regioselectivity.
-
Reagent Reactivity: Highly reactive electrophilic fluorinating agents can exhibit lower selectivity.
-
Directing Group Effects: The directing effects of existing substituents on the aromatic ring may not be strong enough to overcome the inherent reactivity of the fluorinating agent.
Troubleshooting Protocol:
-
Select the Appropriate Fluorinating Agent:
-
Milder Reagents: Consider using a milder and more selective electrophilic fluorinating agent. While highly reactive reagents like elemental fluorine are often unselective, N-F reagents offer a tunable level of reactivity.[13][14] Common choices include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS).[7][13][15]
-
Reagent Comparison Table:
-
| Reagent | Reactivity | Common Applications |
| Selectfluor® | High | Fluorination of electron-rich aromatics, enol ethers.[13] |
| NFSI | Moderate | General purpose, good for a range of substrates.[15] |
| NFOBS | High | Effective for various nucleophiles.[13] |
-
Optimize Reaction Conditions:
-
Solvent Effects: The choice of solvent can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates.
-
Temperature: Lowering the reaction temperature can often improve selectivity.
-
Additives: The use of Lewis acids or other additives can sometimes enhance regioselectivity.
-
-
Employ Directing Groups:
-
If possible, introduce a strong directing group onto the aromatic ring to guide the fluorination to the desired position. This group can potentially be removed in a subsequent step.
-
Logical Flow for Improving Regioselectivity
Caption: Decision-making process for improving regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with fluorinating agents?
A1: Safety is paramount in organofluorine chemistry. Key hazards include:
-
High Reactivity and Toxicity: Many fluorinating agents are highly reactive and can be toxic, corrosive, and may react violently with common laboratory solvents or moisture.[16][17][18][19]
-
Handling of Gaseous Reagents: Reagents like elemental fluorine (F₂) require specialized equipment and handling procedures due to their extreme reactivity and toxicity.[20]
-
Generation of Hydrogen Fluoride (HF): Many fluorination reactions can generate HF as a byproduct, which is highly corrosive to glass and extremely toxic.[18]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves specifically rated for the chemicals being used. Double-gloving is often recommended.[17]
-
Ventilation: Work in a well-ventilated fume hood.[17]
-
Material Compatibility: Ensure all reaction vessels and equipment are compatible with the fluorinating agents and potential byproducts.
-
Emergency Preparedness: Have an emergency plan in place and ensure access to appropriate spill kits and first aid, including calcium gluconate gel for potential HF exposure.[20][21]
Q2: How can I effectively monitor the progress of my fluorination reaction?
A2: Monitoring fluorination reactions can be challenging due to the unique properties of fluorinated compounds.
-
Thin-Layer Chromatography (TLC): TLC is a common initial method, but visualization of fluorinated compounds can be difficult. Use of specific stains or a UV lamp may be necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for monitoring reaction progress and identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a definitive technique for identifying and quantifying fluorinated species. ¹H and ¹³C NMR can also provide valuable information about the reaction progress.
Q3: What are the best practices for purifying fluorinated pharmaceutical intermediates?
A3: The purification of fluorinated compounds can be complicated by their unique physical properties, such as altered polarity and volatility.
-
Column Chromatography: Silica gel chromatography is a standard method. However, the choice of eluent system is critical and may require optimization.
-
Distillation: For volatile intermediates, distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
Q4: My fluorination reaction is leading to C-F bond activation and decomposition of my product. What can I do?
A4: Unwanted C-F bond activation can be a significant challenge, particularly with polyfluorinated compounds or in the presence of transition metal catalysts.[22][23][24][25]
-
Catalyst Selection: The choice of metal catalyst and ligands is crucial. Some metals are more prone to C-F activation than others.[23]
-
Reaction Conditions: Lowering the reaction temperature and using less forcing conditions can help to prevent C-F bond cleavage.
-
Substrate Design: If possible, modify the substrate to make the C-F bond less susceptible to activation.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding organofluorine chemistry. An introduction to the C-F bond – SINAPSE [sinapse.ac.uk]
- 5. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pharmtech.com [pharmtech.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
- 20. ipo.rutgers.edu [ipo.rutgers.edu]
- 21. zjwintime.com [zjwintime.com]
- 22. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 23. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]
- 24. baranlab.org [baranlab.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation Pathways of 2-Chloro-1-(3,4-difluorophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and environmental fate of 2-Chloro-1-(3,4-difluorophenyl)ethanol. Given that this compound is a key chiral intermediate in the synthesis of pharmaceuticals like Ticagrelor[1][2], understanding its biotransformation is critical for preclinical safety assessment and environmental impact analysis. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, this guide provides a framework for investigation based on established principles of xenobiotic metabolism and analytical chemistry.
Frequently Asked Questions (FAQs) on the Predicted Metabolism of this compound
Q1: What are the most likely metabolic pathways for this compound in a mammalian system?
A1: Based on its chemical structure, the primary metabolic transformations are expected to occur via Phase I and Phase II reactions.[3]
-
Phase I Reactions: The secondary alcohol group is a prime target for oxidation to the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This reaction is likely catalyzed by alcohol dehydrogenases or cytochrome P450 (CYP) enzymes.[4][5] Dehalogenation of the chloro group is also a possibility, potentially leading to a diol metabolite. Aromatic hydroxylation on the difluorophenyl ring is another potential, albeit likely minor, pathway.
-
Phase II Reactions: The hydroxyl group can undergo direct conjugation to form more water-soluble metabolites. The most common conjugation reactions are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs).[3]
Q2: Are the fluorine atoms on the phenyl ring likely to be metabolized?
A2: The carbon-fluorine bond is exceptionally strong and generally resistant to metabolic cleavage. Therefore, significant defluorination is considered unlikely under typical physiological conditions. The degradation of fluorinated aromatic compounds often proceeds with the fluorine atoms remaining intact on the aromatic ring.
Q3: What analytical techniques are best suited for identifying and quantifying potential metabolites?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile metabolites, but may require derivatization of the hydroxyl and potential carboxyl groups.[8] For structural elucidation of novel metabolites, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable.
Proposed Metabolic Pathway of this compound
Caption: Predicted major metabolic pathways of this compound.
Experimental Design and Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I metabolites, primarily those formed by CYP enzymes.
Objective: To determine the primary oxidative metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control compounds (e.g., a known CYP substrate like testosterone)
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Incubation: In a microcentrifuge tube, add the HLM and the master mix. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (typically 1-10 µM final concentration) to start the reaction. Include a negative control (without NADPH) and a positive control.
-
Time Points: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold ACN with 0.1% formic acid to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the quenched sample, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Troubleshooting Guide for Metabolite Identification Studies
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No metabolites detected | 1. The compound is metabolically stable. 2. Incorrect cofactor used (e.g., NADPH omitted for Phase I). 3. Insufficient incubation time. 4. Analytical sensitivity is too low. | 1. Increase incubation time or enzyme concentration. Consider using a more metabolically active system like hepatocytes. 2. Verify the composition and activity of the cofactor solution. 3. Extend the incubation period (e.g., up to 4 hours). 4. Optimize MS parameters for predicted metabolites. Use a more sensitive instrument if available. |
| Poor chromatographic peak shape | 1. Incompatible sample solvent with the mobile phase. 2. Column degradation. 3. Secondary interactions with the stationary phase. | 1. Evaporate the sample and reconstitute in the initial mobile phase. 2. Replace the column or use a guard column. 3. Adjust mobile phase pH or use a different column chemistry. |
| Ion suppression/enhancement in MS | 1. Matrix effects from the biological sample (e.g., salts, phospholipids). 2. High concentration of the parent compound affecting metabolite ionization. | 1. Improve sample cleanup using solid-phase extraction (SPE).[6] 2. Dilute the sample. Optimize chromatographic separation to ensure metabolites elute away from the parent compound and major matrix components. |
| Ambiguous metabolite structure | 1. Insufficient data from MS/MS for full structural elucidation. 2. Co-elution of isomeric metabolites. | 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict elemental composition. For definitive structure, scale up the incubation to isolate enough material for NMR analysis. 2. Optimize chromatography to separate isomers (e.g., use a longer column, shallower gradient, or different stationary phase). |
Experimental Workflow for Metabolite Identification
Caption: A typical workflow for the identification and characterization of drug metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 6. Comparison of analytical approaches for liquid chromatography/mass spectrometry determination of the alcohol biomarker ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic methods for blood alcohol determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 2-Chloro-1-(3,4-difluorophenyl)ethanol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[1][2] Designed for researchers, scientists, and professionals in drug development, this document will delve into the structural elucidation of this molecule using NMR, compare its spectral features with relevant analogues, and provide a robust experimental protocol for acquiring high-fidelity NMR data.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound is a chiral alcohol whose stereospecific synthesis is a critical step in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to reduce the risk of cardiovascular events.[3] The precise structural confirmation of this intermediate is paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). NMR spectroscopy is the cornerstone of this characterization, providing unambiguous information about the molecular structure, connectivity, and stereochemistry. This guide will serve as a comprehensive resource for understanding and interpreting the NMR data of this important compound.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally similar compounds. The definitive experimental data can be found in the supporting information of the cited publications from Organic Process Research & Development.[2][3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.25 - 7.15 | m | |
| H-5' | 7.25 - 7.15 | m | |
| H-6' | 7.10 - 7.00 | m | |
| H-1 | ~5.0 | dd | J(H-1, H-2a) ≈ 8.0, J(H-1, H-2b) ≈ 4.0 |
| H-2a, H-2b | 3.8 - 3.6 | m | |
| OH | Variable | br s |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1' | ~138 | t |
| C-2' | ~117 | d |
| C-3' | ~150 | dd |
| C-4' | ~150 | dd |
| C-5' | ~115 | d |
| C-6' | ~123 | d |
| C-1 | ~72 | s |
| C-2 | ~48 | s |
In-Depth Spectral Interpretation
The predicted spectral data reveals the intricate influence of the chloro and difluoro substituents on the chemical environment of each nucleus.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two fluorine atoms. The protons on the difluorophenyl ring (H-2', H-5', and H-6') will exhibit multiplets due to both proton-proton and proton-fluorine couplings.
The methine proton (H-1), being attached to a carbon bearing an oxygen atom and adjacent to the aromatic ring, is expected to resonate around 5.0 ppm. Its multiplicity will be a doublet of doublets due to diastereotopic protons on the adjacent carbon (H-2a and H-2b).
The methylene protons (H-2a and H-2b) are diastereotopic due to the adjacent chiral center (C-1). They are expected to resonate as a multiplet in the region of 3.6-3.8 ppm, deshielded by the adjacent chlorine atom.
The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.
¹³C NMR Spectrum Analysis
The aromatic carbons will show characteristic splitting patterns due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-4') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets of doublets. The other aromatic carbons will show smaller two- and three-bond couplings.
The carbon bearing the hydroxyl group (C-1) is expected to have a chemical shift of around 72 ppm. The carbon attached to the chlorine atom (C-2) will be deshielded and is predicted to appear around 48 ppm.[4]
Comparative Analysis with Structurally Related Compounds
To better understand the spectral features of this compound, a comparison with its structural analogues is insightful.
Table 3: Comparison of ¹H and ¹³C NMR Data of this compound and its Analogues (in CDCl₃)
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| This compound | H-1: ~5.0; H-2: 3.8-3.6 | C-1: ~72; C-2: ~48 |
| (S)-1-(2-Chlorophenyl)ethanol [5] | H-1: 5.32 (q); CH₃: 1.50 (d) | C-1: 66.9; CH₃: 23.5 |
| 1-(4-Fluorophenyl)ethanol | H-1: 4.89 (q); CH₃: 1.48 (d) | C-1: 69.8; CH₃: 25.3 |
| 1-Phenylethanol [5] | H-1: 4.91 (q); CH₃: 1.50 (d) | C-1: 70.4; CH₃: 25.1 |
The comparison highlights the downfield shift of the methine proton (H-1) in the chlorinated analogues due to the electron-withdrawing effect of the chlorine atom. Similarly, the fluorine substituents in the target molecule influence the chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse width: 30°
-
Spectral width: 16 ppm
-
Acquisition time: 4 s
-
Relaxation delay: 2 s
-
Number of scans: 16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse width: 30°
-
Spectral width: 240 ppm
-
Acquisition time: 1.5 s
-
Relaxation delay: 2 s
-
Number of scans: 1024
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
-
Visualizing Molecular Structure and Analytical Workflow
Visual aids are indispensable for a clear understanding of molecular structure and experimental processes.
Caption: Molecular structure with atom numbering for NMR assignments.
Caption: Workflow for NMR data acquisition and structural elucidation.
References
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 2-Chloro-1-(3,4-difluorophenyl)ethanol
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. 2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral alcohol and a key intermediate in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its combination of functional groups.[1] This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of this molecule, offering a predictive framework for its identification and characterization. Furthermore, we will objectively compare mass spectrometry with other critical analytical techniques, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their analytical workflows.
The Molecule at a Glance: Structure and Expected Ionization
This compound possesses a molecular formula of C₈H₇ClF₂O and a monoisotopic mass of approximately 192.01 g/mol . The structure features a chiral benzylic alcohol, a chloromethyl group, and a difluorinated phenyl ring. This combination of a labile hydroxyl group, a halogen, and an aromatic system suggests a rich and informative fragmentation pattern under electron ionization.
Upon electron impact, a high-energy electron will typically remove a non-bonding electron from the oxygen or one of the halogen atoms, or a π-electron from the aromatic ring, to generate the molecular ion (M⁺•). Due to the presence of chlorine, the molecular ion peak should be accompanied by an M+2 peak with an intensity of approximately one-third that of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope.[2]
Charting the Fragmentation Cascade: A Predictive Analysis
The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, driven by the formation of stable carbocations and neutral losses. The following is a proposed fragmentation scheme based on established principles of mass spectrometry for analogous structures.[3][4][5][6]
1. Alpha-Cleavage: The Dominant Pathway for Benzylic Alcohols
The most favorable cleavage event for benzylic alcohols is the scission of the C-C bond adjacent to the aromatic ring (alpha-cleavage).[6] This results in the formation of a resonance-stabilized benzylic cation. For our target molecule, this would lead to the loss of the chloromethyl radical (•CH₂Cl), generating a highly stable difluorobenzyl-hydroxy cation.
-
[M]⁺• → [M - CH₂Cl]⁺
An alternative alpha-cleavage involves the loss of the difluorophenyl radical, though this is generally less favored.
2. Benzylic Cleavage with Rearrangement: Formation of the Hydroxytropylium Ion
A common fragmentation pathway for benzyl alcohols involves the loss of a hydrogen radical from the benzylic carbon to form a stable oxonium ion.[3] Furthermore, rearrangement to a seven-membered tropylium ion is a characteristic fragmentation for many aromatic compounds, leading to a prominent peak at m/z 91 for toluene and related structures.[2] In the case of substituted benzyl alcohols, a hydroxytropylium ion or a related isomer can be formed.[3][5]
3. Loss of Neutral Molecules: Water and HCl Elimination
The presence of a hydroxyl group makes the loss of a neutral water molecule (H₂O) a probable fragmentation pathway, particularly in alcohols where this leads to a stabilized cation.[6][7] This would result in an [M - 18] peak.
Additionally, the presence of a chlorine atom allows for the potential elimination of a neutral hydrogen chloride (HCl) molecule, a common fragmentation for chloro-substituted compounds.
4. Cleavage of the C-Cl Bond
Direct cleavage of the carbon-chlorine bond is a characteristic fragmentation for alkyl halides.[6] This would result in the loss of a chlorine radical (•Cl) and the formation of the corresponding carbocation.
5. Fragmentation of the Aromatic Ring
Subsequent fragmentation of the difluorophenyl ring can occur, leading to the loss of neutral species such as acetylene (C₂H₂) or fluoroacetylene.
A visual representation of the predicted primary fragmentation pathways is provided below:
Caption: Predicted EI-MS fragmentation of this compound.
Predicted Mass Spectrum Data
Based on the fragmentation pathways discussed, the following table summarizes the expected key ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a prediction based on the expected stability of the fragment ions.
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 192/194 | [C₈H₇ClF₂O]⁺• | Molecular Ion | Moderate |
| 143 | [C₇H₅F₂O]⁺ | Difluorobenzyl-hydroxy cation | High (likely base peak) |
| 174/176 | [C₈H₆F₂O]⁺• | Ion from H₂O loss | Moderate |
| 157 | [C₈H₇F₂O]⁺ | Ion from •Cl loss | Moderate |
| 156 | [C₈H₆F₂O]⁺• | Ion from HCl loss | Low to Moderate |
| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation | Moderate |
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source would be employed.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
The following diagram illustrates the general workflow for this analysis:
Caption: General workflow for GC-MS analysis.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable structural information through fragmentation patterns, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques. The choice of technique depends on the specific analytical goal, such as purity determination, enantiomeric separation, or absolute structure confirmation.[8]
| Technique | Principle | Advantages | Disadvantages | Application for this Molecule |
| Mass Spectrometry (MS) | Ionization and separation of molecules based on mass-to-charge ratio. | High sensitivity, provides molecular weight and structural information through fragmentation. | Isomers can be difficult to distinguish, may require derivatization for volatile compounds. | Excellent for identification and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed information about the molecular structure, connectivity, and stereochemistry.[9] | Lower sensitivity compared to MS, requires larger sample amounts. | Essential for unambiguous structure confirmation and stereochemical assignment. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | High resolution, well-established for purity analysis and quantification.[10] Chiral stationary phases allow for enantiomeric separation.[11][12] | Does not inherently provide structural information (requires coupling to a detector like MS or UV). | Method of choice for purity analysis and enantiomeric excess determination.[8][13] |
Conclusion
The analysis of this compound by electron ionization mass spectrometry is predicted to yield a characteristic fragmentation pattern dominated by alpha-cleavage, leading to a stable difluorobenzyl-hydroxy cation. The presence of chlorine will be readily identifiable by the isotopic pattern of the molecular ion and chlorine-containing fragments. While mass spectrometry is a powerful tool for the initial identification and structural characterization of this important pharmaceutical intermediate, a multi-technique approach incorporating NMR for definitive structure confirmation and chiral HPLC for enantiomeric purity assessment is recommended for comprehensive analysis in a drug development setting. This integrated analytical strategy ensures the highest level of scientific rigor and data integrity.
References
- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 2. whitman.edu [whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical vs. Enzymatic Approaches
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is paramount, often dictating its biological activity, efficacy, and safety.[1] Chiral alcohols, in particular, are indispensable building blocks for a vast array of high-value compounds, from life-saving drugs to advanced materials.[2][3] The quest for enantiomerically pure alcohols has driven the development of sophisticated synthetic strategies, broadly categorized into chemical and enzymatic methods. This guide provides an in-depth, objective comparison of these two cornerstone approaches, offering experimental insights and data to inform the selection of the optimal synthetic route for your research and development needs.
The Great Divide: A Philosophical and Practical Overview
The choice between a chemical catalyst and an enzyme for synthesizing a chiral alcohol is not merely a technical decision; it reflects a fundamental difference in synthetic philosophy. Chemical methods, born from the legacy of traditional organic chemistry, offer versatility and a broad substrate scope, often relying on transition metal catalysts and chiral ligands to orchestrate stereoselectivity.[4] In contrast, enzymatic methods represent the pinnacle of "green" chemistry, harnessing the exquisite and inherent selectivity of nature's catalysts to perform transformations under mild, aqueous conditions with remarkable precision.[4][5]
The decision-making process is often a trade-off between the broad applicability of chemical synthesis, which is invaluable in early-stage discovery for creating diverse analogs, and the exceptional selectivity and sustainability of biocatalysis, which is often the superior choice for safe, efficient, and scalable manufacturing.[4]
Chemical Synthesis of Chiral Alcohols: Precision Forged in Fire
For decades, the asymmetric reduction of prochiral ketones using chemical catalysts has been a workhorse of organic synthesis.[4] These methods typically involve a metal-based catalyst in conjunction with a chiral ligand or a stoichiometric chiral reducing agent to control the facial selectivity of hydride delivery to the carbonyl group.
Key Chemical Methodologies
-
Asymmetric Transfer Hydrogenation (ATH): This widely used technique employs a transition metal catalyst, typically based on ruthenium (Ru) or rhodium (Rh), and a chiral ligand. A hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, provides the hydride in situ.[6] The Noyori-type catalysts, featuring a Ru-diamine-diphosphine complex, are classic examples and are commercially available.[7]
-
Asymmetric Hydrogenation: This method involves the direct use of hydrogen gas, often at elevated pressures, with a chiral transition metal catalyst (e.g., Ru-BINAP complexes). It is a highly efficient and atom-economical process, particularly suited for large-scale industrial applications.
-
Stoichiometric Chiral Reductions: These methods utilize chiral borane reagents to achieve high enantioselectivity. Prominent examples include:
-
Corey-Bakshi-Shibata (CBS) Reduction: Employs a catalytic amount of a chiral oxazaborolidine with a stoichiometric amount of a borane source (e.g., BH₃•THF).[8]
-
Midland's Alpine-Borane and Brown's DIP-Chloride: These are stoichiometric chiral borane reagents that can deliver high enantioselectivities for a range of ketones.[9]
-
Causality in Chemical Synthesis: The Rationale Behind the Rigor
The often harsh conditions associated with chemical synthesis—anhydrous solvents, inert atmospheres, and sometimes cryogenic temperatures—are a direct consequence of the nature of the reagents.[4] Organometallic catalysts and metal hydrides are typically highly reactive and sensitive to moisture and oxygen, which can quench the reagents and deactivate the catalyst. The use of non-coordinating, aprotic solvents is crucial to prevent unwanted side reactions and to ensure the proper functioning of the catalytic cycle. Cryogenic temperatures are often necessary to enhance the enantioselectivity by minimizing the thermal energy of the system, which can lead to non-selective reaction pathways.
Advantages and Limitations of Chemical Synthesis
| Advantages | Limitations |
| Broad Substrate Scope: Generally applicable to a wide variety of ketone structures.[4] | Harsh Reaction Conditions: Often requires anhydrous solvents, inert atmospheres, and extreme temperatures.[4] |
| Versatility: A vast library of catalysts and ligands allows for fine-tuning of reactivity and selectivity. | Environmental Impact: Can generate significant amounts of metallic and organic waste.[4] |
| Well-Established: Decades of research provide a solid foundation of predictable outcomes for many substrates. | Cost: Chiral ligands and precious metal catalysts can be expensive.[4] |
| Rapid Analog Synthesis: Ideal for medicinal chemistry campaigns requiring the synthesis of numerous derivatives.[4] | Metal Contamination: Products may require extensive purification to remove trace metals, a critical concern in pharmaceutical synthesis.[10] |
Enzymatic Synthesis of Chiral Alcohols: Nature's Approach to Precision
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[5] By employing isolated enzymes or whole-cell systems, chemists can achieve unparalleled levels of selectivity under remarkably mild conditions.[11]
Key Enzymatic Methodologies
-
Asymmetric Reduction with Ketoreductases (KREDs): KREDs, also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[12][13] This is arguably the most direct and efficient biocatalytic route. A critical component of this system is the nicotinamide cofactor (NADH or NADPH), which provides the hydride for the reduction.[4] As these cofactors are expensive, an in-situ regeneration system is essential for a cost-effective process.[13][14]
-
Kinetic Resolution with Lipases: This method starts with a racemic mixture of an alcohol. A lipase enzyme is then used to selectively acylate one of the enantiomers, typically using an acyl donor like vinyl acetate.[15][16] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. While highly effective, the maximum theoretical yield for the desired enantiomer is 50%.[15]
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR combines the enzymatic resolution with a chemical catalyst (often a ruthenium complex) that continuously racemizes the unreacted alcohol enantiomer in situ.[17][18] This allows for the theoretical conversion of 100% of the starting racemic alcohol into a single enantiomer of the acylated product.
The Elegance of Biocatalysis: Why It Works So Well
The extraordinary selectivity of enzymes stems from their complex, three-dimensional active sites. These sites are precisely shaped to bind the substrate in a specific orientation, allowing the catalytic machinery to act on only one face of the prochiral ketone or to distinguish between the two enantiomers of a racemic alcohol.[11] The reactions occur in aqueous media at or near ambient temperature and neutral pH, conditions that are dictated by the enzyme's natural operating environment.[4] This eliminates the need for harsh reagents and extreme conditions, making the processes inherently safer and more environmentally benign.
Advantages and Limitations of Enzymatic Synthesis
| Advantages | Limitations |
| Exceptional Enantioselectivity: Often achieves >99% enantiomeric excess (e.e.).[4] | Substrate Scope: A specific enzyme may have a limited range of acceptable substrates.[4] |
| Mild Reaction Conditions: Operates in aqueous solutions at ambient temperature and neutral pH.[4][11] | Process Optimization: Requires careful optimization of pH, temperature, cofactor regeneration, and enzyme loading.[4] |
| Environmentally Friendly: Biodegradable catalysts, use of water as a solvent, and reduced waste generation.[5] | Enzyme Stability: Operational stability can be a concern under non-optimal conditions, though protein engineering has made significant strides.[11] |
| High Chemo- and Regioselectivity: Can target a specific functional group, often eliminating the need for protecting groups.[11] | Kinetic Resolution Yield: Standard kinetic resolution is limited to a 50% theoretical yield.[15] |
Quantitative Data at a Glance
The following table provides a comparative summary of typical experimental data for the synthesis of a model chiral alcohol, (S)-1-phenylethanol, from acetophenone (for reduction methods) or racemic 1-phenylethanol (for resolution).
| Method | Catalyst / Enzyme | Conditions | Yield (%) | e.e. (%) | Configuration | Reference |
| Chemical (ATH) | Noyori Ru-Ts-DPEN catalyst / HCOOH/NEt₃ | Formic acid/triethylamine | 95 | 98 | (S) | [4] |
| Chemical (Stoichiometric) | (-)-DIP-Chloride | THF, -78°C | 85 | 98 | (S) | [4] |
| Enzymatic (Reduction) | Ketoreductase (KRED) with GDH for cofactor regeneration | Aqueous buffer, pH 7, 30°C | >95 | >99.5 | (S) | [11][14] |
| Enzymatic (Kinetic Resolution) | Candida antarctica Lipase B (CAL-B) | Hexane, vinyl acetate, 30°C | ~45 (alcohol) | >99 | (S) | [16][19] |
| Enzymatic (DKR) | CAL-B + Ru Catalyst | Toluene, vinyl acetate, 40°C | >90 (acetate) | >99 | (R) | [17][18] |
Note: Yields for kinetic resolution refer to the isolated unreacted alcohol, while DKR yield refers to the acylated product. Configuration can often be tuned by selecting the appropriate catalyst enantiomer or enzyme.
Visualizing the Workflows
To better understand the practical differences, the following diagrams illustrate the typical experimental workflows for a chemical asymmetric transfer hydrogenation and an enzymatic ketone reduction.
Caption: Workflow for Chemical Asymmetric Transfer Hydrogenation.
Caption: Workflow for Enzymatic Ketone Reduction.
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating, representative examples for the synthesis of (S)-1-phenylethanol.
Protocol 1: Enzymatic Asymmetric Reduction of Acetophenone using a Ketoreductase
Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess using a KRED and a glucose dehydrogenase (GDH) cofactor regeneration system.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ketoreductase (e.g., KRED-1001)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺ (sodium salt)
-
Acetophenone
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a 100 mL flask, prepare 50 mL of a 100 mM potassium phosphate buffer (pH 7.0).
-
Add Reagents: To the buffer, add D-glucose (1.5 g, 8.3 mmol), NADP⁺ (10 mg), GDH (10 mg, ~200 U), and KRED (20 mg, ~100 U). Stir gently until all solids are dissolved.
-
Substrate Addition: Add acetophenone (0.6 g, 5 mmol). The reaction mixture may become cloudy.
-
Incubation: Seal the flask and place it in an orbital shaker at 30°C and 150 rpm for 24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL), extracting with ethyl acetate (200 µL), and analyzing by chiral GC or HPLC.
-
Workup: Once the reaction is complete (>99% conversion), extract the mixture with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (S)-1-phenylethanol.
-
Analysis: Determine the yield and analyze the enantiomeric excess by chiral GC or HPLC.
Self-Validation: The protocol is self-validating through the monitoring step. The disappearance of the acetophenone peak and the appearance of the 1-phenylethanol peak in the chromatogram confirm the reaction's progress. Chiral analysis will validate the stereoselectivity of the transformation.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol
Objective: To resolve racemic 1-phenylethanol to obtain enantioenriched (S)-1-phenylethanol and (R)-1-phenylethyl acetate.[15]
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL flask, add racemic 1-phenylethanol (1.22 g, 10 mmol) and 20 mL of anhydrous hexane.
-
Acyl Donor: Add vinyl acetate (1.29 g, 15 mmol, 1.5 equivalents).
-
Enzyme Addition: Add immobilized lipase (120 mg).
-
Incubation: Seal the flask and shake at 30°C and 150 rpm.
-
Monitoring: Periodically withdraw small aliquots, filter out the enzyme, and analyze by chiral GC or HPLC to monitor the conversion and the e.e. of both the remaining alcohol and the formed ester. The ideal endpoint is at or very near 50% conversion.
-
Reaction Termination: When the reaction reaches ~50% conversion (typically 4-8 hours), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh hexane and reused.
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Separate the resulting (S)-1-phenylethanol and (R)-1-phenylethyl acetate by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Analysis: Determine the yields and analyze the enantiomeric excess of both isolated products.
Self-Validation: The progress to ~50% conversion is the key validation point. At this stage, if the enzyme is highly selective, both the remaining substrate and the product should exhibit high enantiomeric excess, which is confirmed by chiral chromatography.
Conclusion: A Symbiotic Toolbox for Modern Synthesis
Both chemical and enzymatic methods offer powerful and distinct advantages for the synthesis of chiral alcohols. The choice between them is not a matter of one being universally superior, but rather which tool is best suited for the specific task at hand.
Biocatalysis is the preferred method when high enantioselectivity, process safety, and environmental impact are the primary drivers.[4] It is exceptionally well-suited for the large-scale, sustainable manufacturing of a specific target molecule where an optimized enzyme can be deployed.[11]
Chemical synthesis remains indispensable for its broad substrate applicability and is the go-to method in early-stage research and development, where the rapid synthesis of a wide range of analogs is paramount.[4]
As the fields continue to converge, with directed evolution creating enzymes with broader substrate scopes and novel chemical catalysts operating under milder, more sustainable conditions, the modern synthetic chemist is equipped with an expanding and increasingly synergistic toolbox. The future of chiral alcohol synthesis lies not in a competition between these two approaches, but in their intelligent and complementary application to solve the complex challenges of modern chemical and pharmaceutical development.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 19. mdpi.com [mdpi.com]
comparing different reducing agents for 2-chloro-1-(3,4-difluorophenyl)ethanone reduction
A Comparative Guide to the Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone
Introduction: The Strategic Importance of Chiral Halohydrins
In the landscape of modern pharmaceutical synthesis, the production of enantiomerically pure building blocks is paramount. The chiral alcohol, 2-chloro-1-(3,4-difluorophenyl)ethanol (CFPL), stands out as a critical intermediate, particularly in the synthesis of the P2Y12 platelet aggregation inhibitor, Ticagrelor, where the (S)-enantiomer is a key precursor.[1][] The parent compound, 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO), is a prochiral ketone, and its reduction presents a fundamental challenge in stereoselective synthesis.[3][4] The goal is not merely to reduce the ketone functionality but to do so with impeccable control over the stereochemistry at the newly formed chiral center, achieving high enantiomeric excess (ee) and chemical yield.
This guide provides a comprehensive comparison of the primary methodologies employed for this reduction. We will move beyond a simple recitation of protocols to dissect the underlying principles, compare performance based on experimental data, and offer field-proven insights into the practical application of each technique, from classical achiral methods to sophisticated asymmetric chemical and biological catalysis.
Comparative Analysis of Reduction Strategies
The selection of a reducing agent is a critical decision dictated by the desired outcome: a racemic mixture for analytical standards or a single enantiomer for active pharmaceutical ingredient (API) synthesis. We will explore three main classes of reductants.
Achiral Hydride Reductants: The Baseline for Reactivity
Simple metal hydride reagents, such as sodium borohydride (NaBH₄), are effective for the straightforward reduction of the ketone to the corresponding secondary alcohol.
-
Mechanism of Action: NaBH₄ acts as a source of hydride ions (H⁻). The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon.[5] Subsequent protonation of the resulting alkoxide, typically by the protic solvent (e.g., ethanol) or an acidic workup, yields the final alcohol product.[6][7]
-
Performance & Utility: While reliable and high-yielding, this method offers no stereocontrol, producing a 50:50 racemic mixture of the (R)- and (S)-alcohols. Its primary utility is in generating analytical standards or in synthetic routes where the subsequent step does not require a specific enantiomer. It is a cost-effective and operationally simple method, serving as a valuable baseline for comparison.[8]
Asymmetric Catalysis: Precision in Chemical Synthesis
For the production of enantiomerically pure CFPL, asymmetric catalysis is the cornerstone of chemical synthesis. These methods utilize a small amount of a chiral catalyst to steer the reduction towards a single enantiomer.
The CBS reduction is a robust and widely used method for the enantioselective reduction of ketones.[9] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, most commonly borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF.[10][11][12]
-
Causality of Stereoselection: The magic of the CBS reduction lies in its highly organized transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid. It first coordinates with the borane, activating it as a hydride donor.[13] The ketone then coordinates to the endocyclic boron of the catalyst in a sterically controlled manner, positioning the larger substituent (the difluorophenyl ring) away from the catalyst's chiral directing group.[14] This pre-organization ensures that the hydride is delivered to one specific face of the ketone, leading to the formation of a single enantiomer.[13][15] A patent for the synthesis of (S)-CFPL specifically mentions using a complex of (S)-diphenylprolinol with borane dimethyl sulfide as the reducing system.[16]
Catalytic hydrogenation, pioneered by Noyori, represents the pinnacle of atom economy and efficiency in asymmetric reductions.[17] These reactions use hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like formic acid (asymmetric transfer hydrogenation) to reduce the ketone in the presence of a chiral transition metal complex, typically based on Ruthenium (Ru) or Iridium (Ir).[18][19][20]
-
Mechanism of Stereocontrol: In a typical Noyori-type hydrogenation, the chiral ligand (e.g., BINAP) creates a C₂-symmetric chiral environment around the ruthenium metal center.[21] The ketone substrate coordinates to the metal, and the reaction proceeds through an outer-sphere mechanism where the hydride on the metal and a proton from the ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[17][22] This highly organized transfer dictates the stereochemical outcome. For the reduction of α-chloro aromatic ketones like CFPO, catalysts such as η⁶-arene/TsDPEN−Ru(II) complexes have demonstrated excellent enantioselectivity.[19] A patented process for (S)-CFPL utilizes a metal catalyst with a formic acid/triethylamine mixture as the hydrogen source, achieving high optical purity.[16]
Biocatalysis: The Green Chemistry Approach
Enzymatic reductions using ketoreductases (KREDs) have emerged as a powerful and sustainable alternative to traditional chemical methods. These reactions leverage the exquisite selectivity of enzymes to produce chiral alcohols with near-perfect enantiomeric excess under mild, aqueous conditions.[23][24]
-
Expertise in Action: The choice of enzyme is critical. Different microorganisms produce reductases that follow Prelog's rule (delivering hydride to the Re-face of the carbonyl) or anti-Prelog's rule (delivering to the Si-face), allowing for the selective synthesis of either the (R)- or (S)-enantiomer. For instance, a novel short-chain dehydrogenase, PpKR8, has been used for the highly efficient synthesis of (R)-CFPL.[25] Conversely, engineered reductases like LsCRM4 and CmCR have been employed to produce (S)-CFPL with outstanding yield and optical purity.[1][26]
-
Trustworthiness of the System: Biocatalytic systems often incorporate a cofactor regeneration cycle. The KREDs typically use nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as the hydride source. As this cofactor is expensive, a secondary enzyme (e.g., glucose dehydrogenase) and a cheap sacrificial substrate (e.g., glucose or isopropanol) are used to continuously regenerate the active NADH/NADPH in situ, making the process economically viable.[25]
Data-Driven Performance Comparison
The following table summarizes experimental data from various sources to provide an objective comparison of the different reduction strategies for CFPO.
| Method | Reducing Agent / Catalyst System | Product | Yield (%) | ee (%) | Key Conditions | Pros | Cons |
| Achiral Reduction | NaBH₄ in Ethanol | (R/S)-CFPL | >95% (Typical) | 0% | Room Temp, 15-30 min | Simple, fast, inexpensive, high yield | No stereocontrol |
| CBS Reduction | (S)-DPP catalyst / BH₃·SMe₂ | (S)-CFPL | Not specified | >99% | Anhydrous conditions required | High ee, predictable stereochemistry | Stoichiometric borane, requires anhydrous conditions |
| Asymmetric Transfer Hydrogenation | Ru-based catalyst / HCOOH:NEt₃ | (S)-CFPL | 68.4% | 98.3% | 30 °C, overnight | Catalytic, avoids H₂ gas | Moderate yield, requires catalyst synthesis |
| Biocatalysis (Whole-Cell) | E. coli expressing CmCR / Glucose | (S)-CFPL | 95.9% | >99% | 30 °C, pH 7.0, aqueous buffer | Extremely high ee, green, mild conditions | Lower substrate concentration, process optimization needed |
| Biocatalysis (Isolated Enzyme) | PpKR8 / GDH / NAD⁺ / Glucose | (R)-CFPL | >99% | 99.9% | 35 °C, pH 8.0, aqueous buffer | Extremely high ee, very high substrate loading (up to 300 g/L) | Requires enzyme expression and purification |
Visualizing the Mechanisms of Asymmetric Reduction
To understand the source of enantioselectivity, it is crucial to visualize the proposed transition states of the catalytic cycles.
Caption: Proposed mechanism for the Corey-Bakshi-Shibata (CBS) reduction.
Caption: Simplified mechanism for Noyori asymmetric hydrogenation of a ketone.
Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating and provide a clear path to execution for researchers.
Protocol 1: Biocatalytic Synthesis of (S)-CFPL via Whole-Cell Reduction
(Based on the methodology described by ResearchGate contributors)[1]
Objective: To produce (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with high yield and enantiomeric excess using a recombinant E. coli system.
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., CmCR) and glucose dehydrogenase (GDH).
-
2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Deep Eutectic Solvent (DES), e.g., Choline Chloride:Lactic Acid (optional co-solvent)
-
Ethyl acetate for extraction
-
Standard lab glassware and shaker incubator
Procedure:
-
Cell Culture & Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce enzyme expression. Harvest the cells via centrifugation and wash with phosphate buffer. Resuspend the cell pellet to a desired optical density (e.g., OD₆₀₀ = 50) in the reaction buffer.
-
Reaction Setup: In a baffled flask, combine the cell suspension, D-glucose (e.g., 1.2 equivalents relative to substrate), and buffer. If using a co-solvent, add the DES (e.g., 7.5% v/v).
-
Substrate Addition: Dissolve CFPO (e.g., 100 mM final concentration) in a minimal amount of a water-miscible solvent or add directly if liquid. Add the substrate to the reaction mixture to initiate the reduction.
-
Incubation: Place the flask in a shaker incubator at 30 °C and agitate (e.g., 200 rpm). Monitor the reaction progress by taking aliquots at regular intervals and analyzing via TLC or HPLC.
-
Workup and Isolation: Once the reaction is complete (typically 12-24 hours), centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Determine the chemical yield by weight. Analyze the enantiomeric excess (% ee) using chiral HPLC. The product should be (S)-CFPL with >99% ee and a chemical yield of ~96%.[1]
Protocol 2: Asymmetric Transfer Hydrogenation for (S)-CFPL
(Based on the patent by Suzhou Kaiyuan Minsheng Sci & Tech Co Ltd)[16]
Objective: To synthesize (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using a catalytic transfer hydrogenation approach.
Materials:
-
2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO)
-
Chiral Ru-based catalyst (e.g., as described in the patent literature)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Water
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reagent Preparation: Prepare a pre-mixed solution of the hydrogen donor by combining formic acid and triethylamine (e.g., in a 5:2 molar ratio). Caution: This is an exothermic reaction.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen), charge the CFPO substrate (e.g., 20 mmol, 1 eq), the chiral ruthenium catalyst (e.g., 0.00066 eq), and anhydrous dichloromethane (40 mL).
-
Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask at room temperature.
-
Incubation: Raise the temperature to 30 °C and stir the reaction overnight. Monitor the conversion of the starting material by TLC.
-
Quenching and Workup: Upon completion, cool the reaction to room temperature and quench by adding water (20 mL). Stir vigorously, then allow the layers to separate.
-
Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography (e.g., eluting with petroleum ether:ethyl acetate). Determine the yield and measure the enantiomeric excess by chiral HPLC, which is expected to be approximately 98.3% for the (S)-enantiomer.[16]
Conclusion and Future Outlook
The reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is a well-studied transformation with multiple viable pathways.
-
For rapid, small-scale synthesis where stereochemistry is irrelevant, sodium borohydride remains the go-to reagent for its simplicity and efficiency.
-
For scalable, high-enantiopurity chemical synthesis, asymmetric transfer hydrogenation and CBS reduction are powerful and reliable methods. They offer excellent stereocontrol and are well-established in industrial settings. The choice between them may depend on factors like catalyst availability, cost, and tolerance to functional groups.
-
Biocatalysis represents the future of sustainable and selective synthesis. With the ability to produce either enantiomer in aqueous media at ambient temperature and pressure with near-perfect enantioselectivity, KREDs are an exceptionally attractive option, particularly as the technology for enzyme discovery and optimization continues to advance. The documented success in achieving high substrate loading (up to 300 g/L) demonstrates its industrial viability.[25]
Ultimately, the choice of reducing agent is a multi-faceted decision. Researchers and process chemists must weigh the need for stereocontrol, scalability, cost, and environmental impact to select the optimal method for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 3. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Borane Reagents [organic-chemistry.org]
- 12. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 18. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 22. ethz.ch [ethz.ch]
- 23. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 24. organicreactions.org [organicreactions.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol: A Biocatalytic Perspective
Introduction: The Quest for Chiral Purity
In the landscape of modern pharmaceuticals, the synthesis of enantiomerically pure compounds is not merely a goal but a necessity. Chiral intermediates are the foundational pillars upon which complex, stereospecific drugs are built. One such critical building block is 2-Chloro-1-(3,4-difluorophenyl)ethanol (CFPL), a key precursor in the synthesis of Ticagrelor, a potent antiplatelet agent used in the treatment of acute coronary syndromes.[1][2] The therapeutic efficacy of Ticagrelor is intrinsically linked to the specific stereochemistry of its intermediates, demanding a synthetic route that delivers high optical purity with exceptional control.
Traditionally, the production of chiral alcohols like CFPL has relied on classical chemical methods, such as asymmetric reduction using chiral catalysts. While effective, these methods often necessitate harsh reaction conditions, expensive and toxic metal catalysts, and stringent anhydrous environments.[3][4] In recent years, the principles of green chemistry have steered the focus towards biocatalysis, employing enzymes like ketoreductases (KREDs) to perform these transformations with remarkable precision under mild, aqueous conditions.[5][6]
This guide provides a comprehensive comparison of various ketoreductases for the synthesis of CFPL, supported by experimental data and protocols. We will delve into the performance of several notable enzymes, contrast the biocatalytic approach with a prominent chemical alternative, and provide detailed methodologies to empower researchers in drug development and process chemistry to make informed decisions.
Part 1: The Biocatalytic Arsenal - A Comparative Analysis of Ketoreductases
Ketoreductases, a class of oxidoreductase enzymes, utilize nicotinamide cofactors (NADH or NADPH) to reduce prochiral ketones to their corresponding chiral alcohols with high stereoselectivity.[7] The search for the ideal KRED for CFPL synthesis has led to the identification and engineering of several highly efficient candidates. Their performance is a testament to the power of both natural enzyme diversity and modern protein engineering.
The choice of enzyme is dictated by several critical performance metrics: substrate tolerance, conversion rate, enantioselectivity (measured as enantiomeric excess, e.e.), and overall process efficiency, often quantified by the space-time yield (STY). The following table summarizes the performance of several leading ketoreductases in the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to CFPL.
| Enzyme / Mutant | Source Organism | Substrate Conc. (g/L) | Conversion (%) | e.e. (%) | Product | Time (h) | STY (g/L/d) | Key Features / Cofactor System |
| LsCR M3 [1] | Engineered Carbonyl Reductase | 400 | >99 | >99.9 | (S)-CFPL | 11 | 809 | Engineered mutant; Isopropanol as co-substrate/co-solvent. |
| PpKR8 [8] | Paraburkholderia phymatum | 300 | >99 | >99.9 | (R)-CFPL | 10 | 728 | Co-expressed with glucose dehydrogenase (GDH) for NADH regeneration. |
| ChKRED20 L205A [9] | Chryseobacterium sp. (mutant) | 200 | >99 | >99 | (S)-CFPL | 20 | 240 | 10x activity of wild-type; Isopropanol as co-substrate. |
| KR-01 [2] | Proprietary KRED library | 500 | ~100 | >99.9 | (S)-CFPL | - | 145.8 mmol/L/h | High substrate loading. |
| CmCR [10] | Recombinant E. coli | - | - | - | (S)-CFPL | - | - | NADH-dependent; activity enhanced by deep eutectic solvents (DES). |
Expert Insights: The data clearly illustrates the remarkable efficiency of modern biocatalysts. Enzymes like LsCR M3 and KR-01 demonstrate exceptional tolerance to high substrate concentrations (≥400 g/L), a critical factor for industrial scalability.[1][2] The high space-time yields achieved, particularly by LsCR M3 and PpKR8, rival or even exceed those of traditional chemical processes.[1][8] It is also noteworthy that different enzymes can produce opposite enantiomers (e.g., PpKR8 yields (R)-CFPL), offering valuable flexibility in chiral synthesis.[8] The success of these enzymes is often coupled with an efficient cofactor regeneration system, such as using glucose dehydrogenase (GDH) or a simple co-substrate like isopropanol, which makes the process economically viable by recycling the expensive NAD(P)H cofactor.
Part 2: In the Lab - A Protocol for Biocatalytic Reduction
To translate the data into practice, a robust and reproducible protocol is essential. The following methodology is a representative example of a whole-cell biocatalytic reduction for producing (S)-CFPL, based on principles from high-performing systems.
Experimental Protocol: Whole-Cell Bioreduction of CFPO
Causality Behind the Method: This protocol utilizes E. coli cells overexpressing a selected ketoreductase and a glucose dehydrogenase. The whole-cell approach is often preferred for its simplicity, as it bypasses the need for costly and time-consuming enzyme purification. The GDH enzyme is co-expressed to continuously regenerate the NADPH cofactor required by the KRED, using inexpensive glucose as the ultimate reductant. This "self-validating" system ensures the reaction proceeds to completion by preventing cofactor limitation.
Materials:
-
Recombinant E. coli cells co-expressing KRED and GDH (lyophilized powder)
-
2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Toluene or Isopropanol (as co-solvent)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup: In a 250 mL baffled flask, combine 50 mL of 100 mM potassium phosphate buffer (pH 7.0), 5.0 g of CFPO (100 g/L), and 7.5 g of D-glucose (1.5 eq).
-
Solubilization: Add 5 mL of toluene (10% v/v) to the mixture. This organic co-solvent helps to dissolve the highly hydrophobic CFPO substrate, increasing its availability to the enzyme within the cells.
-
Initiation: Add 0.5 g of lyophilized recombinant E. coli cells. The cell membrane acts as a natural capsule for the enzymes, and the co-solvent can help permeabilize it to facilitate substrate and product transfer.
-
Incubation: Seal the flask and place it in a shaking incubator at 35°C and 200 rpm. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours).
-
Work-up: Once HPLC analysis shows complete conversion of the starting material (typically 12-24 hours), terminate the reaction.
-
Extraction: Transfer the reaction mixture to a separation funnel and extract the product three times with 50 mL of ethyl acetate. The organic layers are combined.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC analysis.
Biocatalytic Workflow Diagram
Caption: Workflow for whole-cell biocatalytic synthesis of (S)-CFPL.
Part 3: The Chemical Alternative - Corey-Bakshi-Shibata (CBS) Reduction
While biocatalysis presents a compelling case, it is crucial to compare it against established chemical methods. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used technique for the enantioselective reduction of ketones.[4][11] It employs a chiral oxazaborolidine catalyst in the presence of a borane source.
Mechanism Rationale: The CBS reduction's high enantioselectivity stems from a well-defined, six-membered transition state.[12] The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, exposing one prochiral face to hydride delivery from the borane-amine complex.[4] This elegant mechanism reliably produces chiral alcohols with high optical purity.
Comparison: Biocatalysis vs. CBS Reduction
| Parameter | Biocatalysis (Ketoreductase) | Chemical Synthesis (CBS Reduction) |
| Catalyst | Enzyme (Protein) | Chiral Oxazaborolidine |
| Reductant | NAD(P)H (regenerated) | Borane (e.g., BH₃·SMe₂, Catecholborane) |
| Solvent | Primarily Aqueous Buffer | Anhydrous Organic (THF, Toluene)[3] |
| Temperature | Mild (25-45°C) | Broad Range (-78°C to room temp.) |
| Selectivity | Excellent (>99% e.e. common) | Excellent (>98% e.e. common)[3] |
| Pros | Environmentally benign, mild conditions, high safety profile, avoids toxic metals. | Broad substrate scope, well-established, predictable selectivity.[13] |
| Cons | Substrate inhibition at high conc., potential enzyme instability, requires biological expertise. | Requires strict anhydrous conditions, hazardous/pyrophoric reagents (borane), potential metal contamination.[4] |
CBS Reduction Mechanism Diagram
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion: A Greener Path to Purity
The synthesis of this compound stands as a prime example of where modern biotechnology offers a superior alternative to traditional chemistry. While the CBS reduction remains a robust and valuable tool in the chemist's arsenal, the use of ketoreductases presents a compelling pathway characterized by high efficiency, exceptional selectivity, and a significantly improved environmental and safety profile.
The data from enzymes like LsCR M3, PpKR8, and engineered ChKRED20 demonstrates that biocatalysis is not just a "green" alternative but a technologically advanced and industrially viable solution.[1][8][9] The ability to operate at high substrate loads in aqueous media at mild temperatures simplifies processes, reduces energy consumption, and eliminates hazardous waste streams. For researchers and drug development professionals, embracing biocatalysis is a strategic move towards more sustainable, efficient, and cost-effective manufacturing of the chiral building blocks that form the foundation of next-generation therapeutics.
References
- 1. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 6. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 7. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide: Immobilized vs. Free Enzymes in Bioreduction
For researchers, scientists, and professionals in drug development, the choice of biocatalyst format is a critical decision point that profoundly impacts process efficiency, cost, and product purity. Bioreduction, a cornerstone of modern synthesis for producing chiral molecules, frequently employs enzymes like ketoreductases (KREDs). The debate between using these enzymes in their soluble, "free" form versus an "immobilized" state is not merely academic; it has significant practical consequences.
This guide provides an in-depth, objective comparison of the performance of immobilized versus free enzymes in bioreduction. We will move beyond theoretical advantages to explore the underlying mechanisms, present supporting experimental data, and provide actionable protocols to empower you to make the most informed decision for your specific application.
The Rationale for Immobilization: Overcoming the Limitations of Free Enzymes
In a perfect laboratory setting, a free enzyme in solution offers maximum catalytic activity due to unrestricted access to the substrate. However, scaling up this idyllic scenario for industrial or complex research applications reveals significant drawbacks. Free enzymes are often delicate, susceptible to denaturation from shifts in temperature or pH, and their recovery from the reaction mixture is frequently impractical or incomplete.[1][2] This leads to several challenges:
-
Poor Operational Stability: Free enzymes can quickly lose activity under harsh process conditions.[2]
-
Lack of Reusability: Being soluble, the enzyme is typically lost with the product, making it a single-use, expensive reagent.[1][3]
-
Complicated Downstream Processing: The presence of the soluble enzyme in the final product stream necessitates complex and costly purification steps to ensure product purity.[3][4]
-
Process Control: Terminating the reaction precisely can be difficult without a straightforward method to remove the catalyst.[4][5]
Enzyme immobilization directly addresses these challenges by confining the enzyme to an inert, insoluble support material, effectively creating a heterogeneous biocatalyst.[5][6][7] This confinement can be achieved through several methods, each with distinct advantages and disadvantages:
-
Adsorption: Enzymes bind physically to a support (e.g., silica) via weak forces like van der Waals interactions. This method is simple, but enzyme leaching can be a concern.[1]
-
Covalent Bonding: A strong, stable chemical bond is formed between the enzyme and the support. This minimizes leaching but carries a risk of distorting the enzyme's active site if not optimized.[1][8]
-
Entrapment: The enzyme is physically enclosed within the pores of a polymer gel matrix (e.g., calcium alginate). This protects the enzyme well but can introduce mass transfer limitations, slowing substrate access to the active site.[9][10]
-
Cross-Linking: Enzymes are chemically linked to each other to form large, insoluble aggregates (Cross-Linked Enzyme Aggregates or CLEAs). This is a carrier-free method that can yield highly stable catalysts.[1][8]
The choice of immobilization technique is a critical experimental parameter that directly influences the final performance of the biocatalyst.[5]
Performance Metrics: A Head-to-Head Comparison
The decision to immobilize an enzyme is a trade-off. While some initial activity may be sacrificed, the gains in stability and reusability often result in a more efficient and economical overall process.
| Performance Metric | Free Enzymes | Immobilized Enzymes | Scientific Rationale |
| Initial Catalytic Activity | Typically higher due to no mass transfer limitations and full conformational freedom. | Often lower initial activity.[11][12] | Immobilization can cause minor conformational changes or block parts of the active site. Entrapment methods can create a diffusion barrier (mass transfer limitation) for the substrate and product.[13] |
| Thermal & pH Stability | Lower stability; susceptible to denaturation outside of optimal ranges. | Significantly enhanced stability over broader temperature and pH ranges.[5][12][14] | The rigid support matrix protects the enzyme from harsh environmental conditions and restricts the conformational changes that lead to unfolding and denaturation.[2] |
| Reusability | Not reusable; catalyst is consumed or lost in a single batch. | Highly reusable for multiple reaction cycles (often 10+).[3][5][8] | As a heterogeneous catalyst, the immobilized enzyme can be easily separated from the reaction mixture by simple filtration or centrifugation and reintroduced into a new batch. |
| Operational Stability | Activity degrades relatively quickly during the reaction. | Maintains high activity over prolonged operational periods.[6][12] | The protective microenvironment provided by the support material shields the enzyme from denaturation and degradation over time. |
| Downstream Processing | Complex and costly; requires steps to separate the soluble enzyme from the product. | Simplified and cost-effective; product stream is inherently enzyme-free.[3][4][5] | The enzyme is physically separated from the product solution, eliminating the need for subsequent purification steps like chromatography to remove the biocatalyst. |
| Process Control | Difficult to stop the reaction precisely at a desired endpoint. | Excellent control; the reaction can be stopped immediately by removing the catalyst.[4][5] | The physical removal of the immobilized enzyme instantly halts all catalytic activity. |
Visualizing the Workflow Advantage
The true value of immobilization becomes clear when visualizing the entire process workflow, from reaction to purified product. The immobilized enzyme pathway is significantly more streamlined.
Caption: Workflow comparison of free vs. immobilized enzymes.
The reusability of immobilized enzymes is a paradigm shift in process economics, transforming the biocatalyst from a consumable reagent into a long-term capital asset.
Caption: The reusability cycle of immobilized enzymes.
Experimental Protocols: A Self-Validating System
To provide a practical context, we describe generalized protocols for the bioreduction of a model substrate, ethyl-2-methylacetoacetate, using a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.[15]
Protocol 1: Bioreduction Using Free KRED and GDH
This protocol establishes a baseline for activity using soluble enzymes.
1. Reagent Preparation:
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.5.
-
Substrate Stock: 350 mM ethyl-2-methylacetoacetate in DMSO.
-
Cofactor Stock: 10 mM NADP⁺ in buffer.
-
Glucose Stock: 1 M D-glucose in buffer.
-
Enzyme Solutions: Prepare solutions of free KRED and free GDH in cold buffer to desired concentrations (e.g., 1-2 mg/mL).
2. Reaction Setup (10 mL total volume):
-
In a temperature-controlled vessel (e.g., 30°C), add 7.9 mL of buffer.
-
Add 1.0 mL of Glucose Stock (final conc. 100 mM).
-
Add 1.0 mL of Cofactor Stock (final conc. 1 mM).
-
Add appropriate volumes of KRED and GDH enzyme solutions.
-
Initiate the reaction by adding 0.1 mL of the Substrate Stock (final conc. 35 mM).
-
Stir the reaction at a constant speed.
3. Reaction Monitoring & Analysis:
-
Withdraw aliquots (e.g., 100 µL) at regular time intervals (0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the reaction in the aliquot by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by protein precipitation.
-
Analyze the substrate conversion and product formation via chiral GC or HPLC.
4. Post-Reaction:
-
The entire reaction mixture, containing product, residual substrate, and both enzymes, must proceed to downstream purification.
Protocol 2: Bioreduction Using Co-Immobilized KRED and GDH
This protocol demonstrates the setup for a reusable biocatalyst.
Part A: Enzyme Immobilization by Entrapment in Alginate Beads
-
Yeast Cell Preparation (as a source of enzymes): Prepare a suspension of baker's yeast (1g) in water (10 mL).[16][17]
-
Alginate Mixture: In a separate beaker, dissolve 0.4g of sodium alginate in 10 mL of water to form a viscous gel. Mix the yeast suspension into the sodium alginate gel.[17]
-
Bead Formation: Prepare a 2% w/v solution of sterile, chilled calcium chloride.[16] Draw the yeast-alginate mixture into a syringe and add it drop-wise into the stirring calcium chloride solution. Beads will form instantly as the alginate cross-links.[17]
-
Curing & Washing: Allow the beads to harden in the solution for 15-20 minutes. Decant the calcium chloride solution and wash the beads thoroughly with sterile buffer to remove any un-entrapped cells and excess reagents. The immobilized enzyme beads are now ready for use.
Part B: Bioreduction using Immobilized Enzyme Beads
-
Reaction Setup:
-
Place the washed, immobilized enzyme beads into a vessel.
-
Prepare the same reaction mixture as in Protocol 1 (buffer, glucose, NADP⁺, substrate) without the free enzymes.
-
Add this reaction solution to the beads to start the reaction.
-
Stir gently to ensure good mixing without physically damaging the beads.
-
-
Reaction Monitoring & Analysis:
-
Withdraw aliquots of the supernatant (the liquid surrounding the beads) at regular intervals. The beads remain in the reactor.
-
Analyze the supernatant as described in Protocol 1.
-
-
Catalyst Recovery and Reuse:
-
At the end of the reaction, simply decant or filter the product solution from the beads.
-
Wash the beads with fresh buffer.
-
The beads can now be added to a fresh batch of reaction solution to begin the next cycle. This process can be repeated numerous times.[15]
-
Conclusion: A Strategic Choice for Sustainable Biocatalysis
While free enzymes offer high initial activity, their practical application at scale is hampered by instability, a lack of reusability, and the creation of complex purification challenges.[1][2][3] Enzyme immobilization provides a robust solution, transforming a soluble catalyst into a durable, reusable, and easily separable asset.[5][6]
The data consistently shows that immobilized enzymes exhibit superior thermal and pH stability, maintain their activity over numerous cycles, and drastically simplify downstream processing.[5][12][14][15] For researchers and drug development professionals aiming to create efficient, scalable, and economically viable bioreduction processes, the strategic implementation of enzyme immobilization is not just an alternative—it is a critical enabling technology for sustainable and green chemistry.[1]
References
- 1. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 2. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rnlkwc.ac.in [rnlkwc.ac.in]
- 4. What are the advantages of using immobilized enzymes over using free enzymes? | AAT Bioquest [aatbio.com]
- 5. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. differencebetween.com [differencebetween.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzyme Immobilization by Gel Entrapment [user.eng.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. tutorchase.com [tutorchase.com]
- 13. researchgate.net [researchgate.net]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
A Cost-Benefit Analysis of Biocatalytic Synthesis of Pharmaceutical Intermediates: A Comparative Guide
In the relentless pursuit of more efficient, cost-effective, and sustainable drug development, the pharmaceutical industry is increasingly turning to biocatalysis as a powerful alternative to traditional chemical synthesis for the production of key pharmaceutical intermediates. This guide provides an in-depth, data-driven comparison of these two synthetic paradigms, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in process development. We will move beyond theoretical advantages to dissect the practicalities of implementation, backed by experimental data and detailed protocols for the synthesis of industry-relevant intermediates.
The Imperative for Greener, More Efficient Synthesis
The synthesis of complex active pharmaceutical ingredients (APIs) often involves multi-step processes that can be resource-intensive, generate significant waste, and rely on costly and hazardous materials. Traditional chemical synthesis, while a cornerstone of the industry, frequently faces challenges related to stereoselectivity, regioselectivity, and the need for harsh reaction conditions, extensive protecting group chemistry, and the use of heavy metal catalysts.[1][2] These factors not only contribute to higher manufacturing costs but also carry a significant environmental burden, as quantified by metrics such as the E-factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI).[3]
Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, offers a compelling solution to many of these challenges.[4] Enzymes, as nature's catalysts, operate with exquisite specificity under mild conditions, often in aqueous environments, leading to cleaner reactions, higher yields of the desired stereoisomer, and a significantly reduced environmental footprint.[5][6] The continuous advancements in protein engineering and directed evolution have further expanded the biocatalytic toolbox, enabling the development of robust enzymes tailored for specific industrial applications.[7][8]
At a Glance: Key Performance Indicators
The decision to adopt a biocatalytic route over a conventional chemical synthesis hinges on a thorough evaluation of several key performance indicators (KPIs). The following table provides a high-level comparison of the typical performance characteristics of each approach.
| Performance Metric | Traditional Chemical Synthesis | Biocatalytic Synthesis | Rationale & Implications |
| Stereoselectivity | Variable; often requires chiral auxiliaries or catalysts. Can lead to racemic mixtures requiring resolution. | Excellent; enzymes are inherently chiral and can produce single enantiomers with high enantiomeric excess (>99% ee).[6] | Eliminates the need for costly and atom-inefficient resolution steps, directly producing the desired biologically active isomer. |
| Reaction Conditions | Often requires high temperatures, pressures, and extreme pH. | Typically operates under mild conditions (ambient temperature and pressure, neutral pH).[2] | Reduces energy consumption, improves process safety, and allows for the use of less specialized equipment. |
| Solvent Usage | Frequently relies on organic solvents, which can be toxic and difficult to dispose of. | Often performed in aqueous media, though organic co-solvents may be used.[6] | Aligns with green chemistry principles by reducing volatile organic compound (VOC) emissions and simplifying waste treatment. |
| By-product Formation | Can generate significant amounts of by-products due to lower selectivity and the use of stoichiometric reagents. | High selectivity minimizes by-product formation, leading to cleaner reaction profiles. | Simplifies downstream processing and purification, reducing costs and waste. |
| Catalyst | Often relies on precious and toxic heavy metals (e.g., Rh, Ru, Pd).[3] | Enzymes are biodegradable and derived from renewable resources. | Eliminates the risk of heavy metal contamination in the final product and reduces environmental impact. |
| Process Scalability | Well-established and generally scalable. | Can present challenges related to enzyme stability, cofactor regeneration, and downstream processing. | Requires careful process development and optimization to ensure robust and scalable manufacturing. |
| Development Time | Can be faster for well-established reaction types. | Historically, enzyme development and optimization could be time-consuming. | Advances in enzyme screening and engineering have significantly accelerated the development timeline for biocatalytic processes.[8] |
Case Study 1: The Synthesis of Sitagliptin Intermediate
Sitagliptin, the active ingredient in the type 2 diabetes medication Januvia®, provides a landmark example of the successful implementation of biocatalysis in a large-scale pharmaceutical manufacturing process. The synthesis of the chiral β-amino acid core of sitagliptin has evolved from a rhodium-catalyzed asymmetric hydrogenation to a highly efficient biocatalytic process using a transaminase.
Comparative Analysis: Rhodium-Catalyzed vs. Biocatalytic Route
| Parameter | 2nd Generation: Rhodium-Catalyzed Asymmetric Hydrogenation | 3rd Generation: Biocatalytic Transamination |
| Key Transformation | Asymmetric hydrogenation of an enamine intermediate.[3] | Asymmetric amination of a prositagliptin ketone.[6] |
| Catalyst | Rhodium(I)/t-Bu JOSIPHOS complex.[3] | Engineered (R)-selective ω-transaminase from Arthrobacter sp. (ATA-117).[6] |
| Catalyst Loading | As low as 0.15 mol%.[3] | 6 g/L of enzyme.[6] |
| Substrate | Dehydrositagliptin.[3] | Prositagliptin ketone (200 g/L).[6] |
| Reaction Conditions | High pressure (250 psi H₂), Methanol.[9] | 40°C, pH 8.0-9.0, 50% DMSO (co-solvent).[6] |
| Enantiomeric Excess (ee) | ~95% ee (requires crystallization to >99.5% ee).[10] | >99.95% ee directly.[6] |
| Overall Yield | ~65%.[10] | Increased by 10-13% compared to the chemical process.[2] |
| Productivity | Baseline. | Increased by 53% ( kg/L per day).[2] |
| Waste Reduction | Baseline. | 19% reduction in total waste.[2] |
| Key Advantages | Established technology. | Elimination of heavy metals, higher yield and ee, milder conditions, reduced waste.[2] |
| Key Disadvantages | Use of a precious and toxic metal catalyst, high-pressure equipment required. | Initial enzyme development was resource-intensive. |
Experimental Protocols
Causality: This protocol utilizes a chiral phosphine ligand (t-Bu JOSIPHOS) to create a chiral environment around the rhodium center, which directs the hydrogenation of the prochiral enamine to stereoselectively form the desired (R)-enantiomer of the sitagliptin amine. The high pressure of hydrogen gas is necessary to achieve a sufficient reaction rate.
-
Catalyst Preparation: In a glovebox, a solution of [Rh(cod)₂]BF₄ and t-Bu JOSIPHOS ligand in degassed methanol is prepared.
-
Reaction Setup: A high-pressure reactor is charged with the dehydrositagliptin substrate and the catalyst solution under an inert atmosphere.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to 250 psi with hydrogen gas. The reaction mixture is stirred at a controlled temperature until completion, as monitored by HPLC.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then subjected to crystallization to enhance the enantiomeric excess to >99.5%. The rhodium catalyst is typically removed using activated carbon.[10]
Causality: This process leverages a highly engineered (R)-selective ω-transaminase. The enzyme's active site is tailored to bind the bulky prositagliptin ketone and facilitate the stereoselective transfer of an amino group from an amine donor (typically isopropylamine), producing the (R)-amine with exceptional enantiopurity. The use of DMSO as a co-solvent is crucial to solubilize the high concentration of the ketone substrate.
-
Enzyme and Reagent Preparation: A reaction vessel is charged with a buffered aqueous solution (e.g., pH 8.5). The engineered transaminase enzyme (6 g/L) and pyridoxal-5'-phosphate (PLP) cofactor are added.
-
Substrate Addition: A solution of the prositagliptin ketone (200 g/L) and isopropylamine (as the amine donor) in DMSO is prepared.
-
Biotransformation: The substrate solution is added to the enzyme solution, and the mixture is incubated at 40°C with gentle agitation. The reaction progress is monitored by HPLC.
-
Work-up and Product Isolation: Once the reaction reaches completion, the enzyme can be removed by filtration or centrifugation. The product, sitagliptin, is then isolated from the reaction mixture through extraction and subsequent crystallization as the phosphate salt.
Process Logic Visualization
Caption: Comparative workflow for the synthesis of the sitagliptin intermediate.
Case Study 2: Synthesis of a Key Atorvastatin Side-Chain Intermediate
Atorvastatin (Lipitor®) is a widely prescribed medication for lowering cholesterol. A key chiral intermediate in its synthesis is ethyl (S)-4-chloro-3-hydroxybutanoate. The stereoselective reduction of the prochiral ketone, ethyl 4-chloroacetoacetate, is a critical step that has been accomplished through both chemical and biocatalytic methods.
Comparative Analysis: Chemical Reduction vs. Biocatalytic Reduction
| Parameter | Chemical Asymmetric Reduction | Biocatalytic Asymmetric Reduction |
| Key Transformation | Asymmetric reduction of a β-keto ester. | Asymmetric reduction of a β-keto ester. |
| Catalyst/Reagent | Chiral metal catalysts (e.g., Ru-BINAP) or stoichiometric chiral reducing agents. | Ketoreductase (KRED) with a cofactor regeneration system (e.g., glucose dehydrogenase, GDH).[11] |
| Substrate | Ethyl 4-chloroacetoacetate. | Ethyl 4-chloroacetoacetate.[11] |
| Reaction Conditions | Often requires cryogenic temperatures and anhydrous conditions. | Ambient temperature, aqueous buffer.[11] |
| Enantiomeric Excess (ee) | Variable, can be high but may require optimization. | >99.5% ee.[11] |
| Isolated Yield | Generally good, but can be affected by side reactions. | 96%.[11] |
| Cofactor Requirement | Not applicable. | Requires a catalytic amount of NAD(P)H, which must be regenerated in situ.[11] |
| Environmental Impact | Use of metal catalysts and organic solvents. | Aqueous process, biodegradable catalyst. E-factor of 5.8 (excluding water).[11] |
| Key Advantages | Well-established chemical transformations. | High enantioselectivity and yield, mild and safe operating conditions, green process. |
| Key Disadvantages | Potential for metal contamination, use of hazardous reagents, energy-intensive conditions. | Requires a cofactor regeneration system, initial enzyme screening and optimization. |
Experimental Protocols
Causality: This method employs a chiral ruthenium-BINAP complex to create a chiral pocket that directs the hydrogenation of the ketone to selectively produce the (S)-alcohol. The reaction is typically run in an organic solvent under a hydrogen atmosphere.
-
Catalyst Preparation: In a glovebox, the Ru-BINAP catalyst is prepared or sourced commercially.
-
Reaction Setup: A reaction vessel is charged with ethyl 4-chloroacetoacetate and the chiral catalyst in a suitable organic solvent (e.g., methanol) under an inert atmosphere.
-
Reduction: The reaction is carried out under a hydrogen atmosphere (pressure may vary) at a controlled temperature (which can be sub-zero) until the reaction is complete (monitored by GC or HPLC).
-
Work-up and Purification: The reaction is quenched, and the catalyst is removed. The product is isolated by extraction and purified by distillation or chromatography.
Causality: A ketoreductase (KRED) enzyme stereoselectively reduces the ketone to the (S)-alcohol. This reaction consumes one equivalent of the expensive cofactor NADPH. To make the process economically viable, a second enzyme, glucose dehydrogenase (GDH), is used to regenerate the NADPH from its oxidized form (NADP+) by oxidizing glucose, a cheap sacrificial substrate.
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., pH 7.0), dissolve glucose, NADP+, the ketoreductase (KRED), and glucose dehydrogenase (GDH).
-
Substrate Addition: Add the ethyl 4-chloroacetoacetate substrate to the reaction mixture.
-
Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring. Monitor the progress of the reaction by GC or HPLC.
-
Product Isolation: Once the reaction is complete, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated to yield the desired ethyl (S)-4-chloro-3-hydroxybutanoate.
Process Logic Visualization
Caption: Comparative workflow for the synthesis of the atorvastatin side-chain intermediate.
Conclusion: A Paradigm Shift in Pharmaceutical Synthesis
The case studies of sitagliptin and the atorvastatin intermediate clearly demonstrate the transformative potential of biocatalysis in the synthesis of pharmaceutical intermediates. While traditional chemical synthesis remains an indispensable tool, the economic, environmental, and safety benefits offered by biocatalytic routes are increasingly compelling. The high selectivity of enzymes leads to purer products, simplified downstream processing, and a reduction in waste, directly impacting the overall cost-effectiveness of a manufacturing process.
The initial investment in enzyme discovery and development, once a significant barrier, has been substantially lowered by advances in biotechnology. As the library of well-characterized and engineered enzymes continues to grow, the adoption of biocatalysis is set to accelerate, paving the way for a more sustainable and efficient future for pharmaceutical manufacturing. For researchers and drug development professionals, a thorough cost-benefit analysis, considering not only the immediate reaction costs but also the entire process lifecycle, is essential when choosing the optimal synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Antimicrobial Activity of Chloro- and Fluoro-Substituted Compounds
Introduction: The Strategic Role of Halogenation in Antimicrobial Drug Discovery
In the perpetual battle against microbial pathogens, the strategic modification of chemical structures is paramount to enhancing efficacy and overcoming resistance. Halogenation, the incorporation of halogen atoms into a molecular scaffold, stands as one of the most powerful and widely employed strategies in medicinal chemistry.[1][2] The introduction of chlorine and fluorine, in particular, can profoundly alter a compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby enhancing its antimicrobial potential.[3][4][5]
This guide provides an in-depth, objective comparison of the antimicrobial activities conferred by chloro- and fluoro-substitution. As researchers, scientists, and drug development professionals, understanding the nuanced effects of these two key halogens is critical for rational drug design. We will delve into the causality behind experimental observations, compare performance with supporting data, and provide detailed protocols for evaluating these potent compounds. Amid the growing crisis of antimicrobial resistance, the intelligent application of halogenation is a critical tool in the development of the next generation of therapeutics.[1]
Pillar 1: The Mechanistic Underpinnings of Halogen-Mediated Antimicrobial Action
The efficacy of halogenated antimicrobials is not coincidental; it is rooted in fundamental chemical principles that disrupt essential microbial processes. The choice between chlorine and fluorine substitution can modulate these mechanisms, leading to significant differences in potency and spectrum of activity.
General Enhancements through Halogenation
-
Improved Cellular Penetration: Halogens, particularly fluorine, can increase the lipophilicity of a molecule. This enhanced "fat-loving" character facilitates the compound's ability to traverse the lipid-rich cell membranes of bacteria, a critical first step to reaching intracellular targets.[3][5]
-
Modulation of Target Binding: The high electronegativity of fluorine and chlorine can alter the electron distribution across a molecule. This can create or strengthen interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target enzyme or protein, leading to more potent inhibition.
-
Enhanced Metabolic Stability: Fluorine substitution, in particular, at a site prone to metabolic oxidation can block this process. By preventing the host or the microbe from degrading the compound, its bioavailability and duration of action are increased.[4][6]
Specific Mechanisms of Microbial Inhibition
The ultimate bactericidal or bacteriostatic effect of these compounds is achieved through several distinct mechanisms:
-
Inhibition of Essential Enzymes: This is arguably the most well-documented mechanism, exemplified by the fluoroquinolone class of antibiotics. These agents selectively target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[7][8][9] By forming a stable complex with the enzyme and DNA, they trap the enzyme in the act of cutting the DNA, leading to lethal double-strand breaks.[3]
-
Direct Halogenation and Oxidation: Some simpler halogenated compounds, particularly those that can release reactive halogen species, exert their effect through a more direct, disruptive mechanism. They can act on peptide linkages in proteins or oxidize critical functional groups, such as the sulfhydryl (-SH) groups in cysteine residues.[10] This leads to a loss of protein conformation and function, causing widespread cellular damage and death.[10]
-
Interference with Cell Signaling: Emerging research suggests that some halogenated compounds may also interfere with bacterial communication systems like quorum sensing. By disrupting these signaling pathways, which are often crucial for biofilm formation and virulence factor expression, the coordinated pathogenic activity of a bacterial population can be attenuated.[11]
Below is a diagram illustrating the primary mechanism of action for the widely successful fluoroquinolone antibiotics.
Caption: Mechanism of Fluoroquinolone Action.
Pillar 2: Comparative Efficacy and Structure-Activity Relationship (SAR)
The decision to use a chloro- or fluoro-substituent is a critical juncture in drug design. While both can enhance activity, they do so with distinct characteristics. A molecular matched-pair analysis reveals that chlorinated compounds are often slightly more active but also potentially more toxic and are significantly more lipophilic and less soluble than their fluorinated counterparts.[5]
The Quinolone Antibiotics: A Fluorine Success Story
The development of quinolone antibiotics is a classic case study in the power of fluorination.
-
First Generation (Non-Fluorinated): Early quinolones like nalidixic acid had a limited spectrum, primarily against Gram-negative bacteria.
-
Second Generation (Fluorinated): A major breakthrough occurred with the introduction of a fluorine atom at the C6-position of the quinolone nucleus.[9] This single modification dramatically increased the potency and expanded the spectrum to include Gram-positive bacteria.[3][7] The fluorine atom is thought to enhance cell penetration and improve the inhibition of DNA gyrase.[3][9]
-
Later Generations (Hybrid Halogenation): Further optimization has led to compounds that incorporate both fluorine and chlorine. For instance, besifloxacin features a C6-fluorine and a C8-chlorine, a combination that increases potency by effectively targeting both DNA gyrase and topoisomerase IV.[12] Sitafloxacin, another potent agent, also contains a C8-chlorine substituent.[13]
Chalcones, Thiazolidinones, and Other Heterocycles
Beyond quinolones, the comparative effects of halogenation are evident across numerous chemical scaffolds.
-
Thiazolidinones: A direct comparative study on 2,5-disubstituted-4-thiazolidinones revealed that the presence of a fluoro group in addition to a chloro group had a marked positive influence on antibacterial activity.[14]
-
Chalcones: Studies have shown that substituting a chalcone structure with a chlorine atom positively affects its activity against strains like E. coli and S. aureus.[15] Similarly, fluoro-substituted chalcones exhibit significantly increased potency against various microbial strains.[16]
-
Hydrazones: Structure-activity relationship (SAR) studies on a series of methylthiadiazole hydrazones found that electron-withdrawing halogens, including both chloro- and fluoro-substituents at the para position of a phenyl ring, enhanced both antibacterial and antifungal activities.[17]
Data Summary: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The following table summarizes representative MIC data, illustrating the impact of chloro- and fluoro-substitution on antimicrobial potency across different compound classes. Lower MIC values indicate higher potency.
| Compound Class | Compound | Halogenation | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Quinolone | Nalidixic Acid | None | >128 | 4-16 | [7] |
| Norfloxacin | C6-Fluoro | 0.5-2 | 0.06-0.25 | [7] | |
| Ciprofloxacin | C6-Fluoro | 0.25-1 | 0.008-0.03 | [7] | |
| Besifloxacin | C6-Fluoro, C8-Chloro | 0.06-0.25 | 0.12-0.5 | [9] | |
| Salicylanilide | Derivative 22 | 5-Chloro, 3'-CF3 | 0.031-0.062 (MRSA) | N/A | |
| Chalcone | Derivative 3 | B-ring monofluoro | 62.5 | 125 | [16] |
| Derivative 9 | B-ring monofluoro | 125 | 62.5 | [16] | |
| Thiazolidinone | Chloro-phenyl | 3-Chloro | 12.5 | 25 | |
| Chloro-fluoro-phenyl | 3-Chloro, 4-Fluoro | 6.25 | 12.5 | [14] |
Pillar 3: Experimental Protocol for Antimicrobial Susceptibility Testing
To ensure trustworthiness and reproducibility, all claims of antimicrobial activity must be supported by standardized experimental protocols. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35-37°C)
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in CAMHB to obtain a working inoculum of ~1 x 10⁶ CFU/mL.
3. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound at a high concentration (e.g., 1280 µg/mL).
-
In the first column of the 96-well plate, add 100 µL of CAMHB to wells B through H.
-
Add 200 µL of the stock compound solution to well A.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mixing, then transferring 100 µL from well B to well C, and so on, down to the desired final concentration. Discard 100 µL from the last well. This leaves 100 µL in each well, with concentrations typically ranging from 128 µg/mL down to 0.125 µg/mL.
4. Inoculation and Incubation:
-
Using a multichannel pipette, add 10 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well containing the antimicrobial agent. This brings the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C for 16-20 hours.
5. Reading and Interpreting Results:
-
After incubation, examine the plate visually for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The following diagram outlines this critical experimental workflow.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion and Future Perspectives
The strategic incorporation of chlorine and fluorine into molecular scaffolds is an undeniably powerful tool for enhancing antimicrobial activity. Fluorine substitution was revolutionary in the development of broad-spectrum quinolones, primarily by improving cellular uptake and target inhibition.[3] Chlorine, often used in conjunction with fluorine or on other heterocyclic systems, can also confer potent antibacterial properties, sometimes exceeding those of its fluoro-counterparts, albeit with potential trade-offs in solubility and toxicity.[5][14]
The evidence presented in this guide underscores a critical principle: there is no universal "better" halogen. The choice is context-dependent, dictated by the specific molecular backbone, the microbial target, and the desired pharmacokinetic profile. The future of antimicrobial development will likely involve more sophisticated, multi-halogenated compounds and hybrid molecules designed to circumvent established resistance mechanisms.[1][3] As we continue to unravel the intricate structure-activity relationships, a rational, data-driven approach to halogenation will remain a cornerstone of our strategy to combat infectious diseases.
References
- 1. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-1-(3,4-difluorophenyl)ethanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-1-(3,4-difluorophenyl)ethanol, a common intermediate in pharmaceutical synthesis. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and environmental responsibility.
Understanding the Hazard Profile: Why Specialized Disposal is Critical
This compound is a halogenated organic compound that presents a multi-faceted hazard profile. A thorough understanding of its risks is the first step toward safe handling and disposal.
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also a skin irritant and can cause serious eye damage.[1] The presence of chlorine and fluorine atoms in its structure means that combustion can release highly toxic and corrosive fumes, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] These properties necessitate that it be treated as hazardous waste, requiring a dedicated and carefully managed disposal stream.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1] | GHS07: Exclamation mark |
| Skin Irritation | Causes skin irritation (Category 2).[1] | GHS07: Exclamation mark |
| Serious Eye Damage | Causes serious eye damage (Category 1).[1] | GHS05: Corrosion |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3).[1] | GHS07: Exclamation mark |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide laboratory personnel through the safe segregation, storage, and disposal of this compound waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount; this guide should be used to supplement, not replace, local protocols.
Step 1: Immediate Segregation at the Point of Generation
Rationale: Preventing the mixing of incompatible waste streams is a fundamental principle of laboratory safety. Halogenated organic compounds should not be mixed with non-halogenated solvents or other waste types to avoid dangerous chemical reactions and to facilitate proper disposal by licensed waste management facilities.[2][3]
Procedure:
-
At the location where the waste is generated (e.g., in a fume hood), designate a specific waste container for "Halogenated Organic Waste."
-
Never pour this compound waste into a container designated for non-halogenated solvents, aqueous waste, or solid waste.
Step 2: Proper Containerization and Labeling
Rationale: Secure and clearly labeled containers are essential for preventing leaks, spills, and accidental exposures. Proper labeling ensures that everyone who handles the waste is aware of its contents and associated hazards.
Procedure:
-
Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or borosilicate glass containers are typically appropriate.[4]
-
The container must be in good condition, free from cracks or leaks.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound" and list any other components in the waste stream with their approximate percentages. Do not use abbreviations or chemical formulas.[2][3]
-
Keep the container closed at all times, except when adding waste.[2][3]
Step 3: Safe Interim Storage
Rationale: Proper storage conditions minimize the risk of accidents and environmental contamination while the waste awaits collection.
Procedure:
-
Store the waste container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[1][5]
-
Ensure the storage area is cool and dry, away from sources of heat, sparks, or open flames.[5]
-
Store incompatible materials separately. For example, keep halogenated waste away from strong acids, bases, and oxidizing agents.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.
Step 4: Arranging for Disposal
Rationale: Hazardous waste must be disposed of through a licensed and regulated process to ensure the protection of human health and the environment.[6][7]
Procedure:
-
Once the waste container is approaching full (do not fill beyond 90% capacity), or if the waste has been stored for an extended period, contact your institution's EHS department to schedule a waste pickup.[8]
-
Provide the EHS department with a complete and accurate description of the waste, as indicated on the label.
-
Maintain records of the waste generated and disposed of in accordance with your institution's policies and local regulations.
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. Being prepared with a clear and practiced emergency response plan is crucial.
Spill Response:
Rationale: A rapid and appropriate response to a spill can significantly mitigate the associated hazards.
Procedure:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.
-
Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.
-
Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the appropriate PPE, which includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A chemical-resistant apron or lab coat[4]
-
-
Containment and Cleanup: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[4] Do not use combustible materials like paper towels or sawdust.[4]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report all spills to your institution's EHS department.[4]
First Aid for Exposure:
Rationale: Immediate and correct first aid can lessen the severity of an injury resulting from chemical exposure.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Seek immediate specialist medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give them half a liter of water to drink and consult a doctor immediately.[1]
Disposal Decision Workflow
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Disposal decision workflow for this compound waste.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By understanding the chemical's hazards, adhering to a stringent disposal protocol, and being prepared for emergencies, researchers can protect themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity and success of scientific advancement.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. tcenv.com [tcenv.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. ethz.ch [ethz.ch]
Comprehensive Handling Guide: Personal Protective Equipment for 2-Chloro-1-(3,4-difluorophenyl)ethanol
As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. The handling of specialized reagents like 2-Chloro-1-(3,4-difluorophenyl)ethanol, a halogenated alcohol, demands a rigorous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe management, from initial handling to final disposal. The protocols herein are designed as a self-validating system, grounded in established regulatory standards and a deep understanding of the compound's specific chemical hazards.
Hazard Profile Analysis: Understanding the Risks
Before any protective equipment is selected, a thorough understanding of the compound's specific threats is essential. The Globally Harmonized System (GHS) classification for this compound provides the foundation for our safety protocol.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Code | Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | GHS07 (Exclamation Mark) | Danger |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | |
| Serious Eye Damage | H318 | Causes serious eye damage | GHS05 (Corrosion) |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | |
Source: Safety Data Sheet for this compound[1]
Expert Interpretation: The "Danger" signal word combined with the H318 (Causes serious eye damage) classification is of paramount concern.[1] This indicates that an exposure is not merely irritating but can cause irreversible damage. The triple threat of toxicity via inhalation, skin contact, and ingestion (H302+H312+H332) necessitates a multi-layered PPE approach that treats all routes of exposure as critical control points.[1]
The Core PPE Protocol: A Multi-Barrier System
The foundation of safe chemical handling lies in creating robust barriers between the researcher and the hazard. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect against them.[2][3] For this compound, the protocol is structured around the primary routes of exposure.
Dermal Protection (Skin)
The dual risk of skin irritation (H315) and dermal toxicity (H312) requires diligent skin protection.
-
Primary Barrier: Chemical-Resistant Gloves: Standard lightweight latex gloves are insufficient. Nitrile gloves provide a more robust barrier against a broader range of chemicals. For prolonged operations or direct immersion, consider heavier-duty gloves or double-gloving. Always inspect gloves for tears or pinholes before use.
-
Secondary Barrier: Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is mandatory. This protects against incidental splashes and contact with contaminated surfaces. Cuffed sleeves provide a better interface with gloves.
Ocular Protection (Eyes and Face)
The H318 classification (Causes serious eye damage) dictates that standard safety glasses are inadequate.[1]
-
Primary Barrier: Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to the ANSI Z87.1 D3 standard are required.[4] They must be worn at all times in the laboratory, providing a full seal around the eyes to protect against splashes, mists, and vapors.
-
Secondary Barrier: Face Shield: When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., transfers, heating), a face shield must be worn in addition to chemical splash goggles. The goggles protect the eyes, while the shield protects the entire face from corrosive splashes.[5]
Respiratory Protection (Inhalation)
The compound's potential to cause respiratory irritation (H335) and its toxicity upon inhalation (H332) make respiratory protection a critical component of the safety plan.[1]
-
Primary Control: Engineering Controls: The most effective way to control respiratory hazards is to remove them at the source.[6] All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This provides constant ventilation that captures and removes hazardous vapors.[4]
-
Secondary Control: Respiratory Protection: In standard laboratory use within a fume hood, a respirator is not typically required. However, for emergency situations such as a large spill or a failure of the ventilation system, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[2][7][8] All personnel who may need to use a respirator must be part of a formal respiratory protection program, which includes fit testing and training as required by OSHA (29 CFR 1910.134).[2]
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure minimizes the potential for exposure and accidents.
Preparation & Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly.
-
Assemble all PPE: Before handling the primary container, ensure you have the correct gloves, lab coat, and chemical splash goggles (and face shield, if needed).
-
Locate Safety Equipment: Confirm the location and operational readiness of the nearest emergency shower, eyewash station, and appropriate fire extinguisher.[4]
-
Prepare Spill Kit: Have a spill kit containing absorbent materials suitable for chemical spills readily accessible.
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat and chemical splash goggles. Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Work Within Fume Hood: Place the chemical container, all necessary equipment (glassware, stir plates, etc.), and a designated waste container inside the fume hood before opening the primary chemical container.
-
Transfer and Weighing: Perform all transfers of the chemical slowly and carefully to avoid splashes. If weighing a solid form, use an anti-static weigh boat.
-
Execution of Experiment: Keep the sash of the fume hood at the lowest practical height during the experiment.
-
Seal Containers: Immediately after use, tightly close the primary chemical container. The Safety Data Sheet specifies storing the compound under Argon, indicating it may be sensitive to air or moisture.[1]
Post-Handling & Decontamination
-
Initial Decontamination: While still in the fume hood, use a suitable solvent (e.g., isopropanol) on a paper towel to wipe down any external surfaces of equipment that may have been contaminated. Dispose of the towel in the designated halogenated waste container.
-
Doffing PPE (in order):
-
Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the appropriate waste stream.
-
Remove the lab coat, turning it inside out to contain any surface contamination.
-
Remove eye and face protection last.
-
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency & Disposal Plans
Spill Management
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with absorbent pads or other inert material.
-
Place the absorbent material into a sealed, properly labeled container for hazardous waste disposal.[9]
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
-
Chemical Waste Disposal
This compound is a halogenated organic chemical and must be disposed of accordingly.
-
Segregation is Key: Never mix halogenated waste with non-halogenated solvent waste.[10][11]
-
Use Designated Containers: Dispose of all contaminated materials, including excess reagent, reaction mixtures, and contaminated consumables (gloves, paper towels, pipettes), in a clearly labeled "Halogenated Organic Waste" container.
-
Labeling and Storage: The waste container must be kept tightly closed when not in use and stored in a secondary containment bin within a ventilated area (such as a fume hood or designated waste accumulation area).[11][12]
-
Arrange for Pickup: Follow your institution's specific procedures for hazardous waste collection.
Visual Guides
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. osha.gov [osha.gov]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. compliancy-group.com [compliancy-group.com]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
